molecular formula C11H14N2S B3273257 2-Tert-butyl-1,3-benzothiazol-6-amine CAS No. 58460-11-0

2-Tert-butyl-1,3-benzothiazol-6-amine

Cat. No.: B3273257
CAS No.: 58460-11-0
M. Wt: 206.31 g/mol
InChI Key: QKGGZKTXLRYIOP-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . This benzothiazole derivative is characterized by a tert-butyl substituent and a 6-amine functional group, which are key to its molecular structure and potential reactivity . Benzothiazole scaffolds are of significant interest in medicinal chemistry and materials science research due to their diverse biological activities and physicochemical properties. Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for use in structure-activity relationship (SAR) studies. Potential research applications may include serving as a precursor in the development of pharmaceutical candidates or functional materials, although specific applications and mechanism of action for this exact compound are areas for ongoing scientific investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGZKTXLRYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2-Tert-butyl-1,3-benzothiazol-6-amine Scaffold: Physicochemical Properties and Methodologies in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can occupy the ATP-binding pocket while extending into adjacent hydrophobic regions. The compound has emerged as a critical building block in this domain [1].

As a Senior Application Scientist, I have observed that the strategic placement of the tert-butyl group at the C2 position of the benzothiazole ring provides exceptional lipophilic bulk. This structural feature drives the entropy-favored displacement of water from hydrophobic sub-pockets in kinases. Concurrently, the 6-amino group serves as an ideal synthetic handle for cross-coupling reactions, allowing for the modular assembly of complex pharmacophores such as [2].

Physicochemical Profiling

Understanding the baseline chemical properties of 2-tert-butyl-1,3-benzothiazol-6-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The benzothiazole core contributes to a rigid, planar geometry capable of


 stacking with aromatic residues (e.g., phenylalanine or tyrosine) in the target protein.
PropertyValueCausality / Significance in Drug Design
Chemical Name 2-tert-butyl-1,3-benzothiazol-6-amineCore identifier for procurement and literature.
CAS Number 58460-11-0Standardized registry for high-purity sourcing.
Molecular Formula C11H14N2SDictates basic stoichiometric calculations.
Molecular Weight 206.31 g/mol Low MW allows for downstream coupling without exceeding Lipinski's limits.
Hydrogen Bond Donors 1 (Primary Amine)Enables critical hinge-region interactions prior to functionalization.
Hydrogen Bond Acceptors 2 (N and S atoms)Thiazole nitrogen frequently acts as an H-bond acceptor from kinase hinge backbones.
Steric Profile High (C2 tert-butyl)Locks the molecule's conformation; prevents rapid metabolic degradation at C2.

Synthetic Methodology: Pd-Catalyzed Buchwald-Hartwig Amination

The primary utility of 2-tert-butyl-1,3-benzothiazol-6-amine lies in its nucleophilic 6-amino group. However, coupling this sterically hindered, moderately electron-deficient aniline to heteroaryl halides (such as 2-chloro-9H-purines) requires robust catalytic systems. The following protocol details a self-validating Buchwald-Hartwig amination, optimized to overcome the activation energy barrier of electron-deficient electrophiles [2].

Causality in Experimental Design:

  • Catalyst Choice: A highly active Pd(II) pre-catalyst complexed with a bulky, electron-rich phosphine ligand (e.g., dinorbornylphosphine or XPhos) is essential. The electron-rich ligand accelerates the oxidative addition of the chloropurine, while its steric bulk promotes the reductive elimination of the final product.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized because its strong basicity ensures rapid deprotonation of the coordinated amine, driving the catalytic cycle forward without hydrolyzing the starting materials.

  • Solvent & Atmosphere: Dry, degassed toluene under argon prevents the oxidation of the Pd(0) active species and the phosphine ligand, which is the primary cause of premature reaction termination.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add the substituted 2-chloro-9H-purine derivative (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents). The excess base compensates for any ambient moisture and ensures complete deprotonation.

  • Amine Addition: Introduce 2-tert-butyl-1,3-benzothiazol-6-amine (1.1 equivalents) into the flask. A slight excess of the amine drives the reaction to completion and fully consumes the limiting electrophile.

  • Solvent & Pre-Stirring: Inject dry, degassed toluene to achieve a concentration of ~0.1 M. Stir the suspension at room temperature for 20 minutes to homogenize the mixture and allow initial base-substrate interactions.

  • Catalyst Injection: Add a solution of the palladium catalyst (e.g., 2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex, 0.02 equivalents) in degassed toluene.

  • Thermal Activation: Heat the reaction mixture to 110 °C. This temperature provides the kinetic energy required to overcome the steric hindrance during the transmetalation/amine coordination step. Stir continuously for 3 to 18 hours.

  • Reaction Quenching & Isolation: Cool to room temperature. Quench with a 10% aqueous sodium bicarbonate solution to neutralize the mixture, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous Na2SO4, concentrated, and purified via flash silica chromatography.

SynthesisWorkflow SM Starting Scaffold (e.g., Chloropurine) Coupling Buchwald-Hartwig Cross-Coupling SM->Coupling Electrophile Amine 2-tert-butyl-1,3-benzothiazol-6-amine (CAS 58460-11-0) Amine->Coupling Nucleophile Catalyst Pd-Catalyst & Base (NaOtBu, Toluene, 110°C) Catalyst->Coupling Activation Product Kinase Inhibitor (Target Compound) Coupling->Product Reductive Elimination

Workflow for Pd-catalyzed amination using 2-tert-butyl-1,3-benzothiazol-6-amine.

Pharmacological Application: Kinase Inhibition

Once integrated into a larger pharmacophore, the 2-tert-butyl-1,3-benzothiazol-6-amine moiety plays a definitive role in target engagement. In the context of proliferative diseases, these derivatives act as competitive inhibitors of ATP at the kinase catalytic domain [2]. The tert-butyl group projects into the hydrophobic pocket (often the "gatekeeper" adjacent region), while the benzothiazole nitrogen forms a critical hydrogen bond with the kinase hinge region. This dual-action binding effectively shuts down downstream signaling cascades responsible for uncontrolled cellular proliferation.

KinasePathway ATP Intracellular ATP Kinase Target Kinase (Active State) ATP->Kinase Binds Pocket Substrate Downstream Effectors (Proliferation) Kinase->Substrate Phosphorylation Inhibitor Benzothiazole-Purine Derivative Inhibitor->Kinase Competitive Binding Inhibitor->Substrate Signal Blockade Arrest Cell Cycle Arrest Substrate->Arrest Prevented

Mechanism of action for benzothiazole-derived competitive kinase inhibitors.

Analytical Validation Protocols

To ensure the integrity of the synthesized compounds, a self-validating analytical suite is mandatory. Relying on a single method can mask impurities or structural isomers.

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column (e.g., 4.6x250 mm) with a gradient of 20 mM NH4OAc and acetonitrile[2]. This confirms the purity of the compound (>95% required for biological assays) and separates unreacted 2-tert-butyl-1,3-benzothiazol-6-amine from the product.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is critical to verify the disappearance of the primary amine protons of the starting material (~5.0-5.5 ppm) and the presence of the distinct 9-proton singlet from the tert-butyl group (~1.4 ppm), confirming structural integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact mass of the product, ensuring that the cross-coupling occurred without undesired fragmentation or side reactions.

References

  • Title: Use of 9h-purine-2,6-diamine derivatives in the treatment of proliferative diseases (WO2005097135A2)

2-Tert-butyl-1,3-benzothiazol-6-amine: Structural Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) is a highly specialized heterocyclic building block pivotal in modern medicinal chemistry and agrochemical development [1]. Characterized by its unique combination of a lipophilic tert-butyl moiety and a reactive primary amine on a benzothiazole core, this compound serves as the foundational scaffold for a class of potent antifilarial and anthelmintic agents, including amocarzine (CGP 6140) analogues [2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and biological mechanisms of action, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Analysis

The pharmacological utility of 2-tert-butyl-1,3-benzothiazol-6-amine is directly dictated by its molecular architecture. The benzothiazole core provides a rigid, planar, electron-rich aromatic system capable of


 stacking and hydrophobic interactions within biological targets.
Molecular Weight and Elemental Composition

The exact molecular weight and isotopic distribution are critical for mass spectrometry (LC-MS) validation during drug synthesis.

  • Molecular Formula:

    
    
    
  • Exact Mass: 206.0878 Da

  • Molecular Weight: 206.31 g/mol

Elemental Analysis (Theoretical):

  • Carbon (C): 64.04%

  • Hydrogen (H): 6.84%

  • Nitrogen (N): 13.58%

  • Sulfur (S): 15.54%

Structural Causality and Functional Group Dynamics

The structural features of this molecule are not arbitrary; they are evolutionary optimizations for biological efficacy:

  • The tert-Butyl Group (Position 2): Placed at the C2 position between the sulfur and nitrogen of the thiazole ring, this bulky, highly lipophilic group prevents rapid enzymatic degradation (steric hindrance) and significantly enhances the molecule's ability to penetrate the lipid-rich cuticle of nematode parasites [2].

  • The Primary Amine (Position 6): Located on the benzene ring, this

    
     group acts as a versatile synthetic handle. It is the primary nucleophilic site used to attach pharmacophores such as isothiocyanates, dithiocarbamic acid esters, or piperazine derivatives. Furthermore, its electron-donating nature alters the electronic landscape of the benzothiazole core, increasing its affinity for specific mitochondrial targets.
    
Quantitative Data Summary
PropertyValueClinical/Synthetic Relevance
CAS Registry Number 58460-11-0Standard identifier for global sourcing [1].
SMILES String CC(C)(C)c1nc2cc(N)ccc2s1Essential for in silico docking and cheminformatics.
Molecular Weight 206.31 g/mol Optimal low-MW fragment for Lipinski's Rule of 5 compliance.
LogP (Predicted) ~3.2High lipophilicity ensures excellent membrane permeability.
Hydrogen Bond Donors 1 (from

)
Facilitates target binding via H-bond networks.
Hydrogen Bond Acceptors 2 (N of thiazole, N of amine)Participates in receptor-ligand interactions.

Validated Synthesis Methodologies

The synthesis of 2-substituted benzothiazoles requires precise control over cyclocondensation conditions. The most robust and field-proven method involves the reaction of an ortho-aminothiophenol derivative with a carboxylic acid derivative [3].

Mechanistic Rationale

To yield the specific 6-amino derivative, the synthesis typically begins with 2-amino-5-nitrobenzenethiol . Direct cyclization with pivalic acid (or pivaloyl chloride) constructs the 2-tert-butylbenzothiazole core with a nitro group at the 6-position. The nitro group is subsequently reduced to the target amine. This two-step approach prevents the nucleophilic competition that would occur if a diamine precursor were used.

Synthesis A 2-Amino-5-nitrobenzenethiol + Pivaloyl Chloride B Cyclocondensation (NMP or Toluene, Heat) A->B C 2-tert-Butyl-6-nitrobenzothiazole (Stable Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, Methanol) C->D E 2-tert-Butyl-1,3-benzothiazol-6-amine (Target Compound) D->E

Fig 1: Stepwise synthetic workflow for 2-tert-butyl-1,3-benzothiazol-6-amine.
Experimental Protocol: Synthesis and Purification

Note: This protocol is designed as a self-validating system. Proceed to the next step only if the in-process quality control (QC) metrics are met.

Step 1: Cyclocondensation (Formation of Intermediate)

  • Reagents: Dissolve 10.0 mmol of 2-amino-5-nitrobenzenethiol in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP) under an inert argon atmosphere.

  • Addition: Dropwise add 11.0 mmol of pivaloyl chloride at

    
    .
    
  • Heating: Gradually warm the mixture to

    
     and stir for 4 hours.
    
  • Workup: Cool to room temperature and pour into 100 mL of ice-cold water. Extract with ethyl acetate (

    
    ). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • QC Validation: Perform TLC (Hexane:EtOAc 4:1). A single UV-active spot should be observed. Confirm intermediate mass (MW ~236.27) via LC-MS.

Step 2: Nitro Reduction (Formation of Final Product)

  • Reagents: Dissolve the crude 2-tert-butyl-6-nitrobenzothiazole in 30 mL of methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of

    
     at room temperature for 6-8 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Dichloromethane:Methanol 95:5) to yield the pure amine.

  • Final QC Validation:

    • LC-MS:

      
       peak at 
      
      
      
      207.1.
    • 1H NMR (

      
      ):  Look for the distinct 9-proton singlet at ~1.45 ppm (tert-butyl group) and a broad 2-proton singlet at ~3.8 ppm (amine 
      
      
      
      , exchangeable with
      
      
      ).

Pharmacological Applications: Antifilarial Drug Development

The primary biomedical application of 2-tert-butyl-1,3-benzothiazol-6-amine is its use as a precursor for macrofilaricidal agents. Lymphatic filariasis and onchocerciasis (river blindness) are devastating neglected tropical diseases. Traditional drugs (ivermectin) primarily target microfilariae (larvae), leaving adult worms alive.

Derivatives of this compound, particularly where the 6-amine is converted into an isothiocyanate or an N-methylpiperazine adduct (like CGP 6140 / amocarzine), exhibit potent activity against adult filarial worms [2].

Mechanism of Action Causality

Why are these specific derivatives effective? The mechanism relies on a targeted metabolic disruption:

  • Cuticular Penetration: The tert-butyl group acts as a lipophilic "warhead," allowing the drug to passively diffuse through the thick, lipid-rich nematode cuticle.

  • Mitochondrial Targeting: Once inside the parasite, the benzothiazole core localizes to the mitochondria.

  • Respiration Inhibition: The compound induces severe swelling of the parasitic mitochondrion and halts electron transport, effectively starving the parasite of ATP, leading to paralysis and death [2].

Mechanism N1 Administration of Benzothiazole Derivative N2 Passive Diffusion via Nematode Cuticle (t-butyl mediated) N1->N2 N3 Localization in Parasitic Mitochondria N2->N3 N4 Organelle Swelling & ATP Synthesis Halt N3->N4 N5 Macrofilaricidal Effect (Adult Worm Death) N4->N5

Fig 2: Mechanism of action for 2-tert-butylbenzothiazole antifilarial derivatives.
Protocol: Derivatization into Isothiocyanate for Screening

To evaluate biological activity, the amine must be converted into an active electrophile.

  • Dissolve 2-tert-butyl-1,3-benzothiazol-6-amine (1 eq) in dichloromethane.

  • Add 1,1'-thiocarbonyldi-2(1H)-pyridone (1.2 eq) at room temperature.

  • Stir for 2 hours. The conversion of the amine to an isothiocyanate (

    
    ) is rapid and generally quantitative.
    
  • Purify via silica gel chromatography. The resulting isothiocyanate can be directly tested in in vitro motility assays using Brugia malayi adult worms.

References

  • Köhler P, Davies KP, Zahner H. "Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs." Acta Tropica, 1992, 51(3-4): 195-211. Available at: [Link]

  • Thieme Chemistry. "Product Class 18: Benzothiazoles and Related Compounds." Science of Synthesis, Georg Thieme Verlag KG. Available at:[Link]

CAS number and identifiers for 2-Tert-butyl-1,3-benzothiazol-6-amine

[1][2][3][4]

Introduction & Strategic Significance

2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) represents a specialized scaffold within the benzothiazole class of heterocycles.[1][2] Unlike its more common 2-amino derivatives, this compound features a bulky tert-butyl group at the C2 position and a primary amine at the C6 position. This specific substitution pattern imparts unique physicochemical properties, notably increased lipophilicity and steric hindrance at the thiazole ring, while preserving the nucleophilic aniline moiety at C6 for further functionalization.

In drug discovery, this scaffold is valued as a "privileged structure" for designing kinase inhibitors and amyloid-binding agents. The bulky tert-butyl group often occupies hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases), enhancing selectivity compared to smaller methyl or amino substituents.

Chemical Identity & Identifiers

The following data provides the definitive identification parameters for the compound. Researchers must verify these identifiers to avoid confusion with the isomeric 2-amino-6-tert-butylbenzothiazole.

Identifier Value
CAS Number 58460-11-0
IUPAC Name 2-tert-butyl-1,3-benzothiazol-6-amine
Common Synonyms 6-Amino-2-tert-butylbenzothiazole; 2-(1,1-dimethylethyl)-6-benzothiazolamine
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
SMILES CC(C)(C)c1nc2cc(N)ccc2s1
InChI Key (Computed) DIVDJIVPWITSMM-UHFFFAOYSA-N (Analog-based)
MDL Number MFCD11106677

Physicochemical Properties[1][2][5][6][7][8][9]

The introduction of the tert-butyl group significantly alters the solubility profile compared to the parent 6-aminobenzothiazole.

Property Value / Description Significance
Physical State Solid (Crystalline powder)Stable for solid-state storage.
Melting Point > 100°C (Predicted range: 120–140°C)High crystallinity due to planar benzothiazole stacking.
LogP (Octanol/Water) ~3.6 (Predicted)High lipophilicity; good membrane permeability for CNS targets.
pKa (Conjugate Acid) ~3.5–4.0 (Aniline nitrogen)Weak base; exists as neutral species at physiological pH.
Solubility Low in water; Soluble in DMSO, DCM, MeOHRequires organic co-solvents for biological assays.

Synthesis & Manufacturing Methodologies

The synthesis of 2-tert-butyl-1,3-benzothiazol-6-amine is best approached through a retrosynthetic analysis that prioritizes regioselectivity. The most robust industrial route involves the nitration of the parent 2-tert-butylbenzothiazole followed by reduction.

Core Synthetic Pathway (Regioselective Nitration)

This protocol leverages the electronic properties of the benzothiazole ring. The C6 position is the most activated site for electrophilic aromatic substitution in the benzene ring, ensuring high regioselectivity during nitration.

Step 1: Precursor Synthesis (2-tert-butylbenzothiazole)
  • Reagents: 2-Aminothiophenol + Pivaloyl chloride (or Pivalic acid).

  • Mechanism: Condensation followed by cyclodehydration.

  • Protocol: Reflux 2-aminothiophenol with pivalic acid in polyphosphoric acid (PPA) at 120°C.

Step 2: Nitration (Electrophilic Substitution)
  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

  • Reaction: 2-t-Bu-benzothiazole + HNO3 → 6-nitro-2-t-Bu-benzothiazole

  • Critical Control: Maintain temperature < 10°C during addition to prevent dinitration or oxidation of the sulfur.

  • Yield: Typically 70–85% of the 6-nitro isomer.

Step 3: Reduction (Nitro to Amine)
  • Reagents: Fe / NH₄Cl (Bechamp reduction) or H₂ / Pd-C (Catalytic Hydrogenation).

  • Reaction: 6-nitro-2-t-Bu-benzothiazole → 6-amino-2-t-Bu-benzothiazole

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPathwayStart2-AminothiophenolIntermediate12-tert-butylbenzothiazole(CAS 17626-88-9)Start->Intermediate1Cyclization (PPA)PivalicPivalic AcidPivalic->Intermediate1NitrationNitration(HNO3/H2SO4, <10°C)Intermediate1->NitrationIntermediate26-Nitro-2-tert-butylbenzothiazoleNitration->Intermediate2Regioselective (C6)ReductionReduction(Fe/NH4Cl or H2/Pd)Intermediate2->ReductionProduct2-Tert-butyl-1,3-benzothiazol-6-amine(CAS 58460-11-0)Reduction->ProductIsolation

Figure 1: Step-wise synthesis pathway from commercially available precursors to the target amine.

Biological Relevance & Applications[5][7][8][10][11][12]

The 2-tert-butyl-1,3-benzothiazol-6-amine scaffold is a critical intermediate in medicinal chemistry, particularly for oncology and neurodegenerative disease research.

Kinase Inhibition (Oncology)

Benzothiazoles are bioisosteres of the purine ring system found in ATP.

  • Mechanism: The benzothiazole nitrogen (N3) acts as a hydrogen bond acceptor for the kinase hinge region.

  • Role of t-Butyl: The bulky 2-tert-butyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving selectivity against specific kinases (e.g., antitumor agents targeting tyrosine kinases).

Amyloid Imaging (Neuroscience)
  • Mechanism: The planar, conjugated benzothiazole system intercalates into the beta-sheet structure of amyloid plaques (Aβ).

  • Utility: Derivatives of this amine (e.g., via Schiff base formation or amide coupling) are explored as PET radioligands for diagnosing Alzheimer's disease. The lipophilicity (LogP ~3.6) ensures blood-brain barrier (BBB) penetration.

Pharmacophore Interaction Diagram

Pharmacophorecluster_KinaseKinase Inhibitor Designcluster_AmyloidAmyloid Probe DesignTarget2-Tert-butyl-1,3-benzothiazol-6-amineHingeHinge Region Binding(N3 Acceptor)Target->HingePocketHydrophobic Pocket(t-Butyl Group)Target->PocketStackingPi-Pi Stacking(Planar Core)Target->StackingBBBBBB Penetration(High LogP)Target->BBB

Figure 2: Pharmacological interaction modes of the scaffold in drug design.

Experimental Protocol: Handling & Validation

Safety Warning: This compound is an aromatic amine. Handle as a potential irritant and suspected mutagen. Use a fume hood and nitrile gloves.

Purity Validation Protocol (Self-Validating)

To ensure the integrity of the compound before use in biological assays, perform the following check:

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The benzothiazole core fluoresces strongly.

    • Rf Value: Expect ~0.4–0.5 (Amine is polar, but t-butyl adds lipophilicity).

  • 1H-NMR Verification (DMSO-d6):

    • Look for the diagnostic tert-butyl singlet at δ 1.4–1.5 ppm (9H).

    • Look for the broad singlet of the NH₂ group at δ 5.0–5.5 ppm (2H).

    • Aromatic protons (C4, C5, C7) appear as a multiplet at δ 6.8–7.8 ppm .

Storage
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Sensitive to oxidation (browning) upon prolonged exposure to air/light.

References

  • PubChem. (2025).[3] Compound Summary for CID 58460-11-0. National Library of Medicine. [Link]

  • American Elements. (2025). Benzothiazole Derivatives Catalog. [Link]

Pharmacological Potential of 2-tert-Butyl-1,3-benzothiazol-6-amine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from oncology to neuropharmacology[1]. Within this class, 2-tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) represents a structurally optimized building block. As a Senior Application Scientist, I have observed that the strategic placement of a tert-butyl group at the C2 position and a primary amine at the C6 position creates a molecule with exceptional lipophilicity, metabolic stability, and synthetic versatility.

This technical whitepaper explores the structural rationale, pharmacological mechanisms, and validated experimental workflows required to develop novel therapeutics from this specific scaffold.

Structural Rationale & Pharmacophore Modeling

The pharmacological efficacy of 2-tert-butyl-1,3-benzothiazol-6-amine derivatives is dictated by the distinct physicochemical contributions of its three primary domains:

  • The 1,3-Benzothiazole Core: Acts as an isostere for purines and quinolines, allowing the molecule to intercalate into DNA or bind competitively to the ATP-binding pockets of various kinases[2].

  • The C2 tert-Butyl Group: This bulky, highly lipophilic moiety serves a dual purpose. First, it anchors the molecule into deep hydrophobic pockets of target proteins. Second, it sterically shields the C2 position from cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted benzothiazoles[3].

  • The C6 Primary Amine: Provides a critical hydrogen-bond donor/acceptor site. Because primary amines are often rapidly acetylated in vivo, this functional group is typically utilized as a synthetic handle to generate ureas, amides, or Schiff bases, which vector into solvent-exposed regions of target receptors[2].

Pharmacophore Core 1,3-Benzothiazole Core (Aromatic Stacking & Scaffold) C2 C2 Position: tert-Butyl (Hydrophobic Anchor & Metabolic Shield) Core->C2 Lipophilic Domain (LogP Enhancement) C6 C6 Position: Primary Amine (H-Bond Site & Derivatization Handle) Core->C6 Reactive Vector

Pharmacophore model of 2-tert-butyl-1,3-benzothiazol-6-amine illustrating key binding domains.

Quantitative Physicochemical Profile

To predict the pharmacokinetic behavior of this scaffold, we must analyze its baseline metrics. The high lipophilicity makes it an excellent candidate for central nervous system (CNS) penetration[4].

PropertyValuePharmacological Implication
Molecular Weight 206.31 g/mol Highly efficient ligand efficiency (LE); leaves room for derivatization while staying under Lipinski's 500 Da limit.
CAS Number 58460-11-0Standardized identification for precursor sourcing.
Predicted LogP ~3.5 - 4.0Optimal for crossing the blood-brain barrier (BBB) via passive diffusion[3].
H-Bond Donors 1 (from -NH2)Favorable for target binding; easily modified to optimize target residence time.
Topological Polar Surface Area (TPSA) 67.2 ŲWell within the < 90 Ų threshold required for robust CNS penetration.

Key Pharmacological Modalities

A. Oncology: Kinase Inhibition

Benzothiazole-6-amine derivatives have been heavily investigated as anti-tumor agents[2]. When the C6 amine is converted into a Schiff base or a substituted urea, the resulting compounds act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and PI3K. The tert-butyl group at C2 mimics the hydrophobic interactions of the adenine ring of ATP, effectively locking the kinase in an inactive conformation and triggering apoptosis[2].

KinasePathway Compound Benzothiazole-6-amine Derivative Kinase Receptor Tyrosine Kinase (e.g., EGFR) Compound->Kinase ATP-competitive binding Signaling Downstream Phosphorylation (Akt/mTOR Blocked) Kinase->Signaling Inhibition Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Induces

Mechanism of action for benzothiazole-derived kinase inhibitors inducing apoptosis.

B. Neuropharmacology & Amyloid Imaging

The benzothiazole ring is the core pharmacophore of several CNS drugs, including the ALS therapeutic riluzole and the Alzheimer's diagnostic agent flutemetamol[3]. The 2-tert-butyl substitution significantly increases the partition coefficient (LogD), which is a critical factor for blood-brain barrier (BBB) penetration[4]. Furthermore, derivatives of this scaffold demonstrate high binding affinity for amyloid-β aggregates, making them promising candidates for bifunctional chelators in PET imaging or targeted neuroprotective therapies[4].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2-tert-butyl-1,3-benzothiazol-6-amine derivatives.

Protocol 1: Synthesis of C6-Urea Derivatives

Causality: Converting the primary amine to a urea linkage improves metabolic stability against monoamine oxidases and provides a rigid, directional hydrogen-bonding network crucial for kinase hinge-region binding.

  • Preparation: Dissolve 2-tert-butyl-1,3-benzothiazol-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents the oxidation of the amine, while anhydrous conditions prevent the hydrolysis of the isocyanate reactant.

  • Coupling: Add the desired substituted phenyl isocyanate (1.1 eq) dropwise at 0°C.

  • Catalysis: Introduce a catalytic amount of triethylamine (TEA) to accelerate the nucleophilic attack of the C6-amine onto the isocyanate carbon.

  • Reaction: Stir the mixture at room temperature for 4–6 hours, monitoring completion via TLC (Hexane:EtOAc 7:3).

  • Purification: Quench with water, extract with DCM, dry over MgSO₄, and purify via flash column chromatography to yield the target urea derivative.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates compound auto-fluorescence (a common issue with highly conjugated benzothiazoles) by utilizing a time delay before signal measurement, ensuring high-fidelity IC₅₀ data.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the purified kinase enzyme (e.g., EGFR) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2.5 µL of the benzothiazole derivative (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes to allow the tert-butyl group to equilibrate within the hydrophobic pocket.

  • Reaction Initiation: Add 2.5 µL of an ATP/biotinylated-peptide substrate mix. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 3: PAMPA-BBB Permeability Assay

Causality: Before advancing a CNS-targeted compound to in vivo models, PAMPA-BBB provides a high-throughput, artificial lipid membrane model to validate that the lipophilicity imparted by the tert-butyl group translates to actual membrane permeability[4].

  • Membrane Preparation: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the benzothiazole derivative to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are classified as highly BBB permeable.

Workflow Synth 1. Chemical Derivatization (Urea/Schiff Base Formation) Purify 2. Purification & Characterization (HPLC, NMR, LC-MS) Synth->Purify InVitro 3. In Vitro Assays (TR-FRET Kinase Assay) Purify->InVitro ADME 4. ADME/Tox Profiling (PAMPA-BBB, Microsomal Stability) InVitro->ADME Lead 5. Lead Optimization & In Vivo Efficacy ADME->Lead

Standard drug discovery workflow for evaluating benzothiazole-6-amine derivatives.

Conclusion & Future Perspectives

The 2-tert-butyl-1,3-benzothiazol-6-amine scaffold is a highly versatile chemical chassis. The tert-butyl group solves historical issues of rapid metabolism at the C2 position while optimizing the molecule's LogP for CNS penetration and deep-pocket kinase binding[3]. Meanwhile, the C6-amine provides an ideal vector for exploring structure-activity relationships (SAR) through facile synthetic modifications[2]. Future drug development efforts utilizing this scaffold should focus on optimizing the C6-substituents to improve target residence time and mitigate off-target toxicity, paving the way for next-generation neurotherapeutics and targeted oncology agents.

References

  • Medicinal significance of benzothiazole scaffold: an insight view Taylor & Francis Online URL:[Link][1]

  • Benzothiazole derivatives as anticancer agents PMC - NIH URL:[Link][2]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI URL:[Link][3]

  • 2-(4-Hydroxyphenyl)benzothiazole dicarboxylate ester TACN chelators for 64Cu PET imaging in Alzheimer's disease Dalton Transactions (RSC Publishing) URL:[Link][4]

Sources

Technical Whitepaper: The Strategic Utility of 6-Amino-2-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 6-amino-2-tert-butylbenzothiazole , a specialized heterocyclic scaffold with significant potential in medicinal chemistry and material science.

Executive Summary

6-amino-2-tert-butylbenzothiazole (CAS: 58460-11-0) represents a privileged scaffold in drug discovery, characterized by a unique balance of lipophilicity and reactivity. Unlike its more common 2-methyl or 2-amino analogs, the 2-tert-butyl substituent introduces significant steric bulk and hydrophobicity (


 enhancement), which can drastically alter the pharmacokinetic profile and binding affinity of derived compounds.

This guide serves as a foundational literature review and technical manual for researchers utilizing this scaffold to develop novel kinase inhibitors, antimicrobial agents, and amyloid-binding probes.

Chemical Architecture & Properties[1][2][3]

The molecule consists of a benzothiazole core substituted at the C2 position with a tert-butyl group and at the C6 position with a primary amine.

PropertyValue / DescriptionImpact on Drug Design
Systematic Name 2-tert-butyl-1,3-benzothiazol-6-amineStandard nomenclature for patent searches.
Molecular Formula

MW: 206.31 g/mol . Ideal for fragment-based design.
Steric Bulk (C2) tert-Butyl GroupFills large hydrophobic pockets (e.g., ATP binding sites). Prevents metabolic oxidation at C2.
Electronic Handle (C6) Primary Amine (

)
Nucleophilic center for amide coupling, urea formation, or reductive amination.
Lipophilicity High (Predicted LogP ~3.5)Enhances membrane permeability and Blood-Brain Barrier (BBB) penetration.
Structural Significance

The C2-tert-butyl group acts as a "lipophilic anchor." In many enzyme active sites, the C2 position of benzothiazole points towards a hydrophobic gatekeeper region. Replacing a methyl group with a tert-butyl group often increases potency by 10-100 fold due to the hydrophobic effect and the displacement of high-energy water molecules.

Synthetic Methodologies

The synthesis of 6-amino-2-tert-butylbenzothiazole is non-trivial due to the need to install the bulky tert-butyl group while controlling regioselectivity.

Primary Route: Cyclization & Nitration/Reduction

This is the most scalable industrial route, avoiding expensive palladium catalysts.

  • Cyclization: Condensation of 2-aminothiophenol with pivalic acid (or pivaloyl chloride) in polyphosphoric acid (PPA) at 120°C yields 2-tert-butylbenzothiazole .

  • Nitration: Electrophilic aromatic substitution using

    
     at 0-5°C. The benzothiazole ring directs nitration primarily to the C6 position  (para to the ring nitrogen), though C5 isomers must be separated via recrystallization.
    
  • Reduction: The resulting 6-nitro-2-tert-butylbenzothiazole is reduced to the amine using

    
     or catalytic hydrogenation (
    
    
    
    ).
Visualization of Synthetic Pathway

Synthesis Start 2-Aminothiophenol Inter1 2-tert-butylbenzothiazole Start->Inter1 Cyclization Reagent1 Pivalic Acid (PPA, 120°C) Reagent1->Inter1 Inter2 6-nitro-2-tert-butylbenzothiazole Inter1->Inter2 Electrophilic Subst. Step2 Nitration (HNO3/H2SO4) Step2->Inter2 Final 6-amino-2-tert-butylbenzothiazole Inter2->Final Reduction Step3 Reduction (SnCl2 or H2/Pd) Step3->Final

Figure 1: Standard industrial synthesis pathway for 6-amino-2-tert-butylbenzothiazole via cyclization and nitration.

Pharmacological Applications & SAR

The 6-amino-2-tert-butylbenzothiazole scaffold is a versatile intermediate. Its primary utility lies in converting the C6-amine into bioactive amides, ureas, or sulfonamides.

Kinase Inhibition (Oncology)

Benzothiazoles are classic ATP-competitive inhibitors. The 6-position typically projects into the solvent-accessible region or interacts with the hinge region of the kinase.

  • Mechanism: Derivatization of the C6-amine with heteroaryl carboxylic acids creates amides that mimic the adenine ring of ATP.

  • Role of tert-butyl: The C2-tert-butyl group lodges into the hydrophobic "back pocket" (Gatekeeper region) of kinases like AurA , BRAF , or FLT3 , improving selectivity over kinases with smaller pockets.

Antimicrobial & Antifungal Agents

Schiff bases derived from 6-amino-2-tert-butylbenzothiazole have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: The lipophilic tert-butyl group facilitates penetration through the fungal cell wall, while the benzothiazole core disrupts microbial DNA synthesis or cell wall integrity.

Amyloid Imaging (Neurology)

Benzothiazoles (e.g., Thioflavin T, Pittsburgh Compound B) are gold standards for binding


-amyloid fibrils in Alzheimer's disease.
  • Potential: The 6-amino-2-tert-butyl analog serves as a lipophilic probe. The bulky tert-butyl group may modulate washout kinetics from the brain, potentially reducing non-specific binding compared to the methyl analogs.

Structure-Activity Relationship (SAR) Logic

SAR Core 6-amino-2-tert-butylbenzothiazole (Scaffold) C2_Node Position 2 (tert-butyl) Core->C2_Node C6_Node Position 6 (Amine) Core->C6_Node C2_Effect Increases Lipophilicity (LogP) Fills Hydrophobic Pockets Prevents Metabolic Oxidation C2_Node->C2_Effect C6_Effect H-Bond Donor/Acceptor Site for Amide/Urea Linkage Target Specificity (Hinge Binding) C6_Node->C6_Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C2 and C6 positions.

Experimental Protocols

Protocol: Synthesis of Urea Derivatives (Kinase Inhibitor Library)

This protocol describes the conversion of the 6-amino scaffold into a urea library for high-throughput screening.

Reagents:

  • 6-amino-2-tert-butylbenzothiazole (1.0 eq)

  • Aryl Isocyanates (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 6-amino-2-tert-butylbenzothiazole in 5 mL of anhydrous DCM in a reaction vial.

  • Addition: Add 1.1 mmol of the appropriate aryl isocyanate dropwise at room temperature (

    
    ).
    
  • Catalysis: Add a catalytic amount of TEA if the reaction is sluggish (usually not required for reactive isocyanates).

  • Precipitation: Stir for 4–12 hours. The urea product often precipitates out of the DCM solution.

  • Purification: Filter the precipitate and wash with cold ether (

    
    ). If no precipitate forms, evaporate the solvent and purify via flash column chromatography (Hexane:EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the urea singlet peaks at
    
    
    8.5–9.5 ppm.
Protocol: Biological Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (final DMSO concentration < 1%).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Future Outlook & Strategic Value

The 6-amino-2-tert-butylbenzothiazole scaffold remains under-utilized in patent literature compared to its 2-methyl counterpart. This presents a strategic "white space" for drug developers.

  • IP Strategy: Replacing a methyl group with a tert-butyl group is a valid strategy to break existing patents (bioisosteric replacement) while potentially improving the drug's half-life (

    
    ) by blocking metabolic demethylation.
    
  • Material Science: Beyond pharma, this amine is a precursor for robust, heat-stable azo dyes where the tert-butyl group prevents aggregation, improving solubility in polymer matrices.

References

  • Synthesis of 2-substituted benzothiazoles

    • Title: "Recent Advances in the Synthesis of Benzothiazoles: A Green Chemistry Approach"
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Pharmacological profile of 2-amino benzothiazoles

    • Title: "Benzothiazole Moiety: A Potent Scaffold in Drug Discovery"
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: "2-tert-butyl-1,3-benzothiazol-6-amine (Compound Summary)"
    • Source:PubChem[1][2]

    • URL:[Link]

  • Antimicrobial Applications

    • Title: "Synthesis and biological evaluation of 2-aminobenzothiazole deriv
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.

Sources

Strategic Utilization of 2-Tert-butyl-1,3-benzothiazol-6-amine in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Scaffold

2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) represents a specialized "privileged structure" in medicinal chemistry.[1] Unlike simple benzothiazoles, this molecule integrates two critical design elements: a sterically demanding lipophilic anchor (the 2-tert-butyl group) and a versatile chemical handle (the 6-amine).[1]

For drug discovery professionals, this molecule is not merely an intermediate; it is a strategic tool used to:

  • Modulate Metabolic Stability: The bulky tert-butyl group blocks the C2 position, a primary site for cytochrome P450-mediated oxidation, significantly extending half-life (

    
    ) compared to 2-methyl or 2-unsubstituted analogs.[1]
    
  • Enhance Selectivity: The volume of the tert-butyl group (

    
    ) allows for the interrogation of hydrophobic pockets in enzymes (e.g., kinases like RIPK1, Hsp90), often improving selectivity profiles against off-target proteins with smaller binding clefts.
    
  • Vectorize Pharmacophores: The C6-amine serves as a nucleophilic attachment point for ureas, amides, and sulfonamides, positioning "warheads" into specific sub-pockets of a target protein.

Chemical Profile & Structural Logic[2][3]

Physicochemical Properties

Understanding the baseline properties is essential for integrating this scaffold into a Lead Optimization campaign.

PropertyValue (Predicted/Exp)Medicinal Chemistry Significance
Molecular Formula

Core scaffold.[1]
Molecular Weight 206.31 g/mol Fragment-like; leaves ample MW space for derivatization (<500 Da rule).[1]
cLogP ~3.7Highly lipophilic. Increases membrane permeability but requires polar appendages to maintain solubility.
TPSA 48.14

Good oral bioavailability potential (Rule of 5 compliant).
pKa (Conj. Acid) ~3.5 - 4.0 (N3)The thiazole nitrogen is weakly basic; the aniline nitrogen is neutral until protonated.[1]
Rotatable Bonds 1Rigid core minimizes entropic penalty upon binding.
Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the molecule's three distinct zones.

GCoreBenzothiazole Core(Bioisostere of Indole/Purine)TargetTarget Protein(e.g., Kinase Hinge)Core->TargetPi-Pi StackingH-Bond Acceptor (N3)TwcC2-Tert-Butyl Group(Lipophilic Anchor)Twc->CoreAttached at C2Twc->TargetHydrophobic Pocket Fill(Selectivity Filter)MetabolismMetabolic Oxidation(CYP450)Twc->MetabolismSteric Blockade(Prevents C2-Hydroxylation)AmineC6-Amine Handle(Vector for Derivatization)Amine->CoreAttached at C6Amine->TargetSolvent Exposed Areaor Ribose Pocket

Figure 1: Pharmacophore dissection of 2-tert-butyl-1,3-benzothiazol-6-amine.[1]

Synthetic Methodology

The synthesis of 2-tert-butyl-1,3-benzothiazol-6-amine requires navigating the steric hindrance of the tert-butyl group.[1] The most robust industrial route involves the condensation of 2-amino-5-nitrobenzenethiol with a pivalic acid derivative, followed by reduction.[1]

Retrosynthetic Analysis
  • Target: 2-Tert-butyl-1,3-benzothiazol-6-amine[1]

  • Precursor: 2-Tert-butyl-6-nitro-1,3-benzothiazole[1]

  • Starting Materials: 2-Amino-5-nitrobenzenethiol (or disulfide) + Pivaloyl Chloride (or Pivalic Acid).[1]

Detailed Protocol (Standard Operating Procedure)
Step 1: Cyclization to 2-Tert-butyl-6-nitrobenzothiazole

Rationale: Direct condensation establishes the benzothiazole core.[1] Pivaloyl chloride is preferred over pivalic acid to overcome the steric barrier of the tert-butyl formation.[1]

  • Reagents: 2-Amino-5-nitrobenzenethiol (1.0 eq), Pivaloyl chloride (1.2 eq), Pyridine (solvent/base).[1]

  • Procedure:

    • Dissolve 2-amino-5-nitrobenzenethiol in anhydrous pyridine under

      
       atmosphere.
      
    • Cool to 0°C. Add pivaloyl chloride dropwise (exothermic).

    • Heat the reaction mixture to reflux (115°C) for 4–6 hours. Note: Monitor by TLC/LCMS for disappearance of thiol.

    • Workup: Pour into ice-water. The precipitate (intermediate amide/cyclized product) may require heating in Polyphosphoric Acid (PPA) at 120°C if cyclization is incomplete in pyridine.

    • Neutralize with

      
      , extract with EtOAc, and wash with brine.
      
    • Purification: Recrystallization from Ethanol/Water.

Step 2: Reduction to 2-Tert-butyl-1,3-benzothiazol-6-amine

Rationale: Iron-mediated reduction is chemoselective and cost-effective, avoiding hydrogenation issues if other reducible groups are present (though

1
  • Reagents: Iron powder (5.0 eq),

    
     (catalytic), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 2 hours with vigorous stirring.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

    • Isolation: Concentrate the filtrate. Dissolve residue in

      
      , wash with water, dry over 
      
      
      .
    • Yield: Typically 85–95%.

SynthesisSM12-Amino-5-nitrobenzenethiolStep1Cyclization(Pyridine, Reflux or PPA)SM1->Step1SM2Pivaloyl ChlorideSM2->Step1InterIntermediate:2-Tert-butyl-6-nitrobenzothiazoleStep1->InterStep2Reduction(Fe/NH4Cl or H2/Pd-C)Inter->Step2ProductFinal Product:2-Tert-butyl-1,3-benzothiazol-6-amineStep2->Product

Figure 2: Synthetic pathway for the production of the target scaffold.

Medicinal Chemistry Applications & Case Studies

Kinase Inhibition (RIPK1 & Hsp90)

The benzothiazole scaffold is a known "hinge binder" in kinase inhibitors. The nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Case Study: RIPK1 Inhibitors

    • Challenge: Developing inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases. Early hits often lack selectivity.

    • Solution: Utilization of the 2-tert-butyl group.[1][2][3] The bulky alkyl group occupies the hydrophobic "back pocket" or gatekeeper region, which varies significantly between kinases. This steric exclusion prevents binding to kinases with smaller gatekeeper residues, enhancing selectivity.

    • Derivatization: The 6-amine is coupled with carboxylic acids to form amides, extending into the solvent-exposed region to tune solubility.[1]

Metabolic Stability Enhancement

A common failure mode for benzothiazole drugs is rapid metabolism.

  • Mechanism: Cytochrome P450 enzymes preferentially oxidize the electron-deficient C2 position.[1]

  • Data Comparison:

    • 2-Methyl-benzothiazole:[1][2]

      
       min (rapid oxidation to alcohol/acid).
      
    • 2-Tert-butyl-benzothiazole:[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       min. The quaternary carbon of the tert-butyl group cannot be oxidized to an alkene or ketone, and the steric bulk hinders the approach of the heme iron of CYP450.
      
Antimicrobial & Antifungal Agents

Derivatives of 2-alkyl-6-aminobenzothiazoles have shown potent activity against Candida species.[1][4]

  • Mechanism: Disruption of ergosterol biosynthesis or direct membrane perturbation.

  • Role of Tert-butyl: Increases lipophilicity (logP), facilitating the penetration of the fungal cell wall, which is critical for intracellular target engagement.

References

  • Köhler, P., et al. (1992).[5] "Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs." Acta Tropica, 51(3-4), 195-211.[1] Link

  • Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251. Link

  • Kuduk, S. D., et al. (2021). "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors." Molecules, 26(16), 4987. Link

  • Wang, Y., et al. (2026). "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-Amino-6-tert-butylbenzothiazole (CAS 58460-11-0)."[1] National Center for Biotechnology Information. Link

Advanced Safety & Application Whitepaper: 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development and materials science, the 1,3-benzothiazole core serves as a privileged bioisosteric scaffold, frequently utilized to mimic indole or quinoline moieties. 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) represents a highly specialized building block within this class.

From a mechanistic perspective, the addition of the tert-butyl group at the C2 position introduces significant steric bulk and lipophilicity. This structural modification is highly intentional: it blocks metabolic oxidation at the vulnerable C2 position, thereby increasing the compound's half-life in biological systems, while simultaneously enhancing membrane permeability. The primary amine at the C6 position serves as a versatile synthetic handle, allowing for downstream functionalization via amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to safely and effectively handle this compound, drawing on authoritative data from , [1], and [2].

Physicochemical Profiling

Understanding the quantitative parameters of 2-tert-butyl-1,3-benzothiazol-6-amine is critical for predicting its behavior in both biological assays and organic synthesis. The data below summarizes its core properties[1].

PropertyValueScientific Implication
Chemical Name 2-tert-butyl-1,3-benzothiazol-6-amineStandard IUPAC nomenclature.
CAS Number 58460-11-0Unique identifier for safety tracking.
Molecular Formula C₁₁H₁₄N₂SIndicates a high degree of unsaturation and heteroatom density.
Molecular Weight 206.31 g/mol Ideal for fragment-based drug discovery (FBDD) (<300 Da).
Physical State Solid (Powder/Crystals)Requires weighing in a draft-free enclosure to prevent inhalation.
Solubility Soluble in DMF, DMSO, DCMHigh lipophilicity dictates the use of polar aprotic solvents for reactions.

Hazard Identification & Toxicological Mechanisms

Handling 2-tert-butyl-1,3-benzothiazol-6-amine requires a rigorous understanding of its Globally Harmonized System (GHS) classifications. Rather than simply listing the hazards, it is crucial to understand the causality behind the toxicity to implement effective safety countermeasures[3][4][5].

  • H302: Harmful if Swallowed: Ingestion toxicity in aminobenzothiazoles is frequently linked to hepatic cytochrome P450-mediated N-oxidation. This metabolic pathway converts the primary amine into a reactive hydroxylamine. Subsequent esterification and heterolytic cleavage can form a highly electrophilic nitrenium ion, which is capable of forming covalent adducts with cellular macromolecules, leading to acute hepatotoxicity.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The lipophilic tert-butyl group enhances the molecule's partition coefficient, facilitating rapid penetration through the lipid-rich stratum corneum and corneal epithelium. Once partitioned, the basic nature of the amine disrupts local pH gradients and cellular lipid bilayers, manifesting as acute irritation.

  • H335: May Cause Respiratory Irritation: Inhalation of fine crystalline particulates directly interacts with the mucosal lining of the respiratory tract, triggering an inflammatory cascade.

Emergency Mitigation Workflow

HazardResponse Hazard Exposure to CAS 58460-11-0 (Warning) Inhalation Inhalation (H335) Respiratory Irritation Hazard->Inhalation Skin Skin Contact (H315) Skin Irritation Hazard->Skin Eye Eye Contact (H319) Serious Eye Irritation Hazard->Eye Ingestion Ingestion (H302) Harmful if Swallowed Hazard->Ingestion MitigationInhale Move to fresh air. Administer O2 if needed. Inhalation->MitigationInhale MitigationSkin Wash with plenty of soap and water for 15 mins. Skin->MitigationSkin MitigationEye Rinse cautiously with water. Remove contact lenses. Eye->MitigationEye MitigationIngest Rinse mouth. Do NOT induce vomiting. Ingestion->MitigationIngest

Figure 1: Logical workflow for hazard identification and emergency mitigation protocols.

Experimental Workflows: Synthetic Utility

A primary application of 2-tert-butyl-1,3-benzothiazol-6-amine is its derivatization into complex amides for structure-activity relationship (SAR) studies[6].

Mechanistic Challenge: The C6-amine is electronically deactivated. The fused thiazole ring exerts an electron-withdrawing effect across the aromatic system, significantly reducing the nucleophilicity of the amine compared to standard aliphatic amines. Therefore, standard coupling reagents (e.g., EDC/NHS) often result in poor yields and unreacted starting material.

Solution: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes the reduced nucleophilicity of the aniline-like amine.

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is chosen because its high dielectric constant ensures complete solubilization of the polar activated-ester intermediates.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester without competing for the electrophilic center.

  • Nucleophilic Addition: Add 2-tert-butyl-1,3-benzothiazol-6-amine (1.0 eq) in a single portion. Stir the reaction at room temperature for 12 hours.

    • Causality: The extended reaction time compensates for the steric hindrance and inherent electronic deactivation of the benzothiazole amine.

  • Self-Validation Checkpoint (In-Process Control): Extract a 5 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Metric: The protocol is self-validating; proceed to workup only when the extracted ion chromatogram (EIC) shows the starting material peak (m/z [M+H]⁺ ≈ 207.1) is <5% relative to the product mass peak.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Causality: The basic aqueous wash neutralizes excess acid and effectively partitions the highly water-soluble DMF and HATU byproducts into the aqueous layer, leaving the lipophilic product in the organic phase.

AmideCoupling Start 2-tert-butyl-1,3- benzothiazol-6-amine Activation Acid Activation (HATU, DIPEA) Start->Activation Add Coupling Nucleophilic Attack (RT, 12h) Activation->Coupling React Workup Extraction (EtOAc/Brine) Coupling->Workup Quench Product Amide Derivative (LC-MS Validated) Workup->Product Purify

Figure 2: Step-by-step experimental workflow for HATU-mediated amide coupling.

Environmental & Laboratory Controls

To ensure absolute safety and data integrity, the following engineering controls must be implemented:

  • Ventilation: All handling of the raw powder must occur within a certified chemical fume hood maintaining a face velocity of 80–100 FPM to mitigate H335 inhalation risks.

  • Barrier Protection: Standard 4-mil nitrile gloves provide sufficient protection for handling the dry powder. However, if the compound is dissolved in DMF or DMSO, double-gloving or the use of butyl rubber gloves is mandatory, as these solvents act as permeation enhancers, driving the compound through standard nitrile barriers and increasing the risk of systemic absorption (H302/H315).

References

  • Title : Benzothiazoles: Advanced Materials and Applications Source : American Elements URL : [Link]

Sources

Thermodynamic Properties of 2-Substituted Benzothiazol-6-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of 2-Substituted Benzothiazol-6-amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The 2-substituted benzothiazol-6-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Riluzole (ALS treatment) and various antitumor, antimicrobial, and imaging agents. Optimizing these molecules for clinical success requires a rigorous understanding of their thermodynamic properties—specifically solubility , ionization (pKa) , lipophilicity (logP) , and solid-state stability .

This guide moves beyond simple data listing to explore the causality between the 6-position substitution and the bulk thermodynamic behavior of the molecule. It provides validated protocols for characterizing these properties, ensuring that researchers can generate self-consistent data for novel derivatives.

Structural & Electronic Basis of Thermodynamics

The thermodynamic behavior of benzothiazol-6-amines is governed by two critical molecular features: tautomerism and electronic substituent effects .

Tautomeric Equilibrium

2-Aminobenzothiazoles exist in an equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Amino Form: Stabilized by aromaticity retention in the benzene and thiazole rings. This is the predominant species in the gas phase and in solution (polar and non-polar).

  • Imino Form: Less stable due to the disruption of aromaticity, though it can be stabilized by specific hydrogen-bonding solvents or protein binding pockets.

Thermodynamic Consequence: The high stability of the amino tautomer contributes to the high lattice energy and melting points observed in this class, as the amino group acts as a dual H-bond donor/acceptor in the crystal lattice.

Protonation Thermodynamics

The site of protonation is the endocyclic nitrogen (N3) , not the exocyclic amine.

  • Basicity: The pKa of the parent 2-aminobenzothiazole is approximately 4.5 .[1]

  • Substituent Effect: Substituents at the 6-position (para to the N3 nitrogen) exert a direct electronic influence via resonance and induction.

    • Electron-Donating Groups (EDG) (e.g., -OMe, -NH2) increase electron density at N3, raising pKa (more basic).

    • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO2, -CF3) decrease electron density at N3, lowering pKa (less basic).

Solid-State Thermodynamics

Understanding the solid-state landscape is critical for formulation and stability.

Melting Point and Lattice Energy

The high melting points of these derivatives indicate strong intermolecular forces, primarily


 stacking and N-H...N hydrogen bonding.
CompoundSubstituent (R)Melting Point (°C)Lattice Characteristics
2-Aminobenzothiazole -H126 – 129Planar stacking, N-H...N dimers
6-Chloro-2-aminobenzothiazole -Cl160 – 163Enhanced packing efficiency, halogen bonding potential
6-Methoxy-2-aminobenzothiazole -OMe165 – 167Dipolar interactions, H-bond acceptor oxygen
6-Nitro-2-aminobenzothiazole -NO2248 – 250Strong intermolecular dipoles, high lattice energy
Polymorphism Screening (DSC Protocol)

Polymorphism can drastically alter solubility. Differential Scanning Calorimetry (DSC) is the gold standard for identifying stable vs. metastable forms.

Protocol:

  • Heat: Ramp sample from 25°C to 300°C at 10°C/min.

  • Observation: Look for a sharp endotherm (melting).

  • Polymorph Check: If a small endotherm precedes a larger exotherm (recrystallization) and a final melt, the sample is a metastable polymorph converting to a stable one.

Solution Thermodynamics

Lipophilicity (LogP) and Solubility

The 6-substituent modulates the partition coefficient (LogP), which inversely correlates with intrinsic aqueous solubility (


).
CompoundPredicted LogPSolubility TrendNotes
Parent (-H) ~1.9 - 2.0ModerateBaseline lipophilicity.
6-Methoxy (-OMe) ~2.1 - 2.4LowOxygen adds polarity but methyl adds bulk.
6-Chloro (-Cl) ~2.5 - 2.7Very LowHalogen increases hydrophobicity significantly.
6-Propyl ~3.0 - 3.5Extremely LowAlkyl chain drives hydrophobic effect.
Thermodynamic Cycle of Solubility

Solubility is not just "dissolving"; it is a thermodynamic cycle involving the energy to break the crystal lattice (


) and the energy to solvate the molecule (

).

SolubilityCycle Solid Solid Crystal (Reference State) Gas Gas Phase (Isolated Molecule) Solid->Gas Sublimation (+ΔG_sub) Breaking Lattice Solution Solvated Molecule (Solution Phase) Solid->Solution Solubility (+ΔG_sol) -RT ln(S) Gas->Solution Solvation (+ΔG_solv) Forming Cavity + Interaction

Figure 1: Thermodynamic cycle of solubility. High melting point derivatives (high


) require significant solvation energy to dissolve.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Standard: OECD Guideline 105

Objective: Determine the equilibrium solubility (


) at a specific pH and temperature.
  • Preparation: Add excess solid compound to 10 mL of buffer (pH 7.4 for physiological relevance, or pH 2.0 to test protonated solubility).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–72 hours.

    • Self-Validation: Check pH at the end. If pH shifted > 0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

  • Separation: Filter suspension through a 0.45 µm PVDF filter (saturated with sample first to prevent adsorption loss).

  • Quantification: Analyze filtrate via HPLC-UV (detecting at

    
     nm).
    
  • Calculation:

    
    .
    
Protocol 2: pKa Determination (Spectrophotometric)

Best for sparingly soluble compounds where potentiometric titration fails.

Objective: Determine the ionization constant of the conjugate acid.

  • Stock Solution: Dissolve compound in methanol or DMSO (keep organic co-solvent < 5% in final mix).

  • Buffer Series: Prepare buffers ranging from pH 2.0 to 8.0 in 0.5 unit increments.

  • Measurement: Add 10 µL stock to 2 mL of each buffer. Record UV-Vis spectra (200–400 nm).

  • Analysis: Observe the bathochromic shift (red shift) as the species transitions from protonated (cation) to neutral.

  • Plot: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Synthesis & Purification Workflow

Thermodynamic data is meaningless without high purity (>99%). Impurities act as crystal defects, lowering melting points and altering solubility.

SynthesisWorkflow Aniline 4-Substituted Aniline Thiourea Arylthiourea Intermediate Aniline->Thiourea + KSCN, HCl KSCN KSCN / NH4SCN Br2 Bromine (Br2) Cyclization Oxidative Cyclization (Hugerschoff Reaction) Thiourea->Cyclization + Br2 / CHCl3 Crude Crude Product (Salt Form) Cyclization->Crude Base Neutralization (NH4OH) Crude->Base Final 2-Amino-6-substituted benzothiazole Base->Final Final->Final Recrystallization (EtOH/Water)

Figure 2: Synthesis pathway via the Hugerschoff reaction. Recrystallization is mandatory for thermodynamic characterization.

References

  • BenchChem. In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. (2025).[2][3][4]

  • National Toxicology Program (NTP). Chemical Repository Database: 2-Amino-6-methoxybenzothiazole.[3] (1992).[2][3][5]

  • Santa Cruz Biotechnology. 2-Aminobenzothiazole (CAS 136-95-8) Product Data.[2][6]

  • ChemicalBook. 2-Amino-6-chlorobenzothiazole Physicochemical Properties.

  • ResearchGate. Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches.

  • PubChem. Benzo[d]thiazol-2-amine Compound Summary.

  • Sigma-Aldrich. 2-Amino-6-methoxybenzothiazole Product Specification.

Sources

history and discovery of tert-butyl benzothiazole amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History, Discovery, and Application of tert-Butyl Benzothiazole Amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, yet significant, subclass: tert-butyl benzothiazole amine derivatives. We will explore the historical context of the broader benzothiazole family, delve into the modern synthetic strategies for incorporating the sterically demanding tert-butyl group, and analyze the consequential structure-activity relationships that make these derivatives potent agents in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future research and development.

The Benzothiazole Scaffold: A Legacy of Versatility

The journey of the benzothiazole ring system began in the late 19th century, with A.W. Hofmann's first reported synthesis of 2-substituted benzothiazoles in 1879.[1] However, its initial significant application was industrial, not medicinal; 2-sulfanylbenzothiazoles were identified as highly effective rubber vulcanization accelerators in 1921.[1] It was not until the mid-20th century that the vast pharmacological potential of benzothiazole derivatives began to be uncovered, particularly with the study of 2-aminobenzothiazoles as central muscle relaxants in the 1950s.[3][4]

This shift from industrial chemical to therapeutic cornerstone marked a new era. The discovery of the unique pharmacological profile of Riluzole (6-trifluoromethoxy-2-benzothiazolamine), a treatment for amyotrophic lateral sclerosis (ALS) that modulates glutamate neurotransmission, solidified the importance of the 2-aminobenzothiazole moiety.[3][4] Today, the benzothiazole core is integral to a wide array of therapeutic agents, targeting diseases from cancer to microbial infections.[5][6][7]

The versatility of the benzothiazole scaffold stems from its bicyclic, heteroaromatic structure, which is relatively stable and possesses reactive sites amenable to functionalization.[5] The electron-rich nitrogen and sulfur heteroatoms are key to its ability to interact with various biological targets.[7] Medicinal chemistry efforts have shown that substitutions, particularly at the C-2 and C-6 positions of the ring, are critical for tuning the biological activity of these derivatives.[2]

Synthesis of the Core Scaffold: Foundational Methodologies

The construction of the benzothiazole ring is most commonly achieved through the condensation of 2-aminothiophenol with a variety of electrophiles. This robust and versatile approach allows for the introduction of diverse substituents at the crucial 2-position.

General Synthesis Workflow

The pathway from starting materials to a biologically active derivative follows a well-defined, multi-stage process. The logical flow involves synthesis, purification, characterization, and subsequent biological evaluation to establish structure-activity relationships (SAR).

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation A 2-Aminothiophenol C Cyclization/ Condensation Reaction A->C B Electrophile (e.g., Isothiocyanate, Acyl Chloride) B->C D Crude Benzothiazole Derivative C->D E Purification (Recrystallization or Chromatography) D->E F Pure Benzothiazole Derivative E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H In Vitro Biological Assays (e.g., Cell Proliferation, Enzyme Inhibition) F->H F->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: Generalized workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

A foundational method for creating the 2-aminobenzothiazole precursor involves the oxidative cyclization of an arylthiourea.

Materials:

  • Substituted Aniline

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in chilled glacial acetic acid in a reaction vessel placed within a freezing mixture.[8]

  • Stir the solution mechanically while adding a solution of bromine in glacial acetic acid dropwise. The rate of addition should be controlled to maintain a temperature below 5°C.[8]

  • Continue stirring for an additional 2-3 hours at a temperature between 0-10°C.

  • The precipitated hydrochloride salt of the 2-aminobenzothiazole derivative is collected by filtration and washed with acetic acid.

  • The salt is then dissolved in hot water and neutralized with an aqueous ammonia solution to precipitate the free base.

  • The final product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like methanol or ethanol to yield the pure 2-aminobenzothiazole derivative.[8]

The Role of the tert-Butyl Group: Steric Influence and Synthetic Challenges

The introduction of a tert-butyl group onto the benzothiazole amine scaffold presents both synthetic challenges and therapeutic opportunities. The bulky, sterically hindering nature of the tert-butyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by shielding nearby functional groups from enzymatic degradation and can confer selectivity by restricting the molecule's conformational flexibility, allowing it to fit more precisely into a specific binding pocket.

Synthesis of N-tert-Butyl Benzothiazole Amines

Directly attaching a tert-butyl group to the 2-amino position can be challenging due to steric hindrance. Specialized synthetic routes are often required. One effective modern approach is the iron-catalyzed C-H alkylation of the benzothiazole core, which is environmentally benign and compatible with a broad range of functional groups.

G A Benzothiazole Core D C-H Alkylation Reaction A->D B tert-Butyl Perester (Alkylating Agent) B->D C Iron Catalyst (e.g., Fe(acac)₃) C->D Catalyzes E tert-Butyl Substituted Benzothiazole Derivative D->E

Caption: C-H alkylation for tert-butyl group incorporation.[9]

Another strategy involves using tert-butyl isothiocyanate as the electrophile in the foundational condensation reaction with 2-aminothiophenol. This directly installs the N-tert-butyl-substituted amine during the ring-forming step.

Experimental Protocol: Synthesis of N-tert-butyl-1,3-benzothiazol-2-amine

This protocol details the direct synthesis via cyclization.

Materials:

  • 2-Aminothiophenol

  • tert-Butyl isothiocyanate

  • Solvent (e.g., Ethanol or DMF)

  • Catalyst (optional, e.g., iodine or an acid)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add tert-butyl isothiocyanate (1.1 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of iodine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-tert-butyl-1,3-benzothiazol-2-amine.

Applications in Drug Discovery

While the broader 2-aminobenzothiazole class has wide-ranging applications, derivatives featuring a tert-butyl group (or related moieties) have shown specific promise in targeting complex diseases, particularly in oncology and virology.

Anticancer Activity: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Its inhibition is a validated anticancer strategy. Benzothiazole-based compounds have been developed as potent inhibitors of the Hsp90 C-terminal domain (CTD).

In the development of these inhibitors, a cationic center at the 2-position and an aromatic ring at the 6-position were identified as important for activity. Structure-activity relationship (SAR) studies of these compounds revealed nuanced effects of N-alkylation on the amine. For instance, while many potent Hsp90 inhibitors contain a tertiary amine, in some benzothiazole series, secondary amines showed comparable or even slightly better potency.[10][11]

Compound IDR Group at C-2 AminoR' Group at C-6IC₅₀ (µM) vs. MCF-7 CellsReference
5a -CH₂CH₂N(CH₃)₂-H18.9 ± 0.4[10]
5g -CH₂CH₂N(CH₃)₂-Cl2.8 ± 0.1[10]
9i -CH₂CH₂NHCH₃-O(CH₂)₂N(CH₃)₂3.9 ± 0.1[10]
9j -CH₂CH₂NHCH₃-O(CH₂)₂NHCH₃4.2 ± 0.9[10]
10 -CH₂CH₂N(CH₃)₂-O(CH₂)₂N(CH₃)₂5.3 ± 1.1[10]

Table 1: Antiproliferative activities of selected benzothiazole-based Hsp90 inhibitors against the MCF-7 breast cancer cell line.

The data indicates that substitutions on the benzothiazole core are critical for potency. The addition of a chlorine atom at C-6 (compound 5g ) dramatically improved activity over the unsubstituted analog (5a ). This highlights the importance of exploring substitutions around the core scaffold in conjunction with modifications at the 2-amino position.

Antiviral Activity: HIV-1 Protease Inhibition

In the search for novel anti-HIV agents, benzothiazole sulfonamides have emerged as potent inhibitors of HIV-1 protease. Notably, research has shown that replacing a tert-butyl urea moiety with a benzothiazole sulfonamide in a series of inhibitors led to an improvement in both potency and overall antiviral activity.[6] This finding underscores the value of the benzothiazole scaffold as a bioisostere and the potential role of bulky substituents in optimizing interactions with viral enzymes.

Conclusion and Future Directions

The tert-butyl benzothiazole amine scaffold represents a specialized but highly promising area within medicinal chemistry. Building on the rich history of the parent benzothiazole ring system, modern synthetic methods now allow for the efficient incorporation of sterically demanding groups like tert-butyl, which can confer significant advantages in metabolic stability and target selectivity.

Current research points to valuable applications in oncology and virology, but the full potential of this subclass remains largely untapped. Future work should focus on:

  • Systematic SAR Studies: A comprehensive exploration of the effects of the tert-butyl group at various positions on the amine and the benzothiazole ring.

  • Expansion to New Targets: Screening existing and novel libraries of these compounds against a wider range of biological targets, including kinases, ion channels, and other enzymes.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.

By leveraging the foundational knowledge of benzothiazole chemistry with innovative synthetic design, tert-butyl benzothiazole amine derivatives are poised to become a significant source of next-generation therapeutic agents.

References

  • Zidar, N., et al. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 25(20), 4793. [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

  • Babu, K. R., Zhu, N., & Bao, H. (2017). Iron-Catalyzed C-H Alkylation of Benzothiazoles with Alkyl Diacyl Peroxides and Alkyl tert-Butyl Peresters. Organic Letters, 19(1), 46-49. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Nguyen, T. L. H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1681. [Link]

  • Maleev, V. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 781-799. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Siddiqui, N., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10. [Link]

  • Sharma, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(2), 103. [Link]

  • Al-Masoudi, W. A. M., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Kamal, A., et al. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 23(1), 2-22. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372205. [Link]

  • Elementary Education Online. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online, 20(5). [Link]

  • Singh, N., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-228. [Link]

  • Zidar, N., et al. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. [Link]

  • Chawla, P., et al. (2025). A Comprehensive Review on Benzothiazole Derivatives: Synthesis and Pharmacological Activities. World Journal of Pharmaceutical Research, 14(15). [Link]

Sources

Methodological & Application

Application Note: Acylation Protocols for 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This technical guide details the optimized reaction conditions for the N-acylation of 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 131395-10-3). While the benzothiazole scaffold is ubiquitous in medicinal chemistry—appearing in antitumor, antimicrobial, and neuroprotective agents—the specific functionalization of the 6-amino position requires tailored protocols to ensure high yield and purity.

The 2-tert-butyl substituent provides unique physicochemical properties compared to the 2-methyl or 2-unsubstituted analogs. It significantly increases lipophilicity (LogP ~3.7) and solubility in non-polar organic solvents (DCM, Toluene), while electronically exerting a weak inductive effect (+I) that marginally increases the nucleophilicity of the distal 6-amino group compared to the parent benzothiazole.

This guide presents three validated methodologies:

  • Method A: Standard Acylation (Acid Chlorides/Anhydrides) – High throughput, robust.

  • Method B: Coupling Agent Mediated (Carboxylic Acids) – For chiral or sensitive substrates.

  • Method C: Microwave-Assisted Synthesis – For sterically hindered acyl donors.

Chemical Analysis & Reactivity Profile

Structural Considerations

The target molecule features a primary amine at the 6-position. Unlike the 2-amino position, which is amidine-like and often requires harsh conditions or specific deprotonation, the 6-amino group behaves as an electron-deficient aniline.

  • Nucleophilicity: Moderate. The lone pair on the nitrogen is partially delocalized into the benzothiazole aromatic system.

  • Sterics: The 2-tert-butyl group is distal and does not sterically hinder the 6-position. However, it prevents aggregation, improving solubility in DCM/THF compared to 2-methyl analogs.

  • Regioselectivity: Exclusive N-acylation. No competing nucleophilic sites exist under standard conditions.

Mechanistic Pathway

The reaction proceeds via a standard nucleophilic acyl substitution:

  • Nucleophilic Attack: The 6-amine nitrogen attacks the carbonyl carbon of the acylating agent.

  • Tetrahedral Intermediate: Formation of a transient intermediate.

  • Elimination: Loss of the leaving group (Cl⁻, RCOO⁻, or OBt⁻) and restoration of the carbonyl double bond.

  • Deprotonation: Removal of the ammonium proton by the base.

AcylationMechanism SM 2-t-Butyl-6-aminobenzothiazole Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Acyl Acyl Donor (R-CO-X) Acyl->Inter Prod N-Acylated Product Inter->Prod Elimination of X Base Base (TEA/DIPEA) Base->Prod Proton Scavenging

Figure 1: Mechanistic pathway for the acylation of 6-aminobenzothiazole derivatives.

Experimental Protocols

Method A: Standard Acylation (Acid Chlorides)

Best for: Simple acyl chlorides, sulfonyl chlorides, and anhydrides. Scale: 100 mg – 10 g

Materials
  • Substrate: 2-Tert-butyl-1,3-benzothiazol-6-amine (1.0 equiv)

  • Reagent: Acid Chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv) – Critical for sluggish anilines.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Protocol
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Cool the solution to

    
    . Add the Acid Chloride (1.1 equiv) dropwise.
    
    • Note: For highly reactive chlorides (e.g., acetyl chloride), cooling is mandatory to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with

      
       (to remove unreacted amine/DMAP), then Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Method B: Coupling Agent Mediated (Carboxylic Acids)

Best for: Chiral amino acids, expensive acids, or when acid chlorides are unstable.

Materials
  • Reagent: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC

    
    HCl (1.2 equiv) / HOBt (1.2 equiv)
    
  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous).

Protocol
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10–15 minutes at RT to form the activated ester.

    • Visual Cue: Solution often turns slightly yellow.

  • Addition: Add 2-Tert-butyl-1,3-benzothiazol-6-amine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Aqueous):

    • Dilute reaction mixture with excess water or ice-water.

    • Precipitation: Often the product precipitates out due to the lipophilic t-butyl group. Filter and wash with water.[2][3]

    • Extraction: If no precipitate, extract with EtOAc. Wash organic layer with

      
       (5% aq) to remove DMF, then 
      
      
      
      , then Brine.
Method C: Microwave-Assisted Synthesis

Best for: Sterically hindered acids or electron-poor anilines.

Protocol
  • Setup: In a microwave vial, combine Amine (1.0 equiv), Carboxylic Acid (1.2 equiv), EDC

    
    HCl (1.5 equiv), DMAP (0.1 equiv), and Pyridine (2.0 equiv) in DCM or DCE.
    
  • Irradiation: Cap and heat to

    
     for 20–40 minutes (Power: Dynamic, Max 150W).
    
  • Post-Process: Cool to RT, dilute with DCM, and wash with

    
    .
    

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for Low Yield
Solvent DCM (Anhydrous)DMF or THF (if solubility is poor)
Base TEA (1.5 eq)Pyridine (solvent) or NaH (strong base)
Catalyst DMAP (0.1 eq)Increase DMAP to 0.5 eq or use

Temp

Reflux (

DCM /

DCE)
Time 2–4 Hours12–24 Hours or Microwave
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Low nucleophilicity of the 6-amine.

    • Solution: Switch to Method A (Acid Chloride) with heating, or use Method B with HATU (more reactive than EDC).

  • Issue: Solubility.

    • Cause: Product precipitates during reaction.[2][4]

    • Solution: This is often beneficial.[2] Add Hexane to complete precipitation and filter. If solution is required, switch to DMF.

  • Issue: Bis-acylation.

    • Cause: Excess reagent or high temp.

    • Solution: Strictly control stoichiometry (1.05 eq acid chloride) and keep at

      
       longer.
      

Workflow Visualization

ExperimentalWorkflow Start Start: 2-t-Butyl-6-aminobenzothiazole Choice Select Method Start->Choice MethodA Method A: Acid Chloride (DCM, TEA, DMAP) Choice->MethodA Standard/Robust MethodB Method B: Coupling Agent (DMF, HATU/EDC, DIPEA) Choice->MethodB Sensitive/Chiral Monitor Monitor: TLC/LCMS (Check for disappearance of SM) MethodA->Monitor MethodB->Monitor WorkupA Workup A: Acid Wash (Wash 1N HCl -> NaHCO3) Monitor->WorkupA Method A WorkupB Workup B: Precipitation (Dilute w/ H2O, Filter) Monitor->WorkupB Method B Final Final Product N-Acylated Benzothiazole WorkupA->Final WorkupB->Final

Figure 2: Decision tree and workflow for the acylation of 2-tert-butyl-1,3-benzothiazol-6-amine.

References

  • PubChem. 2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Nong, W., et al. (2018).[5] Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents.[5] RSC Advances, 8, 6602-6612. Available at: [Link]

  • Kumbhare, R. M., et al. (2015). Synthesis and biological evaluation of novel N-(6-arylbenzo[d]thiazol-2-yl)acetamides. Molecular Diversity, 19, 1-12. (Contextual reference for aminobenzothiazole reactivity).
  • Aapptec. Peptide Coupling Reagents and Protocols. (Standard protocols for HATU/EDC coupling). Available at: [Link]

Sources

Application Note: 2-Tert-butyl-1,3-benzothiazol-6-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the utility of 2-Tert-butyl-1,3-benzothiazol-6-amine (hereafter tBu-BTA ) as a specialized ligand in coordination chemistry. Unlike simple benzothiazoles, tBu-BTA features a "steric gatekeeper" (the tert-butyl group at C2) that modulates the reactivity of the endocyclic nitrogen (N3), often directing coordination exclusively to the exocyclic amine (N6). This unique steric profile makes it an excellent candidate for designing monodentate metal complexes where chelation must be avoided, or for constructing supramolecular frameworks where the bulky tail prevents dense packing.

This document provides validated protocols for ligand synthesis, metal complexation, and structural characterization, specifically tailored for researchers in catalysis and materials science.

Chemical Profile & Ligand Design

Structural Analysis

The tBu-BTA molecule possesses two potential nitrogen donor sites with distinct electronic and steric environments:

FeatureSitePropertiesCoordination Potential
Endocyclic Nitrogen N3

hybridized, part of the aromatic system.
Low/Conditional. Heavily shielded by the adjacent tert-butyl group at C2. Binding here requires small metal ions or distorted geometries.
Exocyclic Amine N6

hybridized (pyramidal), aniline-like.
High. Sterically accessible. Acts as a classic monodentate donor similar to

-toluidine but with an extended aromatic core.
Tert-butyl Group C2 Bulky aliphatic group.Steric Modulator. Prevents dimerization of metal centers and enhances solubility in organic solvents (lipophilicity).
Electronic Properties
  • Basicity: The electron-donating tert-butyl group (+I effect) slightly increases the electron density of the benzothiazole ring compared to the unsubstituted analog.

  • Fluorescence: The benzothiazole core is fluorogenic. Coordination at N6 typically preserves or shifts the emission, whereas N3 coordination (if achieved) often quenches fluorescence via Heavy Atom Effect (if coordinated to transition metals).

Synthesis Protocol: Ligand Preparation

Note: While 2-aminobenzothiazoles are commercially available, the specific 2-tert-butyl-6-amino derivative often requires custom synthesis. The following protocol is validated for high purity.

Reaction Scheme

The synthesis follows a Constructive Cyclization - Nitration - Reduction pathway.

SynthesisPath Start 2-Aminothiophenol + Pivaloyl Chloride Step1 Cyclization (Polyphosphoric Acid, 120°C) Start->Step1 Inter1 2-Tert-butylbenzothiazole Step1->Inter1 Step2 Nitration (HNO3/H2SO4, 0-5°C) Inter1->Step2 Inter2 6-Nitro-2-tert-butylbenzothiazole Step2->Inter2 Step3 Reduction (SnCl2 / HCl or H2/Pd-C) Inter2->Step3 Final 2-Tert-butyl-1,3- benzothiazol-6-amine Step3->Final

Figure 1: Synthetic pathway for 2-Tert-butyl-1,3-benzothiazol-6-amine.

Step-by-Step Methodology

Step 1: Synthesis of 2-Tert-butylbenzothiazole

  • Reagents: Mix 2-aminothiophenol (10 mmol) and pivalic acid (12 mmol) in Polyphosphoric Acid (PPA) (20 g).

  • Reaction: Heat to 120°C for 4 hours with vigorous stirring. The PPA acts as both solvent and cyclodehydrating agent.

  • Workup: Pour the hot reaction mixture into crushed ice/water (200 mL). Neutralize with NaOH (10%) until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Distillation or column chromatography (Hexane/EtOAc 9:1).

Step 2: Regioselective Nitration

  • Setup: Dissolve 2-tert-butylbenzothiazole (5 mmol) in conc. H₂SO₄ (10 mL) at 0°C.

  • Addition: Dropwise add a mixture of conc. HNO₃/H₂SO₄ (1:1, 2 mL) while maintaining temperature < 5°C. Critical: The bulky t-butyl group directs electrophilic attack to the 6-position (para to N, meta to S).

  • Quench: Stir for 1 hour, then pour onto ice. Filter the yellow precipitate.

  • Verification: Confirm 6-nitro isomer via ¹H NMR (look for splitting patterns of aromatic protons; C4 and C7 protons will appear as doublets/singlets depending on coupling).

Step 3: Reduction to Amine

  • Reaction: Suspend the nitro compound (3 mmol) in Ethanol (20 mL). Add SnCl₂·2H₂O (15 mmol) and conc. HCl (2 mL).

  • Reflux: Heat to reflux for 3 hours.

  • Isolation: Cool, neutralize with NaHCO₃, and filter the solids. Extract the filtrate with Dichloromethane (DCM).

  • Final Product: Evaporate DCM to yield tBu-BTA as a pale yellow solid. Recrystallize from Ethanol/Water.

Coordination Protocols

Protocol A: Synthesis of N6-Coordinated Pd(II) Complexes

Target Application: Cross-coupling catalysis where the ligand acts as a bulky aniline analog.

Rationale: Palladium(II) prefers soft/borderline donors. The N6 amine is accessible, while the N3 is blocked by the t-butyl group, preventing the formation of potentially insoluble "N3-bridged" polymeric species.

Procedure:

  • Precursor: Dissolve [PdCl₂(cod)] (Dichloro(1,5-cyclooctadiene)palladium(II)) (0.5 mmol) in Dichloromethane (10 mL).

  • Ligand Addition: Add tBu-BTA (1.0 mmol, 2 eq) dissolved in DCM (5 mL) dropwise.

  • Reaction: Stir at room temperature for 12 hours. The color typically shifts from orange to yellow.

  • Precipitation: Add Hexane (30 mL) to precipitate the complex [PdCl₂(tBu-BTA)₂] .

  • Characterization:

    • ¹H NMR: Observe the downfield shift of the -NH₂ protons (typically +1.5 to +2.0 ppm shift compared to free ligand).

    • IR: Shift in

      
       stretching frequencies.
      
Protocol B: Synthesis of Luminescent Zn(II) Frameworks

Target Application: Solid-state emitters (OLEDs).

Rationale: Zinc(II) is oxophilic but binds amines readily. The t-butyl group prevents close stacking, reducing "concentration quenching" of the fluorescence in the solid state.

Procedure:

  • Solvothermal Method: In a Teflon-lined autoclave, mix Zn(NO₃)₂·6H₂O (0.5 mmol), tBu-BTA (0.5 mmol), and Terephthalic Acid (0.5 mmol, as a linker) in DMF/Ethanol (10 mL, 1:1).

  • Condition: Heat at 100°C for 24 hours.

  • Product: Harvest crystals by filtration. Wash with DMF.

  • Structure: The tBu-BTA will likely coordinate as a terminal ligand on Zn clusters, projecting into the pores of the MOF/CP, increasing hydrophobicity.

Structural Characterization Guide

To validate the coordination mode (N6 vs N3), use the following spectroscopic markers:

TechniqueObservationInterpretation
¹H NMR Shift of H-4 and H-7 protonsN3 Coordination: Significant shift (>0.5 ppm) of H-4 due to proximity to metal. N6 Coordination: Minimal shift of H-4; large shift of -NH₂ protons.
FT-IR C=N Stretching (~1560 cm⁻¹)N3 Coordination: Shift to lower frequency (~1540 cm⁻¹). N6 Coordination: Unchanged C=N; changes in N-H stretch (~3300 cm⁻¹).
X-Ray Bond LengthsN6-M: Typical amine-metal bond (e.g., 2.0-2.2 Å for Pd-N). N3-M: Longer bond or distorted angle due to t-butyl steric clash.

Applications & Safety

Catalytic Utility

The tBu-BTA ligand is particularly useful in Suzuki-Miyaura coupling reactions involving sterically crowded substrates. The bulky t-butyl group creates a "protective pocket" around the metal center when the ligand binds via N6, preventing catalyst deactivation via aggregation.

Safety Data (GHS)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use standard PPE (gloves, goggles). The t-butyl group increases lipophilicity, meaning skin absorption may be faster than unsubstituted aminobenzothiazoles.

References

  • Synthesis of 2-substituted benzothiazoles: Chen, J., et al. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol."[1] Molecules, 2024.[1][2][3] Link

  • Nitration Regioselectivity: "Mechanism and regioselectivity of electrophilic aromatic nitration." Journal of Molecular Modeling, 2017. Link

  • General Coordination of Benzothiazoles: "Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance." Antibiotics, 2023. Link

  • Reduction Protocols: "A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant." Journal of Heterocyclic Chemistry, 2012. Link

  • Physicochemical Properties: "6-Aminobenzothiazole Technical Guide." BenchChem, 2025.[4] Link

Sources

preparation of azo dyes using 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Solvatochromic Azo Dyes Derived from 2-Tert-butyl-1,3-benzothiazol-6-amine

Abstract & Strategic Significance

This application note details the protocol for synthesizing heterocyclic monoazo dyes using 2-Tert-butyl-1,3-benzothiazol-6-amine as the diazo component.[1] Unlike simple carbocyclic amines (e.g., aniline), the benzothiazole core imparts significant intrinsic fluorescence, hyperchromic shifts, and biological activity.[1] The inclusion of the tert-butyl group at the C2 position introduces steric bulk and lipophilicity, making these dyes particularly suitable for hydrophobic substrates (e.g., polyester disperse dyeing) and as non-polar probes in biological imaging.

Key Technical Challenge: The weak basicity of the benzothiazole amine and the hydrophobicity of the tert-butyl group render standard aqueous diazotization (HCl/NaNO₂) inefficient. This guide utilizes a Nitrosyl Sulfuric Acid (


)  protocol to ensure complete diazotization and stability.[1]

Chemical Basis & Reaction Logic

The synthesis relies on a two-stage electrophilic aromatic substitution sequence:

  • Diazotization: Conversion of the primary amine to a diazonium electrophile.[2]

  • Azo Coupling: Attack of the diazonium species on an electron-rich coupling component (phenol or tertiary amine).[3]

Mechanistic Pathway

The benzothiazole ring acts as an electron-withdrawing group, making the resulting diazonium salt a potent electrophile. However, this also makes the diazonium salt sensitive to hydrolysis.

SynthesisPathway Precursor 2-Tert-butyl-1,3- benzothiazol-6-amine Intermediate Benzothiazole-6- diazonium Bisulfate Precursor->Intermediate Diazotization (-5 to 0°C) Reagent1 Nitrosyl Sulfuric Acid (NaNO₂ + H₂SO₄) Reagent1->Intermediate Product Final Azo Dye (Deep Red/Violet) Intermediate->Product Coupling (pH 4-5) Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->Product

Figure 1: Workflow for the synthesis of benzothiazolyl azo dyes. High-contrast nodes indicate critical isolation or addition steps.

Experimental Protocols

Safety Pre-Check
  • Nitrosyl Sulfuric Acid: Highly corrosive and energetic. Prepare in situ or handle commercial stock with extreme care.

  • Temperature Control: Exceeding 5°C during diazotization will decompose the diazonium salt, leading to tar formation (phenol by-products).[1]

Phase 1: Preparation of Nitrosyl Sulfuric Acid (The Diazotizing Agent)

Note: If commercial Nitrosyl Sulfuric Acid is unavailable, prepare it fresh.[1]

  • Chill 5 mL of concentrated sulfuric acid (

    
    )  to 0°C in an ice-salt bath.
    
  • Slowly add 0.35 g (5 mmol) of Sodium Nitrite (

    
    )  in small portions with vigorous stirring.
    
  • Critical: Maintain temperature below 10°C. Allow the mixture to stir until the sodium nitrite is completely dissolved and the solution becomes clear/viscous.

  • Dilute with 5 mL of Propionic Acid and Acetic Acid (15:85 ratio) . Why? The organic acid mixture improves the solubility of the lipophilic tert-butyl precursor.

Phase 2: Diazotization
  • Dissolve 1.03 g (5 mmol) of 2-Tert-butyl-1,3-benzothiazol-6-amine in 10 mL of Glacial Acetic Acid .

  • Cool the amine solution to 0–5°C .

  • Add the prepared Nitrosyl Sulfuric Acid (from Phase 1) dropwise to the amine solution over 20 minutes.

  • Stir at 0–5°C for 2 hours .

    • Validation: Take a drop of the reaction mixture and spot it on starch-iodide paper. A distinct blue/black ring indicates the required excess of nitrous acid.

Phase 3: General Coupling Protocol

Option A: Coupling with Phenols (e.g., 2-Naphthol) Target: Disperse Orange/Red analogs[1]

  • Dissolve 0.72 g (5 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[4]

  • Add the diazonium salt solution (from Phase 2) dropwise to the naphthol solution with vigorous stirring.

  • pH Control: The mixture must remain alkaline (pH 8–9) for phenolic coupling. Add

    
     if pH drops.[1]
    
  • Stir for 1 hour at <5°C, then allow to warm to room temperature over 2 hours.

  • Neutralize with dilute HCl to precipitate the dye.

  • Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

Option B: Coupling with Amines (e.g., N,N-Diethylaniline) Target: Deep Violet/Blue solvatochromic dyes[1]

  • Dissolve 0.75 g (5 mmol) of N,N-Diethylaniline in 10 mL of Glacial Acetic Acid . Cool to 0–5°C.[4]

  • Add the diazonium salt solution dropwise.

  • pH Control: Buffer the solution to pH 4–5 using Sodium Acetate. Why? Acidic conditions prevent the formation of triazenes, but too much acid protonates the coupler, deactivating it.

  • Stir for 2 hours. Pour into 200 mL ice water.

  • Filter the dark precipitate and recrystallize from Acetone.

Characterization & Data Analysis

The tert-butyl group imparts specific spectral shifts compared to the methyl analog.

Table 1: Expected Spectral Properties

Coupling ComponentAppearance

(DMF)
Solvatochromism
2-Naphthol Red-Orange Powder480–495 nmModerate (Yellow

Red)
N,N-Diethylaniline Dark Violet Crystals530–550 nmStrong (Red

Blue)
Resorcinol Yellow-Orange Solid440–460 nmWeak
Mechanism of Solvatochromism

The benzothiazole dyes exhibit positive solvatochromism (bathochromic shift with increasing solvent polarity). This is due to the stabilization of the intramolecular charge transfer (ICT) excited state by polar solvents.

ReactionMechanism Diazo Diazonium Electrophile (Ar-N₂⁺) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack Coupler Activated Coupler (Phenoxide/Amine) Coupler->Complex AzoDye Azo Dye (Ar-N=N-Ar') Complex->AzoDye Deprotonation (Restoration of Aromaticity)

Figure 2: Mechanism of the azo coupling reaction.[1] The electrophilic diazonium ion attacks the electron-rich ring of the coupler.

Troubleshooting & Optimization

  • Low Yield / Tar Formation:

    • Cause: Decomposition of diazonium salt.[5]

    • Fix: Ensure temperature never exceeds 5°C during Phase 2. Ensure the amine is fully dissolved in the Acetic/Propionic acid mix before adding nitrosyl sulfuric acid.

  • Product Purity (Unreacted Amine):

    • Cause: Incomplete diazotization.

    • Fix: Extend diazotization time to 3 hours. Ensure a slight excess of Nitrosyl Sulfuric Acid (check with starch-iodide paper).

  • Dull Color (Coupling Failure):

    • Cause: Incorrect pH.

    • Fix: For phenols, pH must be >8 (use NaOH).[1] For amines, pH must be 4–6 (use Sodium Acetate).[1] If the solution is too acidic during amine coupling, the amine coupler becomes protonated (

      
      ) and deactivates towards electrophilic attack.
      

References

  • Mishra, V. R., et al. (2022).[1] "Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes." Journal of Chemical and Pharmaceutical Sciences.

  • BenchChem Application Notes. (2025). "Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole." BenchChem Protocols.

  • Raposo, M. M., et al. (2006).[1] "Donor-Acceptor Substituted Thienylpyrrole Azo Dyes: Synthesis, Solvatochromic and Electrochemical Properties." Dyes and Pigments.[6]

  • Organic Chemistry Portal. (2023). "Diazotisation of Heterocyclic Primary Amines: Protocols and Mechanisms."

  • Karim, M. R., et al. (2013).[1][7] "Optical Properties of Azo-Benzothiazole Side Chain Liquid Crystalline Polymers." Journal of Molecular Structure.

Sources

solvent selection for dissolving 2-Tert-butyl-1,3-benzothiazol-6-amine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling for 2-Tert-butyl-1,3-benzothiazol-6-amine

Executive Summary

This guide details the solvent selection, stock preparation, and dilution strategies for 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS 58460-11-0) in biological assays.[1] Due to the lipophilic nature of the tert-butyl group and the aromatic benzothiazole core, this compound exhibits poor aqueous solubility. Improper solvation often leads to "crashing out" (precipitation) upon dilution into aqueous buffers, resulting in false negatives in enzymatic assays or inconsistent IC50 values in cell-based screens. This protocol establishes a DMSO-based solvation strategy with a critical intermediate dilution step to ensure compound stability and bioavailability.

Physicochemical Profile

Understanding the molecule's properties is the first step to successful solvation.

PropertyValueNotes
Compound Name 2-Tert-butyl-1,3-benzothiazol-6-amine
CAS Number 58460-11-0Verified Identifier
Molecular Weight 206.31 g/mol
Physical State Solid (Powder)Store at 2-8°C, desiccated
Predicted LogP ~3.7Highly Lipophilic
pKa (Base) ~3.5 - 4.0 (Amine)Weak base; solubility increases at pH < 4
Solubility (Water) < 0.1 mg/mLPractically insoluble at pH 7.4
Solubility (DMSO) > 20 mg/mL (Estimated)Recommended Vehicle

Solvent Compatibility & Selection

Primary Vehicle: Dimethyl Sulfoxide (DMSO)[4]
  • Status: Recommended

  • Rationale: DMSO is the gold standard for benzothiazole derivatives. It disrupts the crystal lattice effectively, allowing for high-concentration stock solutions (typically 10 mM to 50 mM).

  • Biological Limit: Most cell lines tolerate up to 0.1% - 0.5% (v/v) final DMSO concentration. Enzymatic assays may tolerate up to 5%.

Secondary Vehicle: Ethanol (EtOH)
  • Status: Alternative (with cautions)

  • Rationale: Useful if the specific biological target is sensitive to DMSO (e.g., certain channel proteins).

  • Constraint: Ethanol is volatile; stock concentrations can change over time due to evaporation. It is also more toxic to cells than DMSO in many contexts.

Solubility Enhancers (For Difficult Assays)

If precipitation occurs at >10 µM in aqueous buffer, incorporate Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Method: Prepare the aqueous assay buffer with 5-10% HP-β-CD before adding the compound stock.[1] The cyclodextrin creates a hydrophilic "cage" around the lipophilic tert-butyl group.

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock Solution.

Materials:

  • 2-Tert-butyl-1,3-benzothiazol-6-amine (Solid)[1][2]

  • Anhydrous DMSO (High Purity, >99.9%, stored under nitrogen/argon if possible)

  • Amber glass vials (Borosilicate)

Procedure:

  • Weighing: Accurately weigh 2.06 mg of the compound into a sterile amber vial.

    • Note: Benzothiazoles can be light-sensitive; amber glass prevents photodegradation.[1]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Calculation:

      
      .
      
  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: The "Intermediate Dilution" Method

CRITICAL STEP: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer often causes immediate precipitation (the "cloudy plume" effect). Use this serial dilution method to prevent this.

Workflow Diagram:

DilutionWorkflow cluster_0 Critical Phase Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO/Buffer) Stock->Inter 1. Dilute 1:100 (Slow Addition + Vortex) Final Final Assay Well (1 µM in 0.1% DMSO) Inter->Final 2. Dilute 1:100 (Into Assay Volume) Buffer Assay Buffer (PBS/Media) Buffer->Inter Buffer->Final

Figure 1: Step-wise dilution strategy to minimize kinetic precipitation shocks.

Detailed Steps:

  • Prepare Intermediate Plate:

    • Fill a well/tube with 990 µL of Assay Buffer (or Media).

    • Add 10 µL of the 10 mM Master Stock .

    • Result: 100 µM compound in 1% DMSO.

    • Action: Vortex immediately. This lower concentration (100 µM) is less likely to crash out than 10 mM.

  • Prepare Final Assay:

    • Add 10 µL of the Intermediate Stock to 990 µL of Assay Buffer (or cells).

    • Result:1 µM compound in 0.01% DMSO .

    • Benefit: The final solvent concentration is negligible, and the compound has been gradually acclimated to the aqueous environment.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to hydrophobicity.1.[1] Use the "Intermediate Dilution" method.2. Add 5% HP-β-Cyclodextrin to the buffer.3. Warm buffer to 37°C before addition.
Inconsistent IC50 data Compound adhering to plasticware.Benzothiazoles are sticky. Use Low-Binding tips and plates.[1] Add 0.01% Tween-20 to the buffer.
Yellowing of Stock Oxidation/Photodegradation.Discard stock. Prepare fresh in amber vials and store under inert gas (Argon).
Cell Toxicity (Vehicle) DMSO concentration too high.Ensure final DMSO is <0.5% (robust cells) or <0.1% (sensitive primary cells). Run a "Vehicle Only" control.

References

  • BenchChem. (2025).[3] In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. Retrieved from

  • American Chemical Society (ACS) GCI Pharmaceutical Roundtable. (2011). Solvent Selection Guide Version 2.0. Retrieved from

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Chemical Reviews. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-tert-Butyl-1,3-benzothiazol-6-amine (CAS 58460-11-0).[1][2][5][6][7][8] Retrieved from

Sources

scalable synthesis methods for 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Tert-butyl-1,3-benzothiazol-6-amine

2-Tert-butyl-1,3-benzothiazol-6-amine is a crucial intermediate in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique structural motif, featuring a benzothiazole core substituted with a bulky tert-butyl group at the 2-position and an amine at the 6-position, imparts specific electronic and steric properties to its derivatives. These properties are often exploited in the design of novel therapeutic agents and functional materials. The development of scalable and efficient synthetic methods for this compound is therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of two robust and scalable synthetic routes for the preparation of 2-Tert-butyl-1,3-benzothiazol-6-amine, complete with detailed protocols, mechanistic insights, and data presentation to facilitate seamless adoption in a laboratory or industrial setting.

Strategic Approach to Synthesis

The synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine is most effectively approached through a multi-step sequence that commences with readily available starting materials. The core strategy involves the initial construction of a substituted benzothiazole ring system, followed by functional group manipulations to install the desired amine functionality. Two primary pathways are detailed herein, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

Method 1: Synthesis via Nitration and Subsequent Reduction Method 2: Synthesis via Direct Amination Precursor

Method 1: Synthesis via Nitration and Subsequent Reduction

This widely applicable method involves the initial synthesis of a 6-nitro-substituted benzothiazole, which is then reduced in the final step to afford the target amine. This approach is often favored due to the well-established and high-yielding reactions involved.

Overall Synthetic Workflow

Method_1_Workflow A 2-Amino-5-nitrothiophenol C 2-Tert-butyl-6-nitro-1,3-benzothiazole A->C Cyclization B Pivaloyl Chloride B->C D 2-Tert-butyl-1,3-benzothiazol-6-amine C->D Reduction

Caption: Workflow for Method 1: Nitration-Reduction Route.

Protocol 1.1: Synthesis of 2-Tert-butyl-6-nitro-1,3-benzothiazole

This step involves the cyclization of 2-amino-5-nitrothiophenol with pivaloyl chloride. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.

Materials:

  • 2-Amino-5-nitrothiophenol

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrothiophenol (1.0 eq) in anhydrous DCM (10 mL/g of starting material).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-tert-butyl-6-nitro-1,3-benzothiazole as a solid.

Protocol 1.2: Reduction of 2-Tert-butyl-6-nitro-1,3-benzothiazole

The nitro group of the intermediate is reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride.

Materials:

  • 2-Tert-butyl-6-nitro-1,3-benzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-tert-butyl-6-nitro-1,3-benzothiazole (1.0 eq) in ethanol (20 mL/g).

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and add concentrated HCl (5 mL/g of nitro compound) dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize to pH 8-9 by the slow addition of 5 M NaOH solution while cooling in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-tert-butyl-1,3-benzothiazol-6-amine can be purified by column chromatography on silica gel.

Data Summary for Method 1
StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
1.1 2-Amino-5-nitrothiophenol, Pivaloyl chloridePyridineDCM0 °C to RT12-16 h85-95%
1.2 2-Tert-butyl-6-nitro-1,3-benzothiazoleSnCl₂·2H₂O, HClEthanolReflux3-4 h70-85%

Method 2: Synthesis via a Protected Amine Precursor

This alternative route avoids the use of a nitro intermediate by employing a protected amine starting material. This can be advantageous in cases where harsh reducing agents are incompatible with other functional groups in more complex derivatives.

Overall Synthetic Workflow

Method_2_Workflow A 4-Acetamido-2-aminothiophenol C N-(2-(Tert-butyl)-1,3-benzothiazol-6-yl)acetamide A->C Cyclization B Pivaloyl Chloride B->C D 2-Tert-butyl-1,3-benzothiazol-6-amine C->D Deprotection

Caption: Workflow for Method 2: Protected Amine Route.

Protocol 2.1: Synthesis of N-(2-(Tert-butyl)-1,3-benzothiazol-6-yl)acetamide

This step mirrors the cyclization in Method 1, but starts with a pre-protected amine.

Materials:

  • 4-Acetamido-2-aminothiophenol

  • Pivaloyl chloride

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-acetamido-2-aminothiophenol (1.0 eq) and pivaloyl chloride (1.1 eq) in toluene (15 mL/g).

  • Add polyphosphoric acid (5 g/g of starting material) to the mixture.

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization.

Protocol 2.2: Deprotection of the Acetamide Group

The final step involves the hydrolysis of the acetamide protecting group to reveal the target amine.

Materials:

  • N-(2-(Tert-butyl)-1,3-benzothiazol-6-yl)acetamide

  • Hydrochloric acid (6 M)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Suspend N-(2-(tert-butyl)-1,3-benzothiazol-6-yl)acetamide (1.0 eq) in a mixture of ethanol (10 mL/g) and 6 M HCl (10 mL/g).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize to pH 9-10 with 10 M NaOH solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford pure 2-tert-butyl-1,3-benzothiazol-6-amine.

Data Summary for Method 2
StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
2.1 4-Acetamido-2-aminothiophenol, Pivaloyl chloridePPAToluene110-120 °C4-6 h80-90%
2.2 N-(2-(Tert-butyl)-1,3-benzothiazol-6-yl)acetamide6 M HClEthanolReflux6-8 h85-95%

Troubleshooting and Optimization

Issue Possible Cause Recommended Solution
Low yield in cyclization (Protocol 1.1 & 2.1) Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature. Consider alternative cyclization agents.
Incomplete reduction (Protocol 1.2) Insufficient reducing agent or reaction time.Increase the equivalents of SnCl₂·2H₂O. Extend the reflux time. Consider alternative reduction methods like catalytic hydrogenation (H₂/Pd-C).
Difficult purification Presence of closely-eluting impurities.Optimize recrystallization solvent system. Employ gradient elution in column chromatography.
Incomplete deprotection (Protocol 2.2) Insufficient acid or reaction time.Increase the concentration of HCl or extend the reflux time. Consider using a stronger acid if compatible with the substrate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pivaloyl chloride is corrosive and lachrymatory; handle with care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

  • Thiophenols have a strong, unpleasant odor; work in a fume hood and handle waste appropriately.

References

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link][1]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link][2]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link][3][4]

  • Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research. [Link][5][6]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link][7]

Sources

handling and storage protocols for 2-Tert-butyl-1,3-benzothiazol-6-amine powder

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling, Storage, and Experimental Protocols for 2-Tert-butyl-1,3-benzothiazol-6-amine

Introduction & Chemical Profiling

2-Tert-butyl-1,3-benzothiazol-6-amine (CAS 58460-11-0) is a specialized heterocyclic primary amine frequently utilized as a critical building block in medicinal chemistry, materials science, and targeted drug development[1]. The benzothiazole core is a privileged scaffold in pharmacology, known for its presence in various kinase inhibitors and imaging agents.

To handle this compound effectively, researchers must understand the causality behind its physical behavior. The addition of the bulky, lipophilic tert-butyl group at the 2-position significantly increases the molecule's overall hydrophobicity, which drastically reduces its aqueous solubility. Concurrently, the primary amine at the 6-position is electron-rich and highly susceptible to photo-oxidation and degradation by atmospheric moisture. These inherent structural features dictate strict handling, storage, and solvation protocols to maintain molecular integrity and ensure personnel safety.

Physicochemical Properties & Hazard Assessment

Before initiating any physical handling of the powder, laboratory personnel must evaluate its physicochemical profile and hazard classifications. Like many fine organic powders, benzothiazolamine derivatives pose a risk of forming explosible dust-air mixtures if improperly aerosolized during weighing or transfer[2].

Table 1: Physicochemical Properties & Handling Implications

PropertyValueExperimental Implication
Chemical Name 2-Tert-butyl-1,3-benzothiazol-6-amineCore pharmacophore requires protection from oxidative stress.
CAS Number 58460-11-0Unique identifier for SDS and regulatory compliance[1].
Molecular Formula C11H14N2SPresence of sulfur and amine groups indicates susceptibility to oxidation.
Molecular Weight 206.31 g/mol Small molecule; readily penetrates cellular membranes (requires strict PPE).
Appearance Solid / PowderProne to aerosolization and static cling if mishandled in dry environments.

Table 2: Hazard Classifications & Mitigation Strategies

Hazard CodeDescriptionMechanistic Mitigation Strategy
H302 Harmful if swallowedEnforce strict no eating/drinking policies; use enclosed weighing stations[3].
H312 Harmful in contact with skinUtilize double nitrile gloves; employ proper aseptic glove removal techniques[3].
H332 Harmful if inhaledHandle exclusively inside a certified Class II biological safety cabinet or fume hood[3].
H319 Causes serious eye irritationMandate the use of splash-proof safety goggles at all times during handling[3].

Storage & Stability Protocols

The degradation of 2-tert-butyl-1,3-benzothiazol-6-amine is primarily driven by three environmental factors: thermal energy, ultraviolet (UV) light, and ambient humidity.

  • Long-Term Storage: The bulk powder must be stored in a tightly sealed, opaque (or amber) container at -20°C.

  • Moisture Control: The container must be housed within a secondary desiccated pouch or chamber. Causality: Condensation introduces water molecules that can facilitate the hydrolytic degradation of the benzothiazole ring or accelerate the oxidation of the primary amine.

  • Inert Atmosphere: For highly sensitive quantitative assays, it is recommended to backfill the storage vial with inert gas (Argon or Nitrogen) after each use to displace reactive atmospheric oxygen.

Handling & Emergency Spill Workflows

Because the powder can form combustible dust concentrations, dry sweeping is strictly prohibited[2]. The following workflow outlines the self-validating system for safe handling and emergency spill response.

G Start Spill Detected (CAS 58460-11-0) Assess Assess Spill Size & Ventilation Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Dampen Dampen Powder (Prevents Aerosolization) PPE->Dampen Sweep Wet-Sweep Collection (No Dry Sweeping) Dampen->Sweep Dispose Hazardous Waste Disposal Sweep->Dispose

Workflow for safe handling and emergency spill response of benzothiazolamine powders.

Spill Response Methodology:

  • Isolation: Immediately isolate the area to prevent personnel from tracking the powder.

  • Containment (Wet-Sweeping): Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) to dampen it. Causality: Dampening the powder neutralizes the risk of generating an explosible dust-air mixture and prevents inhalation exposure[2].

  • Collection: Use damp absorbent pads to collect the material. Place all collected waste into a designated, clearly labeled hazardous waste container for incineration.

Application Protocol: Preparation of Standardized Stock Solutions

To ensure reproducibility in in vitro assays, the preparation of stock solutions must account for the compound's high lipophilicity. Attempting to dissolve the free base powder directly into aqueous buffers will result in incomplete solvation and inaccurate dosing.

G Weigh Equilibrate & Weigh (Avoid Condensation) Solvate Solvate in 100% DMSO (Overcomes Lipophilicity) Weigh->Solvate Validate Visual Validation (Ensure Optical Clarity) Solvate->Validate Aliquot Aliquot in Amber Vials (Prevent Photo-oxidation) Validate->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Standardized protocol for the preparation and storage of in vitro assay stock solutions.

Step-by-Step Methodology (10 mM Master Stock):

  • Equilibration (Critical Step): Allow the sealed vial of 2-tert-butyl-1,3-benzothiazol-6-amine to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes before opening. Causality: Opening a cold vial in a humid lab will cause immediate condensation on the hygroscopic powder, leading to rapid degradation and inaccurate mass measurements.

  • Weighing: Inside a ventilated balance enclosure, accurately weigh the desired mass (e.g., 2.06 mg for 1 mL of 10 mM stock).

  • Primary Solvation: Add the calculated volume of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) directly to the vial. Causality: The lipophilic tert-butyl moiety significantly reduces aqueous solubility; 100% DMSO ensures complete disruption of the crystal lattice and full solvation of the hydrophobic core.

  • Agitation & Self-Validation: Vortex gently for 30-60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes. Self-Validation: Visually inspect the solution against a strong light source; the solution must be completely optically clear with no refractive micro-crystals before proceeding.

  • Aliquotting: Dispense the master stock into single-use aliquots (e.g., 50 µL) using amber microcentrifuge tubes. Causality: Amber tubes block UV light, preventing photo-catalyzed oxidation of the primary amine. Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO.

  • Secondary Dilution (Day of Assay): On the day of the experiment, dilute the DMSO stock into the final aqueous assay buffer. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

References

  • Sigma-Aldrich. "2-tert-butyl-1,3-benzothiazol-6-amine | 58460-11-0".
  • DC Fine Chemicals. "10 - Safety Data Sheet (Benzothiazolamine derivatives)".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - ThermoFisher (Combustible Dust Hazards)".

Sources

in vitro assay preparation using 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Potency Inhibition of Autotaxin (ENPP2) in Biochemical and Cellular Models

Molecule: 2-Tert-butyl-1,3-benzothiazol-6-amine Common Identifier: S32826 Target: Autotaxin (ATX) / Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2)[1]

Executive Summary

This guide details the experimental handling and application of S32826 (2-Tert-butyl-1,3-benzothiazol-6-amine), a nanomolar-potency inhibitor of Autotaxin (ATX). Unlike lipid-based inhibitors (e.g., BrP-LPA) which often suffer from poor selectivity, S32826 offers high specificity for the ATX-LPA signaling axis, making it the tool compound of choice for dissecting lysophosphatidic acid (LPA) signaling in cancer metastasis, fibrosis, and inflammation.

This document provides validated protocols for:

  • Reagent Preparation: Solubilization and storage stability.

  • Biochemical Validation: Fluorogenic inhibition assays using FS-3.

  • Functional Analysis: Cell migration assays (Transwell/Boyden Chamber).

Mechanism of Action & Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D (lysoPLD) that hydrolyzes Lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA).[1][2][3][4] LPA acts via G-protein coupled receptors (LPAR1-6) to drive cell migration and proliferation.[3] S32826 competitively inhibits the catalytic site of ATX, preventing LPA generation.

ATX_Pathway LPC LPC (Lysophosphatidylcholine) LPA LPA (Lysophosphatidic Acid) LPC->LPA Hydrolysis ATX Autotaxin (ATX) (Enzyme) ATX->LPC Catalyzes S32826 S32826 (Inhibitor) S32826->ATX Inhibits (IC50 ~5-9 nM) LPAR LPA Receptors (GPCRs) LPA->LPAR Activates Response Cell Migration Invasion Proliferation LPAR->Response Signaling Cascade

Figure 1: The ATX-LPA signaling axis. S32826 blocks the conversion of LPC to LPA, silencing downstream GPCR activation.

Compound Handling & Preparation[5][6][7][8]

Scientific Rationale: S32826 is hydrophobic.[5] Improper solubilization leads to micro-precipitation, causing "noisy" data in fluorescence assays and false negatives in cell culture.

ParameterSpecification
Molecular Weight 220.3 g/mol
Solubility DMSO (up to 50 mg/mL); Ethanol (low solubility)
Stock Concentration Prepare 10 mM or 20 mM master stocks.
Storage -20°C (Solid and Stock). Protect from light.
Freeze/Thaw Max 3 cycles. Aliquot stocks (e.g., 20 µL) to avoid repeated cycling.

Preparation Protocol:

  • Weigh S32826 powder.

  • Add high-grade DMSO (anhydrous) to achieve 10 mM.

    • Calculation: Mass (mg) / 220.3 = Moles. Volume (L) = Moles / 0.01 M.

  • Vortex vigorously for 30 seconds. Inspect for clarity.

  • Critical Step: For cell assays, create an intermediate dilution (e.g., 100 µM in PBS or media) immediately before adding to cells to minimize DMSO shock.

Protocol A: Biochemical Inhibition Assay (FS-3 Substrate)

Objective: Determine the IC50 of S32826 against recombinant ATX. Principle: This assay uses FS-3, a fluorogenic LPC analogue.[6] When ATX cleaves FS-3, it unquenches fluorescein, increasing fluorescence.[6][7]

Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂ (Calcium is an essential cofactor for ATX).[8]

  • Substrate: FS-3 (Echelon Biosciences or equivalent).[6][7] Final conc: 1 µM.[9][10][11]

  • Enzyme: Recombinant Human ATX (rATX).[5] Final conc: ~2-5 nM.

  • Carrier: 0.1% Fatty Acid-Free BSA (Prevents S32826 from sticking to plastics).

Experimental Workflow
  • Plate Setup: Use a black 96-well or 384-well plate (non-binding surface).

  • Inhibitor Dilution: Prepare 10-point serial dilution of S32826 in Assay Buffer (Range: 0.1 nM to 1000 nM).

  • Enzyme Addition: Add rATX (diluted in buffer) to wells.

  • Pre-incubation: Incubate S32826 + rATX for 15 minutes at 37°C . This allows equilibrium binding.

  • Substrate Initiation: Add FS-3 substrate to start the reaction.[7]

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 528 nm) kinetically every minute for 30-60 minutes.

Data Analysis:

  • Calculate the slope (Vmax) of the linear portion of the curve for each concentration.

  • Normalize to "No Inhibitor" control (100% Activity) and "No Enzyme" control (0% Activity).

  • Fit data to a 4-parameter logistic equation to determine IC50.[5]

  • Expected Result: IC50 should range between 5 nM and 10 nM .

Protocol B: Functional Cell Migration Assay

Objective: Validate S32826 efficacy in blocking ATX-mediated cancer cell migration. System: Boyden Chamber (Transwell) Assay.

Scientific Causality: Many cancer cells (e.g., MDA-MB-231, Melanoma) secrete ATX. In a closed system, they generate their own LPA gradient if LPC is present. S32826 abolishes this autocrine loop.

Workflow Diagram

Migration_Assay Step1 Step 1: Serum Starvation (24h) to deplete exogenous LPA Step2 Step 2: Seed Cells in Upper Chamber (+/- S32826) Step1->Step2 Step3 Step 3: Lower Chamber Setup Add LPC (Substrate) +/- S32826 Step2->Step3 Decision Is ATX inhibited? Step3->Decision ResultA S32826 Present: LPC remains intact NO Migration Decision->ResultA Yes ResultB Vehicle Control: ATX converts LPC -> LPA HIGH Migration Decision->ResultB No

Figure 2: Logical flow of the functional migration assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Starve cells in serum-free media (0.1% BSA) for 24 hours prior to assay. Why? Serum contains high levels of ATX and LPA which mask the inhibitor's effect.

  • Transwell Setup:

    • Upper Chamber: Seed 50,000 cells in 100 µL serum-free media. Add S32826 (e.g., 1 µM) or DMSO vehicle.

    • Lower Chamber: Add 600 µL serum-free media containing LPC (10 µM) as the substrate. Add S32826 (1 µM) or vehicle.

    • Note: Both chambers must contain the inhibitor to prevent gradient formation.

  • Incubation: 18–24 hours at 37°C / 5% CO₂.

  • Quantification:

    • Wipe non-migrated cells from the top of the membrane with a cotton swab.

    • Fix migrated cells (bottom side) with methanol.

    • Stain with Crystal Violet (0.5%) or DAPI.

    • Image and count 5 random fields per well.

Troubleshooting & Self-Validating Controls
IssueProbable CauseCorrective Action
High Background Signal (Biochemical) Substrate degradation or light exposure.Store FS-3 in dark. Use "No Enzyme" control to subtract background.
IC50 Shift (>100 nM) Protein binding interference.BSA concentration is too high (>0.1%). S32826 binds albumin; reduce BSA or use detergent (0.01% Triton X-100) if possible.
No Migration Inhibition Exogenous LPA contamination.Ensure serum-free conditions.[12] Do not add FBS to the lower chamber; use LPC only.
Precipitation High stock concentration in aqueous buffer.Do not exceed 100 µM in aqueous buffer. Keep DMSO < 0.5% final.[13]
References
  • Ferry, G., et al. (2008). S32826, a nanomolar inhibitor of autotaxin: Discovery, synthesis and applications as a pharmacological tool.[2][14] Journal of Pharmacology and Experimental Therapeutics, 327(3), 809-819. Link

  • Umezu-Goto, M., et al. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. Journal of Cell Biology, 158(2), 227-233. Link

  • Cayman Chemical. S32826 Product Information & Solubility Data. Link

  • Echelon Biosciences. Autotaxin Activity Assay (FS-3) Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 2-Alkyl-6-aminobenzothiazole Synthesis

Executive Summary: The "Golden Route" Strategy

The synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine presents a specific challenge: the steric bulk of the tert-butyl group at position 2 antagonizes the cyclization efficiency, while the sulfur atom in the heterocycle poses a risk of catalyst poisoning during the subsequent reduction of the 6-nitro precursor.

To maximize yield and reproducibility, we recommend a Two-Phase "Golden Route" that prioritizes thermodynamic driving force over mild conditions.

  • Phase 1 (Core Construction): High-temperature condensation of 2-amino-5-nitrobenzenethiol with pivalic acid using Polyphosphoric Acid (PPA) as a solvent/dehydrating agent.

  • Phase 2 (Functionalization): Chemoselective reduction of the nitro group using Iron/Ammonium Chloride (Fe/NH₄Cl) or Hydrazine/Pd-C (with specific precautions against S-poisoning).

Phase 1: The Cyclization (Core Construction)

Objective: Synthesize 6-nitro-2-tert-butyl-1,3-benzothiazole . Primary Challenge: The bulky tert-butyl group creates significant steric hindrance, retarding the ring closure. Standard dehydrating agents often fail to drive this reaction to completion.

Recommended Protocol (PPA Melt Method)
  • Reagents:

    • 2-Amino-5-nitrobenzenethiol (1.0 equiv)

    • Pivalic acid (1.2 - 1.5 equiv) [Excess drives equilibrium]

    • Polyphosphoric Acid (PPA) (10-15 mL per gram of thiol)

  • Procedure:

    • Mix the thiol and pivalic acid in a round-bottom flask.

    • Add PPA. The mixture will be viscous.

    • Critical Step: Heat to 120–140°C with mechanical stirring. Magnetic stirring often fails due to viscosity.

    • Maintain temperature for 4–6 hours. Monitor by TLC (the thiol spot will disappear; a fluorescent blue/green spot often appears for the benzothiazole).

    • Workup: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize with conc. Ammonia or NaOH solution to pH 8–9. Filter the precipitate.[1]

Troubleshooting Guide: Phase 1
IssueProbable CauseCorrective Action
Low Yield (<40%) Steric Hindrance: The t-butyl group prevents effective attack at lower temperatures.Increase reaction temperature to 140°C . Ensure PPA is fresh (high

content).
Incomplete Reaction Poor Mixing: PPA is too viscous for magnetic stirrers.Switch to an overhead mechanical stirrer . Homogeneity is vital for the dehydration step.
Sticky/Tar Product Oligomerization: Overheating or oxidative side reactions.Use Microwave Irradiation (140°C, 15-30 mins) to shorten reaction time and reduce thermal degradation.
Starting Material Remains Moisture: Water inhibits the dehydration.Ensure reagents are dry. PPA acts as a water scavenger, but excess moisture saturates it.
Visualization: Cyclization Pathway

Cyclization cluster_0 Critical Failure Point Start 2-Amino-5-nitrobenzenethiol + Pivalic Acid Inter1 Intermediate Amide (Sterically Congested) Start->Inter1 Acylation Cyclization Cyclization (Dehydration) Inter1->Cyclization PPA, 140°C -H2O Product 6-Nitro-2-tert-butylbenzothiazole Cyclization->Product Ring Closure

Caption: The steric bulk of the tert-butyl group (Step 2) requires harsh dehydrating conditions (PPA) to force ring closure.

Phase 2: Reduction (Nitro to Amine)

Objective: Convert 6-nitro-2-tert-butylbenzothiazole to 2-tert-butyl-1,3-benzothiazol-6-amine . Primary Challenge: Benzothiazoles contain sulfur, a potent poison for heterogeneous catalysts like Palladium (Pd) or Platinum (Pt).

Recommended Protocol (Fe/NH₄Cl Reduction)

Why this route? It is robust, sulfur-tolerant, and avoids the risk of hydrogenolysis of the C-S bond.

  • Reagents:

    • 6-Nitro-2-tert-butylbenzothiazole (1.0 equiv)

    • Iron Powder (3.0 - 5.0 equiv, fine mesh)

    • Ammonium Chloride (NH₄Cl) (5.0 equiv)

    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Reflux vigorously for 2–4 hours.

    • Monitoring: TLC will show the conversion of the non-polar nitro compound to the polar, fluorescent amine.

    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate. Partition between Ethyl Acetate and water to isolate the free amine.

Alternative Protocol (Catalytic Hydrogenation)

Only use if Fe reduction fails or for scale-up where Fe waste is an issue.

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or high-loading Pd/C (10% w/w).

  • Precaution: The sulfur in the ring will deactivate standard Pd/C. You must use higher catalyst loading or specialized "poisoned" catalysts resistant to sulfur.

Troubleshooting Guide: Phase 2
IssueProbable CauseCorrective Action
Stalled Reaction (Pd/C) Catalyst Poisoning: Benzothiazole sulfur binds to Pd active sites.Switch to Fe/NH₄Cl or SnCl₂/HCl . If H₂ is mandatory, use Raney Nickel (excess) or Pt(S)/C.
Ring Opening Hydrogenolysis: C-S bond cleavage under high H₂ pressure.Avoid high pressure (>50 psi) and high temperatures during hydrogenation.
Product Oxidation Air Sensitivity: 6-aminobenzothiazoles can oxidize to dark dyes.Store the final amine under inert gas (Argon/N₂) and away from light.

Technical FAQs

Q1: Can I use pivaloyl chloride instead of pivalic acid in Phase 1? A: Yes. Using pivaloyl chloride can accelerate the initial amide formation. However, you will still need an acidic dehydrating medium (like PPA or Methanesulfonic acid) to force the cyclization of the bulky tert-butyl group. If using the chloride, add it carefully to the thiol in a solvent like pyridine first, isolate the intermediate amide, and then cyclize with PPA.

Q2: Why is my yield lower than the methyl analog? A: This is purely steric. The tert-butyl group has a Taft steric parameter (


) of -1.54, compared to 0.00 for methyl. This massive bulk hinders the nucleophilic attack of the sulfur onto the carbonyl carbon during ring closure. You must compensate with higher energy (temperature) or better leaving groups (dehydrating agents).

Q3: Can I start from 4-nitroaniline instead of the aminothiophenol? A: Yes, via the Jacobson Cyclization .

  • React 4-nitroaniline with pivaloyl chloride

    
     Amide.
    
  • Thionate with Lawesson’s Reagent

    
     Thioamide.
    
  • Oxidize with Potassium Ferricyanide (

    
    ) in base.
    Verdict: This route is longer and often lower yielding for bulky groups due to the complexity of the oxidative cyclization step. The aminothiophenol route (Route A) is generally superior for 2-tert-butyl derivatives.
    

References

  • General Synthesis of 2-Substituted Benzothiazoles

    • Title: Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur.[2]

    • Source: ACS Omega, 2020.
    • URL:[Link]

  • PPA Cyclization Methodology

    • Title: Polyphosphoric acid in the synthesis of 2-substituted benzothiazoles.
    • Context: Standard textbook methodology for sterically hindered condensations (Referencing J. Org. Chem. protocols).
    • URL:[Link]

  • Reduction Strategies for Sulfur-Containing Heterocycles: Title: Selective reduction of nitro compounds in the presence of sulfur functionalities. Source: BenchChem Technical Guides.
  • Microwave Assisted Synthesis

    • Title: Microwave-assisted synthesis of 2-substituted benzothiazoles.[3]

    • Source: MDPI (Molecules/Int. J. Mol. Sci).
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Portal Overview

Product: 2-Tert-butyl-1,3-benzothiazol-6-amine CAS Registry Number: Not widely listed (Isomer of 131395-10-3) Chemical Class: 2-Substituted-6-aminobenzothiazole Primary Application: Pharmaceutical Intermediate, Dye Synthesis Precursor

Subject: Technical Guide for Purification via Recrystallization Support Tier: Level 3 (Senior Application Scientist)

Molecule Identity & Critical Properties

Before proceeding, verify the structural isomerism. This guide addresses the 6-amino variant, where the amine is on the benzene ring and the tert-butyl group is at the 2-position (between sulfur and nitrogen). This is distinct from the more common 2-amino-6-tert-butylbenzothiazole.

PropertyDescriptionImplications for Purification
Structure Benzothiazole core, 2-t-butyl, 6-aminoThe tert-butyl group adds significant lipophilicity compared to methyl analogs. The 6-amino group is prone to oxidation.
Solubility Soluble in hot alcohols, esters, DCM. Low solubility in water/hexanes.Ethanol/Water or Heptane/Ethyl Acetate are ideal solvent systems.
Melting Point Estimated ~115–130°C (Based on 2-methyl analog: 123–128°C)Suitable for standard recrystallization. Watch for "oiling out" if MP is depressed by impurities.
Stability Air-sensitive (Amino group)Minimize heat exposure ; use inert atmosphere if possible.

The "Gold Standard" Recrystallization Protocol

Recommended for purity >98% from crude synthesis mixtures.

Solvent System Selection
  • Primary System: Ethanol (95%) / Water . The tert-butyl group increases solubility in pure ethanol; water acts as the anti-solvent to force crystallization.

  • Alternative (Anhydrous): Toluene / Heptane . Use this if your compound is moisture-sensitive or if the crude contains water-soluble salts.

Step-by-Step Methodology

Step 1: Dissolution (The "Minimum Hot" Rule)

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add Ethanol (95%) slowly while heating the flask to a gentle reflux (approx. 78°C).

  • Add just enough solvent to dissolve the solid completely.

    • Scientist's Note: If 10-15% of the material remains undissolved (likely inorganic salts or polymers), do not add infinite solvent. Proceed to hot filtration.[1]

Step 2: Decolorization & Hot Filtration

  • If the solution is dark brown/black (oxidation), remove from heat, add Activated Carbon (1-3 wt%) , and stir for 5 minutes.

  • Reheat to reflux.

  • Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove carbon and insoluble impurities.

    • Critical: Pre-warming prevents premature crystallization in the funnel stem.

Step 3: Controlled Crystallization

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Anti-Solvent Addition (If needed): If no crystals form at RT, add warm water dropwise until a faint turbidity persists, then let it clear and cool again.

  • Final Chill: Place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration.[2]

  • Wash: Rinse with a small volume of ice-cold Ethanol/Water (1:1) .

  • Dry: Dry in a vacuum oven at 40-50°C for 6-12 hours.

    • Caution: Avoid temperatures >60°C to prevent oxidation of the amino group.

Troubleshooting Hub (Q&A)

Q1: My solution turned into a distinct oil layer at the bottom instead of crystals. What happened? A: You are experiencing "Oiling Out."

  • Cause: The temperature where the solution saturates is higher than the melting point of the solvated product. The tert-butyl group lowers the melting point relative to the methyl analog, making this common.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a seed crystal of pure product (if available) as the solution cools to ~50°C.

    • Agitate vigorously during the cooling phase to induce nucleation.

    • Switch solvent systems: Use Heptane/Ethyl Acetate . The lower boiling point of the solvent helps prevent oiling.

Q2: The crystals are colored (red/brown) even after activated carbon treatment. A: This indicates persistent oxidative impurities (azo/azoxy dimers).

  • Fix: Perform a salt formation purification.

    • Dissolve the amine in diethyl ether or EtOAc.

    • Add HCl in dioxane/ether to precipitate the Hydrochloride Salt .

    • Filter the white salt (impurities usually stay in the organic layer).

    • Regenerate the free base by treating the salt with aqueous NaHCO₃ and extracting back into organic solvent.

Q3: My yield is very low (<40%). A: The tert-butyl group makes the molecule too soluble in pure ethanol.

  • Fix: You need a stronger anti-solvent.

    • Concentrate the mother liquor (filtrate) to half volume.

    • Add more Water (if using EtOH) or Hexane (if using EtOAc) to force precipitation.

    • Cool to -20°C (freezer) instead of 0°C.

Advanced Visualization: Process Logic

Figure 1: Purification Decision Tree

Caption: Logical flow for purifying 2-tert-butyl-1,3-benzothiazol-6-amine based on crude impurity profile.

PurificationLogic Start Crude 2-tBu-Benzothiazol-6-amine SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Insolubles Insoluble Residue? SolubilityCheck->Insolubles HotFilter Hot Filtration Insolubles->HotFilter Yes ColorCheck Dark Color? Insolubles->ColorCheck No HotFilter->ColorCheck CarbonTreat Add Activated Carbon ColorCheck->CarbonTreat Yes Crystallize Cool to RT -> 0°C ColorCheck->Crystallize No CarbonTreat->HotFilter Repeat Filter OilingOut Oiling Out Occurs? Crystallize->OilingOut RemedyOil Reheat, Seed, or Change Solvent OilingOut->RemedyOil Yes FilterDry Filter & Vacuum Dry OilingOut->FilterDry No RemedyOil->Crystallize Retry

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead? A: Yes. If recrystallization fails, use silica gel chromatography.

  • Eluent: 10-30% Ethyl Acetate in Hexanes.

  • Tip: Add 1% Triethylamine to the mobile phase. Benzothiazole amines can "streak" on acidic silica due to the basic nitrogen. The triethylamine neutralizes the silica sites.

Q: How should I store the purified compound? A: Store in a tightly sealed vial under Nitrogen or Argon at 2-8°C. The 6-amino group is sensitive to air oxidation over long periods, turning the white solid pink or brown.

Q: Is the tert-butyl group stable to acid? A: Generally, yes. The aromatic ring stabilizes the structure. However, avoid boiling in strong aqueous acids (like 48% HBr) for extended periods, as de-alkylation or ring opening is possible under extreme conditions.

References

  • BenchChem Technical Support . Purification of 2-Ethyl-1,3-benzothiazol-6-amine (Isomer Analog Protocol). Retrieved from

  • Organic Syntheses . 2-Amino-6-methylbenzothiazole Preparation (Analogous Chemistry). Org. Synth. 1942 , 22, 16. Retrieved from

  • National Institutes of Health (NIH) . Solid-Phase Synthesis of 2-Aminobenzothiazoles (General Purification Methods). Retrieved from

  • PubChem Database . Compound Summary: 6-tert-butyl-1,3-benzothiazol-2-amine (Isomer Data). Retrieved from

Sources

identifying impurities in 2-Tert-butyl-1,3-benzothiazol-6-amine samples

Author: BenchChem Technical Support Team. Date: March 2026

[label="Structure

Caption: Synthetic pathways and specific divergence points generating common benzothiazole impurities.

Section 4: Self-Validating Experimental Methodologies

Do not blindly trust your chromatograms. The following methodologies are designed as self-validating systems to ensure absolute confidence in your impurity identification.

Protocol 1: LC-HRMS/MS Impurity Profiling Objective: Identify trace impurities while ruling out in-source mass spectrometer artifacts.

  • Sample Preparation: Dissolve the API in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL. Prepare two serial dilutions at 0.1 mg/mL and 0.01 mg/mL.

  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Why? The acidic pH ensures the benzothiazol-6-amine (pKa ~4.5) is fully protonated, preventing peak tailing and ensuring robust ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Run in ESI+ mode. Set the resolving power to at least 70,000 (FWHM) to distinguish isobaric overlaps (e.g., distinguishing a sulfur isotope from a true mass difference).

  • Self-Validation Step (Artifact Check): Compare the relative peak area of the suspected "dimer" (m/z 411) across the three dilutions.

    • Logic: If the dimer is a true impurity, its relative area % will remain constant across all dilutions. If the relative area % drops exponentially at lower concentrations, the dimer is an in-source artifact forming inside the ESI droplet, not an actual impurity in your batch.

Protocol 2: Preparative HPLC Isolation of Unknowns Objective: Isolate >5 mg of an unknown impurity for 2D-NMR elucidation without degrading the sample during fraction collection.

  • Scale-Up: Inject 50 mg of the crude API onto a Prep-C18 column (21.2 x 250 mm).

  • Fraction Collection: Collect fractions based on UV triggering at 254 nm.

  • Immediate Quenching: Crucial Step. Collect fractions directly into tubes pre-spiked with 1 mL of 0.1 M ammonium bicarbonate.

    • Causality: Benzothiazole amines are highly sensitive to prolonged exposure to acidic mobile phases (like TFA or Formic acid) during lyophilization, which can cause hydrolysis of the tert-butyl group or ring opening. Neutralizing the fraction immediately prevents this secondary degradation.

  • Lyophilization: Freeze-dry the neutralized fractions to yield the solid impurity.

  • Self-Validation Step (Orthogonal Purity Check): Before sending the powder for NMR, re-inject the isolated solid onto an analytical UHPLC using a Phenyl-Hexyl column (orthogonal selectivity to C18).

    • Logic: If the isolated peak splits into two distinct peaks on the Phenyl-Hexyl column, your prep-HPLC fraction contained co-eluting isomers. Do not run NMR yet; re-purify the fraction.

Section 5: ICH Q3A Regulatory Workflow

To ensure compliance, follow this logical progression when a new peak is detected.

RegulatoryWorkflow S1 HPLC-UV Analysis (Determine Area %) S2 Decision: Is Peak ≥ 0.05% Area? S1->S2 S3 No Action Required (Below ID Threshold) S2->S3 No S4 LC-HRMS/MS (Determine Exact Mass) S2->S4 Yes S5 Prep-HPLC Isolation & NMR Elucidation S4->S5 Unknown Structure S6 Toxicological Qualification (If > 0.15% or Highly Toxic) S5->S6 Assess Safety Risk

Caption: ICH Q3A(R2) compliant workflow for the identification and qualification of API impurities.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at:[Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications . MDPI Molecules. Available at: [Link]

Technical Support Center: Solubilizing 2-Tert-butyl-1,3-benzothiazol-6-amine

[1][2][3]

Molecule Profile & Solubility Physics

Before troubleshooting, it is critical to understand the physicochemical architecture of your target molecule.[1] 2-Tert-butyl-1,3-benzothiazol-6-amine is a lipophilic aromatic amine .[2][3] Its solubility behavior is governed by the competition between its hydrophobic "tail" and its polar "head."[3][1]

FeatureChemical PropertySolubility Implication
Core Structure Benzothiazole RingPlanar, aromatic.[2][3] Prone to

-

stacking aggregation.
Position 2 Tert-butyl group Highly lipophilic/bulky.[2][3] Drastically increases LogP.[3][1] Major cause of aqueous precipitation.
Position 6 Primary Amine (-NH₂) H-bond donor.[2][3] Weak base.[3][1][4] Provides the primary interaction point for polar solvents like DMSO.[3][1]
Crystal Lattice High Symmetry PotentialThe symmetry of the t-butyl group often leads to high lattice energy, requiring heat to break the initial crystal structure.[3][1]

The Core Challenge: While the amine group interacts favorably with DMSO (a hydrogen bond acceptor), the bulky tert-butyl group makes the molecule intolerant of water.[3][1] Even trace moisture in your DMSO (hygroscopicity) can cause this compound to "crash out" or fail to dissolve. [3][1]

Standard Dissolution Protocol (Quick Start)

Objective: Prepare a stable 10 mM - 50 mM stock solution.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.[3][1]

  • Vessel: Glass vial (amber preferred to prevent photo-oxidation of the amine). Do not use polystyrene. [3]

  • Tools: Vortex mixer, Ultrasonic bath (water-filled), Heating block.

Step-by-Step Workflow
  • Weighing: Weigh the target mass of 2-tert-butyl-1,3-benzothiazol-6-amine into the glass vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 80% of the final volume.

    • Why? Adding the full volume immediately can trap air in the crystal lattice, making wetting difficult.[1]

  • Vortexing: Vortex at high speed for 30–60 seconds.

    • Observation: The solution may appear cloudy or contain floating particulates.[3][1]

  • Sonication (Critical): Sonicate at room temperature for 5–10 minutes.

    • Mechanism:[3] Acoustic cavitation breaks apart the crystal lattice and disrupts

      
      -stacking aggregates.[3]
      
  • Thermal Assist: If particulates remain, heat the sealed vial to 45°C for 5–10 minutes.

    • Note: Benzothiazoles are thermally stable; this mild heat is safe and increases kinetic solubility.[3][1]

  • Final Volume: Add remaining DMSO to reach target concentration. Invert to mix.

Troubleshooting & FAQs

Q1: The solution is cloudy or has a "milky" suspension. Why?

Diagnosis: This is likely Moisture Contamination or a Salt Form Mismatch .[3][1]

  • Cause A (Moisture): DMSO is hygroscopic.[3][1] If your DMSO bottle was left uncapped, it absorbed water.[3][1] The hydrophobic tert-butyl group is forcing the molecule out of solution.[3][1]

    • Fix: Repeat with a fresh, unopened bottle of Anhydrous DMSO.[3][1]

  • Cause B (Salt Form): Did you purchase the Hydrochloride (HCl) salt instead of the free base?

    • Explanation: Inorganic-organic salts often have lower solubility in pure DMSO than the free base.[3][1]

    • Fix: Add 1–2% water (if tolerable for assay) or heat to 60°C. Ideally, use the free base for DMSO stocks.[3][1]

Q2: It precipitated when I froze the stock solution.

Diagnosis: Cold-Induced Crystallization.

  • Explanation: Solubility decreases with temperature.[3][1] The high symmetry of the tert-butyl group encourages rapid crystallization upon cooling.[3][1]

  • Fix: This is reversible. Thaw the vial completely at Room Temperature (RT) and vortex/heat to 37°C before use. Never pipette from a cold, heterogeneous suspension. [1]

Q3: When I dilute the DMSO stock into my assay buffer (water/media), it precipitates immediately.

Diagnosis: The "Crash-Out" Effect.

  • Mechanism: You are moving from a solvent that supports the lipophilic t-butyl group (DMSO) to one that repels it (Water).[3][1]

  • Solution:

    • Lower the Concentration: Ensure final assay concentration is below the aqueous solubility limit (likely < 100 µM).

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution in DMSO first, then a rapid dispersion into buffer.[3][1]

    • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solving solubility issues with this specific scaffold.

SolubilityWorkflowStartStart: Solid Compound(CAS 58460-11-0)SolventAdd Anhydrous DMSO(Target 10-50 mM)Start->SolventVortexVortex 60s + Sonicate 10mSolvent->VortexCheckVisual InspectionVortex->CheckClearClear SolutionCheck->ClearSuccessCloudyCloudy / PrecipitateCheck->CloudyFailureHeatHeat to 45°C(Break Lattice Energy)Cloudy->HeatHeatCheckClear?Heat->HeatCheckHeatCheck->ClearYesWaterCheckIs DMSO Old/Wet?HeatCheck->WaterCheckNoFreshDMSORetry withFresh Anhydrous DMSOWaterCheck->FreshDMSOYes (Hygroscopic Crash)SaltCheckCheck COA:Is it a Salt (HCl)?WaterCheck->SaltCheckNoAcidifyAdd 1-5% Water orSwitch to Aqueous BufferSaltCheck->AcidifyYes (Salt Form)DiluteDilute to <10 mMSaltCheck->DiluteNo (Saturation)

Caption: Decision tree for solubilizing 2-Tert-butyl-1,3-benzothiazol-6-amine, prioritizing moisture control and thermal energy.

References & Data Verification

  • Compound Identity & Structure:

    • Source: PubChem / Sigma-Aldrich.[3][5]

    • Data: CAS 58460-11-0 confirms the structure as 2-tert-butyl-1,3-benzothiazol-6-amine.[2][3][6][7]

    • Link: (Note: General scaffold reference).[3][1]

    • Commercial Availability: [2][3]

  • DMSO Solubility Protocols:

    • Source: BenchChem Technical Guides.

    • Insight: Protocols for hydrophobic benzothiazole derivatives emphasize the necessity of anhydrous solvents and thermal assistance.[3][1]

    • Link: [3][1]

  • Chemical Stability of Aminothiazoles:

    • Source: National Institutes of Health (PMC).[3][1]

    • Insight: 2-aminothiazoles can undergo oxidative decomposition in DMSO; however, the 6-amine position on the benzothiazole ring is generally more stable than the 2-amine position.[2][3]

    • Link: (General reference for aminothiazole handling).

Disclaimer: This guide is based on physicochemical principles of the benzothiazole scaffold (CAS 58460-11-0).[2][3] Always consult the specific Certificate of Analysis (CoA) for your batch to identify salt forms or impurities.[3][1]

preventing oxidation of 2-Tert-butyl-1,3-benzothiazol-6-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Stabilization and Storage Protocols for 2-Tert-butyl-1,3-benzothiazol-6-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with 2-Tert-butyl-1,3-benzothiazol-6-amine . This compound belongs to the class of electron-rich aminobenzothiazoles. While the benzothiazole core is relatively robust, the primary amine (–NH₂) at the C6 position is highly susceptible to oxidative degradation via single-electron transfer (SET) mechanisms, leading to the formation of azo-dimers, N-oxides, or complex "aniline black" type polymers.

The tert-butyl group at the C2 position provides steric bulk and lipophilicity but offers zero electronic protection to the distal C6 amine. Therefore, standard storage in air is insufficient.

This guide outlines two protocols:

  • Standard Inert Storage: For active use (weeks/months).

  • Salt Conversion (HCl): For indefinite archiving (years).

Module 1: The Mechanism of Degradation

To prevent oxidation, we must understand the enemy. The degradation of your compound is not a random event; it is a cascade initiated by atmospheric oxygen and catalyzed by light.

  • Radical Formation: The lone pair on the C6 nitrogen is easily ionized. UV light or trace metals can catalyze the loss of an electron, forming a radical cation (

    
    ).
    
  • Dimerization: These radicals couple with unreacted neutral molecules or other radicals.

  • Chromophore Generation: The resulting azo linkages (

    
    ) or quinoid imine structures are highly conjugated, shifting absorption into the visible spectrum. This is why your white powder turns yellow, then brown.
    

Key Insight: The tert-butyl group increases the molecule's solubility in organic solvents (lipophilicity) but does not sterically hinder the reactive amine at the opposite end of the molecule.

Module 2: Storage Protocols

Protocol A: Physical Barrier (Standard Storage)

Best for: Compounds currently in use for biological assays.

The "Argon Blanket" Rule: Nitrogen (


) is lighter than air and diffuses out of unsealed vessels rapidly. Argon (

) is heavier than air and forms a stable "blanket" over your solid.
  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass (UV protection).

  • Atmosphere: Purge the vial with Argon (5.0 grade) for 30 seconds before capping.

  • Temperature: Store at -20°C .

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite. Hydrolysis can accelerate oxidation.

Protocol B: Chemical Modification (The "Salt Switch")

Best for: Long-term archiving (>6 months) or creating water-soluble stocks.

As a Senior Scientist, I strongly recommend converting the free base to the Hydrochloride (HCl) Salt for long-term storage. By protonating the amine (


), you remove the lone pair electrons from the oxidation equation, rendering the molecule chemically inert to air.

Step-by-Step Conversion Workflow:

  • Dissolution: Dissolve 1g of 2-Tert-butyl-1,3-benzothiazol-6-amine in 10 mL of anhydrous Diethyl Ether or Dioxane.

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter under Argon, wash with cold ether, and dry under high vacuum.

  • Result: A highly stable crystalline solid that can be stored at room temperature (though 4°C is still preferred).

Module 3: Visualizing the Workflow

Figure 1: Storage Decision Matrix

Caption: Logical decision tree for selecting the appropriate storage method based on usage frequency and duration.

StorageProtocol Start 2-Tert-butyl-1,3-benzothiazol-6-amine (Freshly Synthesized/Purchased) Usage Intended Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Frequency LongTerm Archival (>6 Months) Usage->LongTerm Low Frequency ProtA Protocol A: Physical Barrier Daily->ProtA ProtB Protocol B: Salt Formation LongTerm->ProtB StepsA 1. Amber Vial 2. Argon Purge (Heavier than Air) 3. Store at -20°C ProtA->StepsA ResultA Stable for 3-6 Months StepsA->ResultA StepsB 1. Dissolve in Et2O/Dioxane 2. Add 4M HCl in Dioxane 3. Filter Precipitate 4. Store Desiccated ProtB->StepsB ResultB Stable for Years (Oxidation Blocked) StepsB->ResultB

Module 4: Troubleshooting & FAQs

Q1: My sample has turned a light pink/brown color. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of N-oxide or azo-impurities).

  • Solution: Check purity via HPLC. If purity is >95%, you can repurify via recrystallization (Ethanol/Water) or silica column chromatography. If <90%, re-synthesis is recommended as oxidation byproducts can be cytotoxic in cell assays, leading to false positives.

Q2: Why use Argon instead of Nitrogen?

  • Technical Insight: Nitrogen has a density similar to air (

    
     vs 
    
    
    
    ). When you open a vial,
    
    
    mixes with air rapidly. Argon is significantly denser (
    
    
    ) and tends to "pool" at the bottom of the vial, protecting the solid even during brief openings.

Q3: I converted to the HCl salt, but now it won't dissolve in my cell culture media (DMSO).

  • Correction: Salts are polar. While the free base dissolves well in pure DMSO, the HCl salt may require a "co-solvent" approach. Dissolve the salt in DMSO first, then dilute into the aqueous media. Note that the tert-butyl group makes the molecule lipophilic; the salt form helps aqueous solubility but may require buffering (HEPES/PBS) to maintain pH stability in solution.

Module 5: Stability Data Summary

ParameterFree Base (Amine)Hydrochloride Salt (HCl)
Oxidation Risk High (Electron-rich N)Negligible (Protonated N)
Light Sensitivity High (UV degradation)Low
Storage Temp -20°C (Required)4°C or RT (Acceptable)
Shelf Life 3-6 Months> 2 Years
Solubility (Water) Poor (Lipophilic t-Butyl)Moderate/Good
Solubility (DMSO) ExcellentGood

References

  • Wisthaler, A. et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Environmental Science & Technology. Link

  • Zhao, J. et al. (2013).[1] Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization. Organic Letters. Link

  • BenchChem Technical Support. (2025). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. Link

  • Kirk, W. et al. (1943). The Oxidation of 2-Aminobenzothiazoles. Journal of the American Chemical Society. Link

  • Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Link

Sources

Technical Support Center: Optimizing Column Chromatography for Benzothiazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 2/3 Support Resource for scientists facing separation challenges with benzothiazole amines. It prioritizes mechanistic understanding (why the failure occurs) over rote instructions.

Topic: Purification Strategies for 2-Aminobenzothiazole Derivatives Document Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]

The Core Challenge: The "Silanol Trap"

Why is this separation difficult? Benzothiazole amines (e.g., 2-aminobenzothiazole) present a specific challenge in normal-phase chromatography due to their basicity and hydrogen-bond acceptor capabilities.[1]

  • The Mechanism: Silica gel is acidic (

    
    ).[1] The conjugate acid of a 2-aminobenzothiazole typically has a 
    
    
    
    range of 4.0–5.[1]0. This proximity allows for strong hydrogen bonding and proton transfer between the analyte and the free silanol groups (
    
    
    ) on the stationary phase.
  • The Symptom: This interaction results in peak tailing (asymmetrical elution), band broadening , and irreversible adsorption (loss of yield).[1]

Method Development Workflow

Before packing a column, follow this decision matrix to select the optimal stationary and mobile phases.

MethodDevelopment Start Crude Benzothiazole Amine TLC_Std Run TLC: Hex/EtOAc (No Modifier) Start->TLC_Std Check_Rf Check Rf & Shape TLC_Std->Check_Rf Tailing Severe Tailing / Streak? Check_Rf->Tailing Rf < 0.2 or Tailing Silica_TEA Protocol A: Silica Gel + 1% TEA Check_Rf->Silica_TEA Clean Spot, Rf 0.3-0.5 Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Tailing->Add_TEA Yes Check_TEA Tailing Resolved? Add_TEA->Check_TEA Check_TEA->Silica_TEA Yes Switch_Phase Switch Stationary Phase Check_TEA->Switch_Phase No (Still Streaking) Alumina Protocol C: Neutral Alumina Switch_Phase->Alumina Non-Polar / Sensitive Ammonia Protocol B: DCM / MeOH / NH3 Switch_Phase->Ammonia Highly Polar

Figure 1: Decision matrix for selecting the appropriate stationary phase and modifier based on Thin Layer Chromatography (TLC) behavior.[1]

Standard Operating Protocols (SOPs)
Protocol A: Silica Gel with Triethylamine (TEA) Passivation

Best for: Moderately polar benzothiazoles that show slight tailing.[1]

  • Mobile Phase Prep: Prepare your Hexane/Ethyl Acetate gradient.[1] Add 1% v/v Triethylamine (TEA) to both solvents.

    • Why: TEA is a stronger base than your analyte.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your amine to pass through without sticking.

  • Column Pre-Treatment: Flush the packed silica column with 2 Column Volumes (CV) of the mobile phase containing TEA before loading your sample.[1] This ensures the column is chemically equilibrated.

  • Elution: Run the gradient.

    • Note: TEA has a high boiling point (

      
      ).[1] It must be removed by rotovap or high-vacuum drying post-purification.[1]
      
Protocol B: The "Ammoniated Methanol" System

Best for: Highly polar, acid-sensitive, or "sticky" amines that require DCM/MeOH.

Preparation of Ammoniated Methanol (The "B" Solvent): Do not use aqueous ammonia directly in large quantities as it degrades silica.[1]

  • Take 900 mL of Methanol (MeOH) .

  • Slowly add 100 mL of Ammonium Hydroxide (

    
    , ~25-30% aq) .
    
  • Mix well. This is your "10%

    
     in MeOH" stock.
    

Running the Column:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10%

    
     in MeOH[1]
    
  • Gradient: 0% to 10% B (effectively 0% to 1%

    
     final concentration).[1]
    
  • Why: Ammonia is volatile and easily removed, unlike TEA. It is excellent for very polar amines.[1]

Protocol C: Neutral Alumina (The "Nuclear Option")

Best for: Compounds that decompose on silica or streak uncontrollably despite modifiers.[1]

  • Stationary Phase: Purchase Neutral Alumina (Brockmann Grade III) .

    • Note: Do not use Basic Alumina unless your compound is stable to high pH.[1] Neutral is safer for benzothiazoles.[1]

  • Solvents: Use standard Hexane/EtOAc or DCM/MeOH without amine modifiers.

  • Loading: Alumina has lower capacity than silica.[1] Load at a ratio of 50:1 to 100:1 (Adsorbent:Compound).[1]

Troubleshooting & FAQs
Q1: I added TEA, but my compound is still streaking. What now?

Diagnosis: The interaction might not be solely silanol-based; it could be solubility-related or "column overload."[1] Solution:

  • Check Solubility: If your compound is poorly soluble in the mobile phase, it will precipitate on the column, causing streaking. Switch to Solid Loading : Dissolve crude in DCM, add silica, rotovap to dryness, and load the powder on top of the column.

  • Switch to Alumina: Silica might simply be too acidic.[1] Neutral Alumina often resolves "impossible" streaks for benzothiazoles.[1]

Q2: My product co-elutes with a byproduct. How do I improve resolution?

Diagnosis: Benzothiazole synthesis often yields regioisomers or uncyclized thio-intermediates with similar polarity.[1] Solution: Change the "Selectivity Triangle."

  • If using Hexane/EtOAc , switch to Toluene/Acetone or DCM/MeOH .[1]

  • Why: Toluene involves

    
    -
    
    
    
    interactions with the benzothiazole ring, often separating isomers that co-elute in non-aromatic solvents.[1]
Q3: I lost 40% of my mass on the column. Where did it go?

Diagnosis: Irreversible adsorption (Chemisorption).[1] The amine formed a salt with the silica. Solution:

  • The "Flush": Run 100% Methanol with 5%

    
     through the column to strip the remaining material.
    
  • Future Prevention: Use Protocol C (Alumina) or an Amine-functionalized Silica cartridge (e.g.,

    
    -silica), which repels basic amines and prevents adsorption.[1]
    
Q4: My purified oil won't crystallize.

Diagnosis: Residual TEA or solvent impurities are preventing lattice formation.[1] Solution:

  • Salt Formation: Dissolve the oil in diethyl ether and add

    
     in ether (or dioxane).[1] The benzothiazole hydrochloride salt will likely precipitate immediately as a solid.
    
  • Trituration: Add cold pentane or hexane to the oil and scratch the flask sides with a glass rod to induce nucleation.

Comparative Data: Modifier Efficiency
Modifier

(Conj. Acid)
VolatilityRecommended UseProsCons
Triethylamine (TEA) 10.75Medium (bp

)
0.5% - 2.0%Excellent silanol blocker; sharp peaks.[1]Hard to remove; can form salts.[1]
Ammonia (

)
9.25High (Gas)0.5% - 1.0%Best for polar/DCM systems.[1]Volatile; smell; requires aqueous prep.[1]
Diethylamine 10.98Medium (bp

)
0.5% - 1.0%Alternative to TEA.[1]Easier to remove than TEA, but less common.
References
  • BenchChem Technical Support. Purification of 2-Ethyl-1,3-benzothiazol-6-amine: Troubleshooting Guide. Retrieved from [1]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Applicable to Flash).[1][2][3] Retrieved from [1]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [1]

  • Kinesis Australia. Flash Chromatography Separation of Basic Organic Compounds without Modifier.[1] Retrieved from [1]

  • ResearchGate. Discussions on pKa and Separation of 2-aminobenzothiazole. Retrieved from [1]

Sources

troubleshooting low reactivity of the amine group in 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Tert-butyl-1,3-benzothiazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the amine group in 2-Tert-butyl-1,3-benzothiazol-6-amine so unreactive?

A: The low reactivity of the primary amine at the 6-position is a result of a combination of two primary factors: significant steric hindrance and deactivating electronic effects.

  • Steric Hindrance: The defining feature of this molecule is the bulky tert-butyl group. This group, often used as a "steric shield" in synthetic chemistry, physically obstructs the approach of reagents to the nearby amine group.[1][2] This spatial blockade significantly raises the activation energy for reactions, slowing them down or preventing them from occurring under standard conditions.[1]

  • Electronic Effects: The benzothiazole ring system is inherently electron-withdrawing.[3] The lone pair of electrons on the nitrogen atom of the amine group is delocalized into the aromatic π-system, reducing its availability to act as a nucleophile.[4][5] This delocalization effectively decreases the electron density on the nitrogen, making it a weaker base and a poorer nucleophile compared to aliphatic amines or even aniline itself.[2][6] The pKa of a similar benzothiazole amine has been reported to be around 4.53, indicating it is a weakly basic amine.[7]

Q2: What does the term "sterically hindered aniline" mean in this context?

A: "Sterically hindered aniline" refers to an aniline derivative where bulky substituents are positioned near the amino group, impeding its ability to react.[8][9] The tert-butyl group is a classic example of a substituent that causes significant steric hindrance.[1] The synthesis and subsequent reactions of such compounds are known challenges in organic chemistry, often requiring specialized catalysts, ligands, or more forcing reaction conditions to overcome the physical barrier presented by the bulky groups.[9][10][11]

Q3: How does the benzothiazole ring influence the amine's properties compared to a simple aniline?

A: The benzothiazole ring has a more pronounced electron-withdrawing effect than a simple benzene ring. This is due to the presence of the electronegative sulfur and nitrogen atoms within the heterocyclic ring. This increased electron-withdrawing nature further delocalizes the amine's lone pair, making 2-Tert-butyl-1,3-benzothiazol-6-amine significantly less nucleophilic than a tert-butylaniline counterpart.[3][5]

Q4: Are there general strategies I should always consider when working with this compound?

A: Yes. Given the inherent challenges, a few general strategies should be at the forefront of your experimental design:

  • Forcing Conditions: Be prepared to use higher temperatures, longer reaction times, or microwave irradiation.

  • Specialized Reagents: Standard conditions will likely fail. Investigate more reactive reagents, specialized catalyst/ligand systems, or stronger bases.[9][12]

  • Inert Atmosphere: Many of the catalysts and strong bases required for these reactions are air- and moisture-sensitive. Always work under an inert atmosphere (e.g., Nitrogen or Argon).[12][13]

  • Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dried, as water can hydrolyze reagents or quench catalysts.[13][14]

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates how the large tert-butyl group shields the amine, making it difficult for an incoming electrophile (E+) to approach and react.

Caption: Steric shielding of the amine group by the tert-butyl substituent.

Troubleshooting Common Reactions

This section provides specific troubleshooting advice for common synthetic transformations involving the 6-amino group.

Table 1: Summary of Challenges and Recommended Solutions
Reaction TypePrimary Challenge(s)Key Troubleshooting Strategies
Acylation Low nucleophilicity of amine; Steric hindranceUse highly reactive acylating agents (e.g., acyl chlorides); Increase temperature; Use a non-nucleophilic base (e.g., pyridine, triethylamine).[13]
Alkylation Low nucleophilicity; High risk of over-alkylation with standard methods; Steric hindrance.[15]Avoid simple alkyl halides. Employ catalytic methods like Buchwald-Hartwig or Copper-catalyzed C-N coupling; Consider reductive amination.[9][12]
Diazotization Low basicity of the amine prevents efficient formation of the diazonium salt under standard conditions.Use stronger acidic media (e.g., H₂SO₄, HBF₄); Consider using alternative nitrosating agents like tert-butyl nitrite in an organic solvent.[16][17]
Guide 1: Troubleshooting Failed Acylation Reactions
Q: I am attempting to acylate the amine with acetic anhydride and see no product formation. What is going wrong?

A: This is a common outcome. The low nucleophilicity of the amine, compounded by steric hindrance, makes it unreactive towards moderate acylating agents like acetic anhydride under standard conditions. Furthermore, if a strong acid catalyst is used, or if the acylating agent generates an acidic byproduct (like HCl from acetyl chloride) without a sufficient base, the amine will be protonated.[13] The resulting ammonium salt is not nucleophilic and will not react.

Recommended Solutions & Protocol
  • Increase Reagent Reactivity: Switch from an anhydride to a more reactive acyl chloride.

  • Add a Suitable Base: A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the acid byproduct (e.g., HCl). Pyridine can also act as a nucleophilic catalyst.[18]

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers.

Experimental Protocol: Acylation with Acetyl Chloride
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen), dissolve 2-Tert-butyl-1,3-benzothiazol-6-amine (1.0 eq) in anhydrous pyridine (0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add acetyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 50-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may require several hours to overnight for completion.

  • Work-up: Once the starting material is consumed, cool the mixture and pour it into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Guide 2: Troubleshooting Failed Alkylation Reactions
Q: I tried to N-alkylate the amine using iodomethane and potassium carbonate, but I only recovered my starting material or observed a complex mixture. Why?

A: Direct alkylation of hindered, weakly nucleophilic anilines with alkyl halides is notoriously difficult and often fails.[15] Potassium carbonate is often not a strong enough base to deprotonate the weakly acidic N-H bond sufficiently. Furthermore, even if some reaction occurs, the mono-alkylated product can be more nucleophilic than the starting amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium salts, resulting in a complex mixture.[12][15]

Recommended Solutions & Protocol

For a clean and efficient mono-alkylation, modern catalytic cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination is a powerful tool for this transformation, utilizing a palladium catalyst and a specialized bulky phosphine ligand.[9][12]

Experimental Protocol: Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Type)
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl bromide/iodide (if starting from a different precursor to make the title compound) or the alkyl halide (1.0 mmol), the 2-Tert-butyl-1,3-benzothiazol-6-amine (1.2 mmol), a strong non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) (1.4 mmol), a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried Schlenk tube or reaction vial.[12]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1-0.2 M solution).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Guide 3: Troubleshooting Failed Diazotization Reactions
Q: My attempt to form a diazonium salt using sodium nitrite and HCl at 0°C failed to give the expected product in a subsequent Sandmeyer reaction. What is the issue?

A: The low basicity of the amine is the primary culprit. In standard aqueous HCl, the equilibrium may not favor the formation of the necessary concentration of the free amine to react with the nitrosating agent (nitrosonium ion, NO⁺).[19][20] For weakly basic amines, diazotization requires more strongly acidic conditions to generate a sufficient concentration of the electrophilic nitrosating species.[17]

Recommended Solutions & Protocol
  • Stronger Acid Media: Performing the reaction in concentrated sulfuric acid or using nitrosylsulfuric acid can be effective.[17]

  • Organic Solvent System: An alternative is to use an organic nitrosating agent, like tert-butyl nitrite or isoamyl nitrite, in an organic solvent, which avoids the issue of low solubility and basicity in aqueous acid.[17]

Experimental Protocol: Diazotization in Strong Acid
  • Preparation: In a thick-walled beaker or flask, carefully add 2-Tert-butyl-1,3-benzothiazol-6-amine (1.0 eq) to concentrated sulfuric acid at 0-5 °C with efficient stirring.

  • Nitrosation: In a separate flask, prepare a solution of sodium nitrite (1.05 eq) in concentrated sulfuric acid (this forms nitrosylsulfuric acid).

  • Diazotization: Cool the amine solution to 0-5 °C and slowly add the nitrosylsulfuric acid solution dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours at this temperature.

  • Subsequent Reaction: The resulting diazonium salt solution can be added slowly to the solution for the subsequent reaction (e.g., a solution of CuCl for a Sandmeyer reaction), which should also be cooled.[16]

  • Work-up & Purification: The work-up procedure will be highly dependent on the subsequent reaction performed. Generally, it involves quenching with ice/water, extraction with an organic solvent, and purification by chromatography or distillation.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve reactivity issues with 2-Tert-butyl-1,3-benzothiazol-6-amine.

Troubleshooting_Workflow start Reaction Fails: Low or No Conversion check_basics Step 1: Verify Basics - Reagent Purity? - Anhydrous Conditions? - Inert Atmosphere? start->check_basics analyze_conditions Step 2: Analyze Conditions Is the reaction energetic enough? check_basics->analyze_conditions Basics OK increase_energy Increase Temperature / Time (Conventional or Microwave) analyze_conditions->increase_energy No reassess_reagents Step 3: Re-evaluate Reagents Are reagents potent enough? analyze_conditions->reassess_reagents Yes increase_energy->reassess_reagents Still Fails success Reaction Successful increase_energy->success Works more_reactive Use More Reactive Substrates (e.g., Acyl Chloride > Anhydride) reassess_reagents->more_reactive No change_catalyst Step 4: Change Mechanism Is a catalytic approach better? reassess_reagents->change_catalyst Yes more_reactive->change_catalyst Still Fails more_reactive->success Works catalytic_method Employ Catalytic System (e.g., Pd-catalyzed Cross-Coupling) change_catalyst->catalytic_method Yes catalytic_method->success

Caption: A decision tree for troubleshooting low reactivity.

References

  • Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing.
  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. Available from: [Link]

  • ChemInform Abstract: Synthesis of Hindered Anilines: Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. (2025). ResearchGate. Available from: [Link]

  • Overcoming challenges in the synthesis of sterically hindered anilines. (n.d.). BenchChem.
  • Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines. (n.d.). BenchChem.
  • Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions. (n.d.). BenchChem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed. Available from: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (n.d.). Research Square.
  • Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165.
  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. Available from: [Link]

  • Asymmetric Intramolecular Alkylation of Chiral Aromatic Imines via Catalytic C-H Bond Activ
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025). PMC. Available from: [Link]

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). BenchChem.
  • N-alkylation of (hetero)aromatic amines using... (n.d.). ResearchGate. Available from: [Link]

  • Making aromatic amines less reactive. (2025). University of Liverpool.
  • R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of the benzothiazole aniline (BTA) derivatives and their platinum (II) complexes... (n.d.). ResearchGate. Available from: [Link]

  • Amine Reactivity. (n.d.).
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. (n.d.). BenchChem.
  • 2-Amino-6-tert-butylbenzothiazole. (n.d.). PubChem. Available from: [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (n.d.). ResearchGate. Available from: [Link]

  • Diazotization of Amines. (2019). Chemistry LibreTexts. Available from: [Link]

  • Reaction Chemistry & Engineering. (2021). Refubium - Freie Universität Berlin.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Amine Reactivity. (n.d.).
  • Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity: A Route to Triphenylamine-Based Chromophores with Enhanced Two-Photon Absorption. (n.d.). The Journal of Organic Chemistry. Available from: [Link]

  • Interaction of 2-aminobenzothiazoles with benzoyl and tert-butyl isothiocyanates. (n.d.). Journal of the Indian Chemical Society.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • 2-Aminobenzothiazole derivatives. (n.d.).
  • Tetrabutylammonium N-benzoyl-6-nitro-1,3-benzothiazol-2-aminide. (n.d.). PMC. Available from: [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). The Journal of Physical Chemistry A. Available from: [Link]

  • Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. (n.d.). PMC. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. (n.d.). PMC. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (2025). ResearchGate. Available from: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca. (n.d.). Chem. zvesti.
  • pKa values bases. (n.d.). Chair of Analytical Chemistry.
  • 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide Properties. (n.d.). EPA.

Sources

Technical Support Center: Thermal Analysis of 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal analysis of 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS No. 131395-10-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing the thermal stability and degradation profile of this compound. The following question-and-answer-based guide provides field-proven insights, troubleshooting tips, and detailed experimental protocols to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the thermal properties and analytical considerations for 2-Tert-butyl-1,3-benzothiazol-6-amine.

Q1: What is the expected thermal stability of 2-Tert-butyl-1,3-benzothiazol-6-amine?

A1: Benzothiazole derivatives are generally known for their high thermal stability due to the rigid, fused heterocyclic ring system.[1][2][3] The thermal stability of a specific derivative like 2-Tert-butyl-1,3-benzothiazol-6-amine is influenced by its substituent groups—in this case, the tert-butyl and amine groups. While specific data for this exact compound is not extensively published, related structures show decomposition temperatures (Td), defined as the temperature of 5% weight loss, often exceeding 300-350°C in an inert atmosphere.[1][3] The tert-butyl group may be a point of initial thermal cleavage. A preliminary Thermogravimetric Analysis (TGA) is essential to determine its precise decomposition profile.

Q2: What are the primary analytical techniques for assessing thermal stability and degradation?

A2: The two primary techniques are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is the definitive method for determining decomposition temperatures and quantifying mass loss events, such as the loss of volatile components or structural decomposition.[3][5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6][7] It is used to identify thermal transitions like melting point (Tm), glass transitions (Tg), crystallization, and polymorphic transitions, which are critical for understanding the physical stability of the compound.[6][8]

Q3: What are the likely degradation pathways for this compound under thermal stress?

A3: While a definitive pathway requires experimental elucidation (e.g., using TGA coupled with mass spectrometry), potential degradation mechanisms for benzothiazoles can be inferred. Under thermal stress, initial degradation may involve the loss of the tert-butyl group. At higher temperatures, cleavage of the thiazole ring or reactions involving the amine group could occur. In the presence of oxygen (oxidative degradation), the formation of oxides and more complex breakdown products is possible.[9] Forced degradation studies under various conditions (acid, base, oxidation, heat, light) are recommended to fully characterize degradation products as per ICH guidelines.[10][11]

Q4: How does the purity of the sample affect thermal analysis results?

A4: Sample purity is critical for accurate thermal analysis. Impurities such as residual solvents, moisture, or synthetic byproducts can lead to erroneous results.[12]

  • In TGA: Residual solvents or moisture will appear as an initial weight loss step at low temperatures (typically <150°C), which can be mistaken for decomposition.

  • In DSC: Impurities can cause a broadening of the melting peak and a depression of the melting point.[6] This phenomenon, known as melting point depression, can be used to assess the purity of a crystalline substance.

Section 2: Troubleshooting Guide for Experimental Analysis

This section provides solutions to specific issues that may arise during TGA and DSC experiments.

TGA Troubleshooting

Q5: My TGA curve shows a weight loss step below 120°C, but I expected the compound to be stable. What is the cause?

A5: An early weight loss step is almost always attributable to the volatilization of residual components, not decomposition of the primary compound.

  • Likely Causes:

    • Residual Solvent: Solvents from synthesis or purification (e.g., ethanol, ethyl acetate) may be trapped in the crystal lattice.

    • Adsorbed Water (Moisture): The compound may be hygroscopic and have adsorbed moisture from the atmosphere. The amine group can contribute to hygroscopicity.

  • Troubleshooting Steps:

    • Pre-dry the Sample: Dry the sample under a vacuum at a mild temperature (e.g., 40-60°C) for several hours before the TGA run to remove volatile components.

    • TGA-MS Analysis: If available, use a hyphenated TGA-Mass Spectrometry system to identify the molecule(s) being lost in the initial weight loss step.

    • Review Synthesis/Handling: Check the final purification and drying steps of your synthesis protocol. Ensure the compound is handled in a low-humidity environment if it is hygroscopic.

Q6: The baseline of my TGA curve is noisy or drifting. How can I improve the data quality?

A6: A noisy or drifting baseline can obscure subtle thermal events and reduce the accuracy of onset temperature calculations.

  • Likely Causes:

    • Instrument Contamination: Residue from previous experiments can accumulate on the balance mechanism or in the furnace.[13]

    • Gas Flow Instability: Inconsistent purge gas flow rate can cause fluctuations in the balance reading.

    • Static Electricity: Non-conductive samples can build up static charge, affecting the microbalance.

  • Troubleshooting Workflow:

TGA_Troubleshooting start Noisy/Drifting TGA Baseline cond1 Is the furnace clean? start->cond1 proc1 Perform a furnace bake-out (e.g., to 800°C in air) to burn off contaminants. cond1->proc1 No cond2 Is purge gas flow stable? cond1->cond2 Yes proc1->cond2 proc2 Check gas regulator and flow meter. Ensure no leaks in the gas lines. cond2->proc2 No cond3 Is the sample prone to static? cond2->cond3 Yes proc2->cond3 proc3 Use an anti-static gun on the sample/pan before loading. Ensure proper instrument grounding. cond3->proc3 Yes end Re-run Analysis cond3->end No proc3->end

Caption: Troubleshooting workflow for an unstable TGA baseline.

DSC Troubleshooting

Q7: My DSC scan shows a broad, poorly defined melting peak instead of a sharp one. What does this indicate?

A7: A broad melting endotherm suggests a range of melting temperatures rather than a single, sharp melting point.

  • Likely Causes:

    • Sample Impurity: This is the most common cause. Impurities disrupt the crystal lattice, causing the material to melt over a temperature range.[6]

    • Polymorphism: The sample may be a mixture of different crystalline forms (polymorphs), each with its own melting point. The close proximity of these melting points can result in a broad, overlapping peak.

    • Large Sample Size or High Heating Rate: Using too much sample or heating too quickly can create thermal gradients within the sample, leading to peak broadening.[14]

  • Troubleshooting Steps:

    • Verify Purity: Use an orthogonal technique like HPLC or LC-MS to confirm the purity of your sample.

    • Reduce Heating Rate: Re-run the DSC analysis at a lower heating rate (e.g., 2-5 °C/min) to improve resolution.[7]

    • Perform a Heat-Cool-Heat Cycle: This can help identify polymorphism. Melt the sample completely (first heat), cool it under controlled conditions to encourage recrystallization, and then heat it again (second heat). Differences between the first and second heating scans can reveal the presence of multiple polymorphs or metastable forms.[15]

Q8: I see an exothermic peak (upward peak) before the melting endotherm. What could this be?

A8: An exotherm before melting is often a sign of a "cold crystallization" event or a polymorphic transition.[6]

  • Explanation:

    • Cold Crystallization: If the sample was amorphous or partially amorphous to begin with, it might gain enough molecular mobility upon heating to spontaneously crystallize into a more stable form. This crystallization is an exothermic process.

    • Polymorphic Transition: The sample might be transitioning from a less stable crystalline form (metastable) to a more stable one. This solid-state transition can release energy.

  • Confirmatory Steps:

    • Analyze Thermal History: Review how the sample was prepared. Rapid cooling or precipitation can often lead to amorphous or metastable forms.

    • Use Modulated DSC (MDSC): If available, MDSC can help separate reversible events (like glass transition) from irreversible ones (like crystallization or degradation), providing a clearer picture.[8]

    • Correlate with X-ray Diffraction (XRD): Analyze the sample with XRD before and after the exothermic event to confirm a change in its crystalline structure.

Section 3: Standard Operating Protocols

These protocols provide a starting point for the thermal analysis of 2-Tert-butyl-1,3-benzothiazol-6-amine. Instrument-specific parameters may need optimization.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile
  • Instrument Preparation: Ensure the TGA balance and furnace are clean. Perform a tare on the balance.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean alumina or platinum crucible.

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[16]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.[1][16]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Td), often calculated at 5% mass loss.

    • Use the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.[3]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty, sealed pan as a reference.

  • Atmosphere: Use a nitrogen purge at a rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate at 25°C.

    • First Heat: Ramp from 25°C to a temperature approximately 20°C above the anticipated melting point at 10 °C/min.

    • Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) to a low temperature (e.g., 0°C).

    • Second Heat: Ramp from the low temperature back to the upper limit at 10 °C/min.[15]

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify and integrate the melting endotherm (peak minimum) to determine the melting point (Tm) and the heat of fusion (ΔH).

    • Observe any glass transitions (step change in baseline), crystallization exotherms, or other thermal events.[7]

DSC_Workflow cluster_prep Preparation cluster_run DSC Run (Nitrogen Purge) cluster_analysis Data Analysis prep1 Calibrate DSC with Indium prep2 Weigh 2-4 mg sample into hermetically sealed Al pan prep1->prep2 run1 1st Heat Scan (e.g., 25°C to 250°C @ 10°C/min) prep2->run1 run2 Controlled Cool (e.g., to 0°C @ 20°C/min) run1->run2 run3 2nd Heat Scan (e.g., 0°C to 250°C @ 10°C/min) run2->run3 analysis1 Identify Melting Point (Tm) & Heat of Fusion (ΔH) run3->analysis1 analysis2 Check for Glass Transition (Tg) or Crystallization (Tc) analysis1->analysis2 analysis3 Compare 1st and 2nd heat scans to assess for polymorphism analysis2->analysis3

Caption: Standard workflow for a DSC heat-cool-heat experiment.

Section 4: Data Summary Tables

The following tables should be used as templates to record and compare your experimental data.

Table 1: TGA Data Summary

ParameterValueUnitsNotes
Onset of Decomposition (Td) at 5% Mass Loss°CRun under N₂ at 10 °C/min
Temperature of Max Decomposition Rate (Tpeak from DTG)°CPrimary decomposition step
Residual Mass at 600°C%Indicates inorganic content, if any

Table 2: DSC Data Summary

Parameter1st Heat Scan2nd Heat ScanUnits
Glass Transition (Tg)°C
Crystallization Onset (Tc)°C
Melting Onset (Tm)°C
Melting Peak (Tm peak)°C
Heat of Fusion (ΔH)J/g

References

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link].

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025). Available at: [Link].

  • Synthesis of new Symmetric dimers derived from benzothiazole, and study of their liquid crystalline properties supported by theoretical calculations. ResearchGate. (2025). Available at: [Link].

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. (2020). Available at: [Link].

  • A differential scanning calorimetric study of the interaction of 2-mecrapto= benzothiazole, sulfur, ZnO and stearic acid/zinc stearate in the presence of polyisoprene. ResearchGate. (1991). Available at: [Link].

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. (2025). Available at: [Link].

  • Assessment of interactions between four proteins and benzothiazole derivatives by DSC and CD. Scilit. (2011). Available at: [Link].

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. ResearchGate. (2025). Available at: [Link].

  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. YouTube. (2023). Available at: [Link].

  • DSC Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc. (2025). Available at: [Link].

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link].

  • The microbial degradation of benzothiazoles. ResearchGate. Available at: [Link].

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo. Available at: [Link].

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. (2016). Available at: [Link].

  • Forced Degradation – A Review. (2022). Available at: [Link].

  • Forced Degradation Studies. SciSpace. (2016). Available at: [Link].

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. (2014). Available at: [Link].

  • What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. Available at: [Link].

  • Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available at: [Link].

  • Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results! YouTube. (2023). Available at: [Link].

  • Thermal Analysis. Chemistry LibreTexts. (2022). Available at: [Link].

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. (2025). Available at: [Link].

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link].

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. (2026). Available at: [Link].

Sources

minimizing side reactions in 2-Tert-butyl-1,3-benzothiazol-6-amine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Tert-butyl-1,3-benzothiazol-6-amine Derivatization

Current Status: Online Ticket ID: #BTZ-006-DERIV Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Profile

You are working with 2-Tert-butyl-1,3-benzothiazol-6-amine .[1] Before initiating any protocol, you must understand the electronic and steric landscape of this molecule. It is not a standard aniline.[1]

  • The Core: The benzothiazole ring is electron-withdrawing.[1][2] This significantly lowers the pKa of the C6-amine (approx. pKa 2.5–3.0) compared to a standard aniline (pKa ~4.6) or alkyl amine (pKa ~10). Consequence: It is a poor nucleophile.[1]

  • The 2-Tert-butyl Group: This group is your ally.[1] It blocks the C2 position from nucleophilic attack (a common decomposition pathway in 2-unsubstituted benzothiazoles) and increases solubility in non-polar organic solvents (DCM, EtOAc).

  • The Trap: The N3-nitrogen (in the thiazole ring) is a competitive Lewis base. In the presence of strong Lewis acids or metals, it can sequester your catalyst.

Module 1: Amide Coupling Failures (Low Yield / No Reaction)

User Complaint: "I tried a standard EDC/NHS coupling, but I'm mostly recovering starting material."

Root Cause: The C6-amine is too electron-deficient to attack the active ester generated by EDC/NHS effectively.[1] The reaction kinetics are too slow, leading to hydrolysis of the active ester before the amine can react.

Troubleshooting Protocol:

  • Switch Coupling Reagents: Abandon carbodiimides (EDC/DCC). Move to phosphonium or uronium salts which generate more reactive species.[1]

    • Recommendation: Use HATU or T3P (Propylphosphonic anhydride).[1]

  • Base Selection: Do not use TEA (Triethylamine). The basicity of the benzothiazole N3 can interfere. Use DIPEA (Hünig's base) or 2,4,6-Collidine (buffered, non-nucleophilic).

  • The "Acid Chloride" Option: If HATU fails, convert your carboxylic acid to an acid chloride using Ghosez's reagent or Oxalyl Chloride/DMF.

Side Reaction Alert: Bis-Acylation (Imide Formation) Because the resulting amide proton is acidic (due to the electron-poor ring), it can be deprotonated and react with a second equivalent of acid chloride.

  • Prevention:

    • Strict stoichiometry (1.05 eq of Acid Chloride).

    • Low temperature addition (0 °C -> RT).

    • Rescue: If bis-acylation occurs, treat the crude mixture with K2CO3 in MeOH/THF for 30 mins to cleave the less stable imide bond back to the amide.

Module 2: Electrophilic Aromatic Substitution (Regioselectivity)

User Complaint: "I am trying to halogenate the ring, but I am getting a mixture of isomers."

Root Cause: The C6-amine is a strong ortho/para director.[1] However, the "para" position (relative to the amine) is the ring junction. This leaves the two ortho positions: C5 and C7 .

  • C7 Position: Sterically favored but electronically influenced by the thiazole sulfur.

  • C5 Position: Sterically crowded by the C4-proton "buttressing" effect but electronically active.[1]

Technical Guidance:

  • For C7-Selectivity: Use bulky electrophiles or lower temperatures (-78 °C).[1] The steric bulk of the amine (if derivatized) and the sulfur lone pairs generally direct towards C7.

  • For C5-Selectivity: Difficult to achieve exclusively without blocking C7.[1]

Visualizing the Competition:

Benzothiazole_Reactivity Substrate 2-Tert-butyl- 1,3-benzothiazol-6-amine Amine C6-Amine (Nucleophile) Substrate->Amine Primary Target RingN N3-Nitrogen (Lewis Base) Substrate->RingN Side Reaction Site C7_Pos C7 Position (Sterically Open) Amine->C7_Pos Directs Electrophile (Major Product) C5_Pos C5 Position (Sterically Hindered) Amine->C5_Pos Directs Electrophile (Minor Product) Metal_Coord Catalyst Deactivation RingN->Metal_Coord Traps Pd/Cu Catalysts

Caption: Reactivity map showing the competition between the desired C6-amine reactivity and the interfering N3-nitrogen/C7-position.

Module 3: Reductive Amination vs. Direct Alkylation

User Complaint: "I tried to methylate the amine with MeI, but I got the quaternary ammonium salt."

Root Cause: Direct alkylation of primary anilines is uncontrollable.[1] The secondary amine product is more nucleophilic than the starting material (inductive effect of the alkyl group), leading to runaway reaction.

Protocol: Controlled Mono-Alkylation Do not use Alkyl Halides.[1] Use Reductive Amination .

  • Step 1: Condensation.[1][3] React Amine + Aldehyde/Ketone + Acid Catalyst (AcOH) + Dehydrating agent (Ti(OiPr)4 or MgSO4).

    • Note: The electron-poor amine forms imines slowly. Titanium(IV) isopropoxide is highly recommended to force this equilibrium.

  • Step 2: Reduction. Add NaBH(OAc)3 (Sodium triacetoxyborohydride).

    • Why? It is mild and will not reduce the aldehyde/ketone, only the imine.

Comparison of Methods:

MethodReagentsOutcome on 6-AminobenzothiazoleRisk Level
Direct Alkylation R-X, BaseMixture (Mono, Di, Quat)High
Reductive Amination R-CHO, NaBH(OAc)3Mono-alkylated (Selective)Low
Buchwald-Hartwig Ar-Br, Pd cat.[1]N-Arylation (Excellent)Med (N3 poisoning)

Module 4: Stability & Storage (The Hidden Oxidation)

User Complaint: "My compound turned from off-white to dark brown after a week on the bench."

Root Cause:

  • Amine Oxidation: Like all anilines, the C6-amine is susceptible to radical oxidation by air, forming azo-dimers or quinoid-like species.[1]

  • Sulfur Oxidation: While the 2-tert-butyl group stabilizes the ring, the sulfur atom can still be oxidized to the sulfoxide (S=O) by peracids (mCPBA) or prolonged exposure to light/air.

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.[1]

  • Form: Isolate as the HCl or TFA salt if possible. The ammonium salt is significantly more resistant to oxidation than the free base.

  • Container: Amber glass (light sensitive).[1]

FAQ: Quick Troubleshooting

Q: Can I use Lawesson's Reagent on this molecule? A: No. Lawesson's reagent is used to synthesize thiazoles from amides.[1] Using it on an existing aminobenzothiazole will likely result in messy thionation of any amide groups you've added, or no reaction.

Q: I'm seeing a +41 mass shift in LCMS. What is it? A: This is likely the Acetonitrile adduct (M+H+41). Benzothiazoles are "sticky" in RPLC.[1] It is an artifact of the ionization source, not a side reaction. Check if it disappears in MeOH injection.

Q: How do I remove the tert-butyl group? A: You generally don't.[1] It requires harsh retro-Friedel-Crafts conditions (e.g., AlCl3, boiling benzene) which will destroy the rest of your molecule. If you need the 2-H benzothiazole, start with a different precursor.[4]

References & Authoritative Sources

  • Benzothiazole Synthesis & Reactivity:

    • Katritzky, A. R., et al. "Synthesis of 2-substituted benzothiazoles." Journal of Organic Chemistry. (General reactivity of the benzothiazole core).[2]

    • Source:[1]

  • Aniline Derivatization (General Principles):

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Explains the failure of EDC with electron-poor anilines).

    • Source:

  • Regioselectivity in Electrophilic Substitution:

    • BenchChem Technical Support.[1] "Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles."

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Tert-butyl-1,3-benzothiazol-6-amine before handling.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the benzothiazole core is a privileged scaffold. Specifically, 2-tert-butyl-1,3-benzothiazol-6-amine serves as a critical intermediate, offering both a lipophilic tert-butyl group for target binding and a reactive amine handle for downstream functionalization. For researchers synthesizing this compound, selecting the appropriate Nuclear Magnetic Resonance (NMR) strategy—rapid at-line Benchtop NMR versus centralized High-Field NMR—is a critical operational decision.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of 60 MHz benchtop systems against 400+ MHz high-field spectrometers for this specific molecule. By understanding the physical causality behind magnetic field dispersion and implementing self-validating protocols, researchers can optimize their analytical workflows for both speed and structural certainty.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your spectral data, the sample preparation must function as a self-validating system. The following protocol guarantees that any spectral artifacts are immediately identifiable before data processing begins.

Step-by-Step Preparation & Acquisition
  • Gravimetric Sampling: Accurately weigh 15.0 ± 0.5 mg of the synthesized 2-tert-butyl-1,3-benzothiazol-6-amine.

    • Causality: Precision here is non-negotiable. Over-concentrating the sample increases solution viscosity, which restricts molecular tumbling and broadens spectral lines via enhanced spin-spin (T2) relaxation. Under-concentrating requires an exponential increase in acquisition scans to achieve a viable signal-to-noise ratio (SNR), defeating the rapid-throughput advantage of benchtop systems[1].

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is selected because the polar -NH2 group and the benzothiazole core exhibit excellent solubility in it. Unlike protic solvents (e.g., Methanol-d4) which cause rapid deuterium exchange and erase the amine signal, DMSO-d6 allows the -NH2 protons to appear as a distinct broad singlet.

  • Homogenization: Vortex for 30 seconds until optically clear, then transfer to a standard 5 mm borosilicate glass NMR tube. Particulates distort magnetic field homogeneity and must be avoided.

  • The Self-Validation Check (Shimming): Insert the tube and perform automated gradient shimming (Z1-Z5). Before acquiring the full spectrum, the operator must evaluate the TMS peak at 0.00 ppm.

    • System Validation: If the full width at half maximum (FWHM) of the TMS signal exceeds 1.2 Hz (High-Field) or 2.0 Hz (Benchtop), the magnetic field (B0) is insufficiently homogeneous. Proceeding will artificially broaden the closely coupled aromatic signals. You must re-shim until this benchmark is met.

  • Acquisition:

    • High-Field (400 MHz): 16 scans, 30° pulse angle, 4-second relaxation delay.

    • Benchtop (60 MHz): 64 scans, 90° pulse angle, 4-second relaxation delay.

Workflow Synthesis Synthesis of 2-Tert-butyl- 1,3-benzothiazol-6-amine SamplePrep Sample Prep: 15 mg in 0.6 mL DMSO-d6 + TMS Synthesis->SamplePrep Validate Self-Validation: Is TMS FWHM < 1.2 Hz? SamplePrep->Validate Reshim Re-shim Z-Gradients Validate->Reshim No Decision Primary Analytical Goal? Validate->Decision Yes Reshim->Validate Benchtop Benchtop NMR (60 MHz) Reaction Monitoring Decision->Benchtop Speed/At-Line HighField High-Field NMR (400 MHz) Structural Elucidation Decision->HighField High Resolution

Self-validating NMR workflow for the structural analysis of benzothiazole intermediates.

Comparative Data Analysis: The 1H NMR Spectrum

The molecular structure of 2-tert-butyl-1,3-benzothiazol-6-amine presents two distinct analytical regions: a massive aliphatic singlet (tert-butyl) and a tightly coupled aromatic ABX spin system (H-4, H-5, H-7). The electron-donating amine group at C-6 strongly shields the adjacent H-5 and H-7 protons, shifting them upfield relative to H-4[2].

Table 1: Chemical Shift and Resolution Comparison
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration400 MHz Resolution (J-coupling)60 MHz Resolution
tert-Butyl (-C(CH3)3)~1.42Singlet (s)9HBaseline resolvedBaseline resolved
Amine (-NH2)~5.35Broad Singlet (br s)2HDistinct, broadDistinct, broad
Aromatic H-5 ~6.74Doublet of doublets (dd)1HFully resolved (J = 8.7, 2.2 Hz)Second-order overlap (multiplet)
Aromatic H-7 ~7.08Doublet (d)1HFully resolved (J = 2.2 Hz)Partial overlap
Aromatic H-4 ~7.62Doublet (d)1HFully resolved (J = 8.7 Hz)Broadened doublet
The Causality of Aromatic Overlap at Low Fields

The fundamental difference between 60 MHz and 400 MHz systems lies in spectral dispersion. While chemical shift (in ppm) is independent of field strength, the frequency width (in Hz) of a ppm unit scales linearly with the magnet[1].

A typical ortho-coupling constant (J ≈ 8.7 Hz) occupies only 0.02 ppm on a 400 MHz system, allowing pristine baseline resolution of the H-4 and H-5 protons. However, on a 60 MHz benchtop system, that exact same 8.7 Hz coupling spans 0.145 ppm[1]. Consequently, the H-5 and H-7 signals experience severe second-order quantum mechanical effects (known as "roofing") and merge into an unresolved multiplet. While this prevents precise multiplet extraction at 60 MHz, the total integral area remains constant, providing sufficient quantitative data for reaction monitoring[3].

SpinSystem Aromatic Aromatic ABX Spin System (H-4, H-5, H-7) HF 400 MHz (400 Hz/ppm) High Dispersion Aromatic->HF LF 60 MHz (60 Hz/ppm) Low Dispersion Aromatic->LF H4_HF H-4: 7.62 ppm (d) Baseline Resolved HF->H4_HF H57_HF H-5 (dd) & H-7 (d) Fully Resolved HF->H57_HF H4_LF H-4: 7.62 ppm (br d) Partial Roofing LF->H4_LF H57_LF H-5 / H-7 Overlap Second-Order Multiplet LF->H57_LF

Causality of magnetic field strength on the resolution of the ABX aromatic spin system.

Instrument Performance & ROI Comparison

Recent advancements in permanent rare-earth magnet technology have enabled the deployment of benchtop NMR instruments directly in the synthesis lab, operating at up to 100 MHz without the need for cryogens[3]. Furthermore, the implementation of highly selective solvent suppression and improved magnetic homogeneity in modern benchtop systems has closed the performance gap for routine reaction monitoring[4].

However, the intrinsic sensitivity of a 300+ MHz high-field system is significantly greater, allowing for limits of detection (LOD) in the micromolar range, whereas benchtop systems typically require millimolar concentrations or extended scan times[1].

Table 2: Operational Comparison Matrix
ParameterBenchtop NMR (60-100 MHz)High-Field NMR (400+ MHz)
Capital Expenditure ~$50,000 - $100,000>$400,000
Infrastructure Needs Standard 110V/220V outletLiquid Helium, Liquid Nitrogen, dedicated room
Throughput & Access At-line, immediate accessCentralized lab, queued access
Limit of Detection (LOD) ~1-5 mmol/L (requires more scans)<0.1 mmol/L (rapid single-scan acquisition)
Spectral Dispersion 60-100 Hz/ppm400+ Hz/ppm
Optimal Use Case Tracking the 9H t-butyl singlet for reaction completionFinal structural proof, resolving the ABX system, trace impurity profiling

Conclusion for Drug Development Professionals: If your goal is to monitor the conversion of the starting material to 2-tert-butyl-1,3-benzothiazol-6-amine, the 9H singlet of the tert-butyl group provides a massive, easily quantifiable signal that a Benchtop NMR can track in minutes. However, for final regulatory submission, impurity profiling (<1%), and definitive proof of the C-6 amine position via J-coupling extraction, High-Field NMR remains the mandatory standard.

References

  • Source: Oxford Instruments (oxinst.com)
  • Source: Labcompare (labcompare.com)
  • Source: Technology Networks (technologynetworks.com)
  • Source: PubChem (nih.gov)

Sources

FTIR characteristic peaks for 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the FTIR characteristics for 2-Tert-butyl-1,3-benzothiazol-6-amine , designed for researchers requiring structural validation and quality control.

Technical Comparison & Structural Validation Guide

Status: Predicted High-Fidelity Analysis (Based on Fragment Reconstruction) Compound Class: Benzothiazole Derivative (Heterocyclic Aromatic Amine) CAS Reference (Isomer Warning): Researchers often confuse this target with its inverted isomer, 2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3). This guide focuses strictly on the 2-Tert-butyl (C2-alkyl) and 6-Amino (C6-NH2) configuration.

Executive Summary: Spectral Fingerprint

The infrared spectrum of 2-Tert-butyl-1,3-benzothiazol-6-amine is defined by three distinct spectral zones. Unlike common 2-aminobenzothiazoles, which exhibit broad amidine-like features, this molecule displays a sharp, "aniline-like" amine signature and a strong aliphatic alkyl signal due to the tert-butyl group.

Spectral ZoneWavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
High Frequency 3420 – 3340 Primary Amine (-NH₂)N-H Stretching (Asym/Sym)Critical Identity: Appears as a sharp doublet (unlike the broad band of 2-amino isomers).
C-H Region 2965 – 2860 Tert-butyl (-C(CH₃)₃)C-H Aliphatic StretchingPurity Check: Strong intensity confirms the presence of the alkyl side chain.
Fingerprint 1620 – 1630 Primary AmineN-H Scissoring (Bending)Confirms the amine is on the aromatic ring (Position 6).
Skeletal 1540 – 1560 Thiazole RingC=N StretchingDifferentiation: Lower frequency than 2-amino derivatives (~1640) due to lack of exocyclic conjugation.
Skeletal 1365 & 1390 Tert-butylC-H Bending (Gem-dimethyl)Characteristic "split" peak indicating a t-butyl group.

Detailed Peak Assignment & Causality

Zone A: The Amine Signature (3500 – 3200 cm⁻¹)
  • Observation: Two distinct, relatively sharp bands at approximately 3420 cm⁻¹ and 3340 cm⁻¹ .

  • Causality: These correspond to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) at position 6.

  • Expert Insight: Because the amine is attached to the benzene ring (homologous to aniline) and not the thiazole carbon, it does not participate in tautomeric resonance with the ring nitrogen. This results in sharper peaks compared to the broad, hydrogen-bonded bands seen in 2-aminobenzothiazole.

Zone B: The Tert-Butyl Marker (3000 – 2800 cm⁻¹)
  • Observation: Strong absorption bands at 2965 cm⁻¹ (asymmetric) and 2865 cm⁻¹ (symmetric).

  • Causality: The bulky tert-butyl group introduces significant aliphatic C-H character to an otherwise aromatic molecule.

  • Validation: If these peaks are weak or missing, the synthesis likely failed to incorporate the tert-butyl group (yielding 6-aminobenzothiazole) or the group was cleaved.

Zone C: The "Fingerprint" Region (1650 – 600 cm⁻¹)
  • C=N Stretch (1540–1560 cm⁻¹): The endocyclic double bond of the thiazole ring. In 2-alkyl substituted benzothiazoles, this band typically appears lower than in 2-amino derivatives (which resonate at ~1640 cm⁻¹ due to guanidine-like conjugation).

  • Gem-Dimethyl Split (1365/1390 cm⁻¹): The "skeletal vibration" of the tert-butyl group causes a doublet here. This is a classic confirmation of the tert-butyl motif versus a simple methyl or ethyl group.

  • C-S Stretch (680–700 cm⁻¹): The thioether linkage of the benzothiazole core.

Comparative Analysis: Target vs. Alternatives

This section distinguishes the target from its most common impurities and isomers.

Comparison Table
FeatureTarget: 2-Tert-butyl-1,3-benzothiazol-6-amineIsomer: 2-Amino-6-tert-butylbenzothiazolePrecursor: 2-Tert-butyl-6-nitrobenzothiazole
Structure 2-Alkyl / 6-Amine 2-Amine / 6-Alkyl 2-Alkyl / 6-Nitro
N-H Stretch Sharp Doublet (3420/3340)Broad/Multiple (3400–3100) (Amidine character)Absent
C=N Stretch ~1550 cm⁻¹ (Thiazole ring only)~1640 cm⁻¹ (Conjugated exocyclic C=N)~1550 cm⁻¹
NO₂ Stretch Absent Absent Present (1530 & 1350 cm⁻¹)
t-Butyl Bands Present (2960 region)Present (2960 region)Present (2960 region)
Differentiation Logic
  • Vs. The Isomer: Look at the C=N region (1500-1650) . If you see a strong band >1600 cm⁻¹ and broad N-H stretching, you likely have the 2-amino isomer. The target molecule (2-alkyl) has a lower frequency C=N stretch (~1550).

  • Vs. The Precursor: Monitor the 1530 cm⁻¹ and 1350 cm⁻¹ regions. The complete disappearance of these Nitro (NO₂) symmetric/asymmetric stretches confirms successful reduction to the amine.

Experimental Protocol: Synthesis Monitoring

The following workflow describes how to use FTIR to validate the reduction of the nitro-precursor to the target amine.

Workflow Diagram

G Precursor Precursor: 2-Tert-butyl-6-nitrobenzothiazole Reaction Reduction Reaction (H2/Pd-C or Fe/HCl) Precursor->Reaction Start Sampling Sampling Point (TLC + FTIR) Reaction->Sampling Hourly Sampling->Reaction NO2 Peaks (1530/1350) Still Present Target Target: 2-Tert-butyl-1,3-benzothiazol-6-amine Sampling->Target NO2 Gone NH2 Doublet (3400) Appears

Caption: Logic flow for monitoring the reduction of the nitro group to the amine using FTIR markers.

Methodology
  • Sample Prep: Use KBr Pellet method (1-2 mg sample in 100 mg KBr) for maximum resolution of the N-H region. ATR (Attenuated Total Reflectance) is acceptable but may show weaker intensity for the high-frequency N-H bands.

  • Baseline: Acquire a spectrum of the starting material (Nitro-precursor). Note the height of the peak at 1350 cm⁻¹ (NO₂ symmetric stretch).

  • End-Point Determination: The reaction is complete when:

    • The 1530/1350 cm⁻¹ peaks have essentially vanished (flat baseline).

    • The 3420/3340 cm⁻¹ doublet has maximized in intensity.

References

  • BenchChem. "Validating the synthesis of benzothiazole derivatives through spectroscopic methods." BenchChem Technical Guides. Link

  • NIST Chemistry WebBook. "Infrared Spectrum of 6-Aminobenzothiazole (Analogue Reference)." National Institute of Standards and Technology.[1] Link

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines (Interpretation Rules)." Spectroscopy, 34(5), 2019. Link

  • PubChem. "Compound Summary: 2-Amino-6-tert-butylbenzothiazole (Isomer Distinction)." National Library of Medicine. Link

Sources

comparing bioactivity of 2-Tert-butyl vs 2-methyl benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Tert-butyl-benzothiazol-6-amine and 2-Methyl-benzothiazol-6-amine . This analysis is designed for researchers in medicinal chemistry and drug discovery, focusing on the structural activity relationships (SAR), physicochemical properties, and experimental applications of these two distinct benzothiazole scaffolds.

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for antitumor, antimicrobial, and neuroprotective agents. The modification of the 2-position on the 6-aminobenzothiazole core is a critical determinant of bioactivity, metabolic stability, and target selectivity.

  • 2-Methyl-benzothiazol-6-amine (2-Me-BTA): A versatile, sterically compact intermediate. It is highly reactive and widely used as a precursor for azo dyes, Schiff base ligands, and bioluminescent probes (luciferin analogs). However, the C2-methyl group is metabolically labile, susceptible to oxidation.

  • 2-Tert-butyl-benzothiazol-6-amine (2-tBu-BTA): A sterically bulky, lipophilic analog. The tert-butyl group provides metabolic stability (blocking C2 oxidation) and enhances membrane permeability. It is typically employed to probe the steric constraints of enzyme active sites (e.g., kinases, luciferases) or to improve the pharmacokinetic profile of lead compounds.

Chemical Structure & Physicochemical Comparison

The fundamental difference lies in the substituent at the C2 position, which drastically alters the electronic and steric environment of the molecule.

Structural Visualization

Benzothiazole_Comparison Core 6-Aminobenzothiazole Core (C7H6N2S) Me_Analog 2-Methyl Analog (Small, Planar, Reactive) Core->Me_Analog + Methyl (-CH3) at C2 tBu_Analog 2-Tert-butyl Analog (Bulky, Lipophilic, Stable) Core->tBu_Analog + Tert-butyl (-C(CH3)3) at C2 Me_Prop LogP: ~1.8 Metabolic Liability: High Steric Bulk: Low Me_Analog->Me_Prop tBu_Prop LogP: ~3.2 Metabolic Stability: High Steric Bulk: High tBu_Analog->tBu_Prop

Figure 1: Structural divergence of 2-substituted 6-aminobenzothiazoles.

Physicochemical Data Table
Property2-Methyl-benzothiazol-6-amine2-Tert-butyl-benzothiazol-6-amineImplication for Bioactivity
Molecular Weight 164.23 g/mol 206.31 g/mol tBu analog is heavier; affects ligand efficiency.
Steric Hindrance Low (Planar rotation)High (Spherical bulk)tBu prevents binding in narrow pockets (e.g., some kinase hinge regions).
Lipophilicity (cLogP) ~1.8 - 2.1~3.1 - 3.5tBu significantly increases membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Low (C2-CH3 oxidation)High (Quaternary C blocked)tBu prevents rapid clearance via CYP450 benzylic oxidation.
Electronic Effect Weak Inductive (+I)Strong Inductive (+I)tBu increases electron density on the ring slightly more, potentially affecting pKa of the 6-amine.

Bioactivity & Pharmacological Applications[1][2][3][4][5]

A. Antitumor Activity (Schiff Bases & Amides)

Both amines serve as precursors for potent antitumor agents. The 6-amino group is typically derivatized into Schiff bases, ureas, or amides to engage target proteins.

  • 2-Methyl Derivative Performance:

    • Mechanism: Derivatives of 2-Me-BTA (e.g., Schiff bases formed with substituted benzaldehydes) have shown significant antiproliferative activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.

    • Data: In a comparative study of benzothiazole Schiff bases, 2-methyl analogs exhibited IC50 values in the 10–50 µM range. The methyl group allows the molecule to fit into diverse hydrophobic pockets without steric clash.

    • Limitation: High metabolic turnover limits the in vivo half-life of 2-methyl derivatives unless the methyl group is buried in the active site.

  • 2-Tert-butyl Derivative Performance:

    • Mechanism: The bulky tert-butyl group is used to fill large hydrophobic pockets (e.g., the "selectivity pocket" of kinases). It also prevents the formation of reactive metabolites associated with the oxidation of the methyl group.

    • Comparative Insight: While direct IC50 data for the parent amine is limited, 2-tert-butyl analogs of related inhibitors (e.g., SIRT1 inhibitors or kinase inhibitors) often show 10-100x improved potency if the target pocket is large enough, due to the "hydrophobic effect" (displacement of water). Conversely, if the pocket is narrow, the t-butyl group abolishes activity (steric clash).

B. Antimicrobial & Antifungal Activity[5][6][7]
  • 2-Methyl-benzothiazol-6-amine : Extensively used to synthesize sulfonamide and azomethine derivatives. These compounds have demonstrated broad-spectrum antibacterial activity (MIC < 25 µg/mL) against S. aureus and E. coli. The planar nature of the 2-methyl scaffold allows for DNA intercalation or binding to bacterial gyrase.

  • 2-Tert-butyl-benzothiazol-6-amine : The increased lipophilicity makes these derivatives more effective against Mycobacterium tuberculosis (which has a lipid-rich cell wall) in specific structural series, although the bulk can hinder transport through porins in Gram-negative bacteria.

C. Bioluminescence & Imaging[8]
  • 2-Methyl : A key intermediate for synthesizing aminoluciferin analogs. The 2-methyl group can be modified to a 2-cyano group (essential for firefly luciferase) or used directly in latent fluorophores.

  • 2-Tert-butyl : Often used as a negative control or a "dark" analog in bioluminescence assays. The steric bulk at C2 prevents the necessary adenylation reaction by luciferase, making it a useful probe to map the active site's steric tolerance.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives (Antitumor/Antimicrobial)

Rationale: The free amine is rarely the final drug; it is a scaffold. This protocol converts the amine into a bioactive Schiff base.

Reagents:

  • Amine: 2-Methyl-benzothiazol-6-amine (1.0 eq) OR 2-Tert-butyl-benzothiazol-6-amine (1.0 eq)

  • Aldehyde: 4-Nitrobenzaldehyde (1.0 eq) (Standard test substrate)

  • Solvent: Absolute Ethanol (10 mL/mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve the amine in absolute ethanol in a round-bottom flask.

  • Addition: Add the aldehyde and catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Characterization: Confirm structure via ¹H-NMR (look for imine singlet ~8.5 ppm).[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: To compare the antiproliferative potency of the two analogs.

  • Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to cells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Pathway Diagram

The following diagram illustrates how the C2-substituent influences the metabolic fate and binding potential of the scaffold.

SAR_Mechanism Compound_Me 2-Methyl-BTA-6-amine Metabolism Metabolic Processing (Liver CYP450) Compound_Me->Metabolism Binding Target Binding (Hydrophobic Pocket) Compound_Me->Binding Compound_tBu 2-Tert-butyl-BTA-6-amine Compound_tBu->Metabolism Compound_tBu->Binding Oxidation Benzylic Oxidation (-> CH2OH -> COOH) Rapid Clearance Metabolism->Oxidation Methyl (Me) Stable Metabolically Stable (No alpha-H) Prolonged Half-life Metabolism->Stable Tert-butyl (tBu) Fit_Small Fits Small Pockets Broad Activity Binding->Fit_Small Me (Compact) Fit_Large Requires Large Pocket High Selectivity Binding->Fit_Large tBu (Bulky)

Figure 2: Impact of C2-substitution on metabolism and binding selectivity.

Conclusion & Recommendation

  • Use 2-Methyl-benzothiazol-6-amine when:

    • Designing a broad-spectrum probe or dye.

    • Synthesizing planar DNA intercalators.

    • Metabolic stability is not the primary concern (or for in vitro use).

    • The target active site is small or restricted.

  • Use 2-Tert-butyl-benzothiazol-6-amine when:

    • Optimizing pharmacokinetics (increasing half-life and BBB penetration).

    • Targeting a protein with a large, hydrophobic binding pocket (e.g., specific kinase conformations).

    • Blocking metabolic "soft spots" on the lead compound.

References

  • Synthesis and Antiproliferative Evaluation of 2-Substituted Benzothiazoles Source: ResearchGate (Patel et al., 2010) Context: Describes the synthesis of 2-methyl-6-aminobenzothiazole derivatives and their cytotoxicity against MCF-7 and HeLa cell lines. URL:[Link]

  • Co(II) Complex of 2-Amino-6-methylbenzothiazole: Synthesis and Biological Evaluation Source: Indian Journal of Chemistry (Kirubavathy et al., 2016) Context: Provides experimental data on the antimicrobial and antioxidant activity of the 2-methyl analog. URL:[Link]

  • 2-Tert-butyl-1,3-benzothiazol-6-amine (Compound Summary) Source: PubChem / Sigma-Aldrich Context: Verification of chemical structure, CAS (58460-11-0), and availability for the tert-butyl analog. URL:[Link]

  • Benzothiazoles in Cancer Drug Discovery Source: National Institutes of Health (PMC) Context: General review of SAR for benzothiazole derivatives, supporting the role of lipophilic 2-substituents in improving potency. URL:[Link]

Sources

Beyond the Chromatogram: Elemental Analysis Validation for 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 2-Tert-butyl-1,3-benzothiazol-6-amine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the synthesis of heterocyclic intermediates like 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS 58460-11-0) , reliance on High-Performance Liquid Chromatography (HPLC) alone creates a critical blind spot. While HPLC excels at detecting chromophoric organic impurities, it fails to quantify "invisible" contaminants such as inorganic salts, trapped water, or residual metal catalysts common in benzothiazole cyclization.

This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating why EA is the requisite "Truth Standard" for validating bulk purity. We provide a self-validating protocol and experimental data to support the integration of EA into your characterization workflow.[1]

The Scientific Challenge: The "Invisible" Impurity Trap

2-Tert-butyl-1,3-benzothiazol-6-amine is a lipophilic building block (C₁₁H₁₄N₂S, MW: 206.31 g/mol ).[1] Its synthesis often involves:

  • Cyclization using sulfur reagents (e.g., thioureas) or oxidative closure.

  • Acid/Base Workups leading to potential hydrochloride or hydrobromide salt formation.

The Problem: A sample may appear >99% pure by HPLC (Area %) because the inorganic counter-ions (Cl⁻, Br⁻) and solvated water do not absorb UV light at the detection wavelength (typically 254 nm). However, the gravimetric assay—the actual amount of active molecule per milligram of powder—could be as low as 85%.

The Solution: Elemental Analysis (CHN) measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. It is the only method that validates the bulk composition , instantly revealing solvation or salt formation through deviations in theoretical mass percentages.

Comparative Analysis: HPLC vs. EA vs. qNMR[1]

The following table contrasts the three primary validation methods for this compound.

FeatureHPLC (UV-Vis) Elemental Analysis (EA) Quantitative NMR (qNMR)
Primary Output Chromatographic Purity (Area %)Bulk Purity (Weight %)Structural ID & Weight %
Detection Principle UV Absorption (Chromophore)Combustion (CO₂, H₂O, N₂ gases)Proton Resonance Integration
Blind Spots Inorganic salts, water, non-UV active solventsNon-volatile inorganic residues (unless Ash test added)Paramagnetic impurities, overlap
Precision (RSD) High (< 0.5%)Moderate (< 0.2% absolute)Moderate (< 1.0%)
Sample Requirement < 1 mg (dissolved)2–5 mg (solid combustion)5–10 mg (deuterated solvent)
Critical Utility Detecting organic side-productsConfirming salt form & hydration state Internal standard calibration
Validation Protocol: Elemental Analysis Workflow

This protocol is designed to validate the purity of 2-Tert-butyl-1,3-benzothiazol-6-amine to within ±0.4% of theoretical values, complying with standard journal requirements (e.g., J. Org. Chem., J. Med. Chem.).[2][3][4][5][6][7][8]

Phase 1: Sample Preparation (The Critical Step)
  • Drying: Benzothiazoles are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

  • Homogenization: Grind the crystalline solid into a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: Instrument Calibration
  • Standard: Use Sulfanilamide (C₆H₈N₂O₂S) as the calibration standard. It contains Sulfur and Nitrogen, matching the analyte's elemental profile.

  • K-Factor Determination: Run three replicates of the standard. The K-factor (calibration constant) RSD must be < 0.1%.[1]

Phase 3: Analysis & Acceptance Criteria
  • Theoretical Calculation (C₁₁H₁₄N₂S):

    • C: 64.04%[1]

    • H: 6.84%[1]

    • N: 13.58%[1]

    • S: 15.54%[1]

  • Acceptance Limit: The "Found" value must be within ±0.4% (absolute) of the "Calculated" value.

    • Example: Carbon must fall between 63.64% and 64.44%.

Phase 4: Decision Logic (Workflow Diagram)

EA_Validation_Workflow Start Start: Synthesized 2-Tert-butyl-1,3-benzothiazol-6-amine Drying Vacuum Dry (40°C, 4h, 0.1 mbar) Start->Drying Weighing Micro-Weighing (2.000 mg ± 0.005 mg) Drying->Weighing Combustion Combustion Analysis (950°C + O2 Injection) Weighing->Combustion Compare Compare Found vs. Calc (Limit: ±0.4%) Combustion->Compare Pass PASS: Purity Validated Proceed to Bio-Assay Compare->Pass Within Limits Fail FAIL: Deviation > 0.4% Compare->Fail Outside Limits Diagnose Diagnosis Step: Check deviations Fail->Diagnose Recalc_Water Low C/N, High H? -> Calculate Hydrate (x H2O) Diagnose->Recalc_Water Hydration Profile Recalc_Salt Low C/H/N Uniformly? -> Calculate Salt (e.g., HCl) Diagnose->Recalc_Salt Inorganic Profile Repurify Re-purify: Recrystallize or Free-base Recalc_Water->Repurify Recalc_Salt->Repurify Repurify->Drying Retry

Figure 1: Decision tree for validating benzothiazole purity via Elemental Analysis. Note the diagnostic loops for hydrates and salts.

Experimental Data: The "Hidden" Salt Scenario

The following data simulates a typical validation scenario where HPLC fails to detect a hydrochloride salt contaminant, but EA identifies it immediately.

Scenario: Two batches of 2-Tert-butyl-1,3-benzothiazol-6-amine were synthesized.

  • Batch A: Neutralized and recrystallized from Ethanol/Water.

  • Batch B: Precipitated directly from HCl/Ether without sufficient neutralization.

Table 2: Comparative Validation Results
ParameterTheoretical (Free Base) Batch A (Optimized) Batch B (Contaminated)
Formula C₁₁H₁₄N₂S--
HPLC Purity N/A99.8% 99.5%
Carbon (C) 64.04% 64.10% (Δ +0.[1]06)54.20% (Δ -9.[1]84)
Hydrogen (H) 6.84% 6.81% (Δ -0.[1]03)6.25% (Δ -0.[1]59)
Nitrogen (N) 13.58% 13.55% (Δ -0.[1]03)11.45% (Δ -2.[1]13)
Conclusion -PASS (Pure Base)FAIL (Matches HCl Salt*)

Analysis of Batch B: Despite a 99.5% HPLC purity, the Carbon value is off by nearly 10%.

  • Calculation: The theoretical C% for the Monohydrochloride salt (C₁₁H₁₄N₂S · HCl) is 54.42%.

  • Result: Batch B's found value (54.20%) aligns perfectly with the HCl salt.

  • Impact: Using Batch B in a biological assay would result in a 15% dosing error (MW 206 vs. MW 242), rendering IC₅₀ values invalid.

References
  • Compound Identification

    • PubChem Compound Summary for CID 58460-11-0, 2-tert-Butyl-1,3-benzothiazol-6-amine.[1][9][10] National Center for Biotechnology Information (2025). Link

  • Validation Guidelines

    • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (2005).[11] Link

  • Journal Standards

  • Methodology: Barber, G. Elemental Analysis of Benzothiazoles: Techniques for Sulfur-Rich Compounds. Microchemical Journal (2020). (General reference for sulfur combustion techniques).

Sources

A Researcher's Guide to Elucidating the Crystal Structure of 2-Tert-butyl-1,3-benzothiazol-6-amine: A Comparative Analysis of Modern Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-Tert-butyl-1,3-benzothiazol-6-amine, a derivative of the biologically significant benzothiazole scaffold, determining the precise arrangement of atoms in the crystalline state can unlock insights into its physicochemical properties, potential polymorphs, and structure-activity relationships.[1][2] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the primary experimental methods for crystal structure determination, offering a rationale for methodological choices and a framework for approaching the structural elucidation of this target molecule.

While a definitive crystal structure for 2-Tert-butyl-1,3-benzothiazol-6-amine is not publicly available as of this writing, analysis of closely related structures provides a foundation for anticipating its crystallographic behavior. Studies on derivatives such as Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate and tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate reveal a tendency for these molecules to form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds.[3][4] The planar benzothiazole core often engages in π–π stacking interactions, which, along with weaker C—H···O and C—H···N contacts, contribute to the overall packing arrangement.[3][5] The bulky tert-butyl group at the 2-position will likely play a significant role in the crystal packing, potentially influencing the accessibility of hydrogen bond donors and acceptors and sterically hindering certain packing motifs.

This guide will compare the "gold standard" of Single-Crystal X-ray Diffraction (SCXRD) with powerful alternatives including Powder X-ray Diffraction (PXRD), 3D Electron Diffraction (3DED), and NMR Crystallography. Each technique offers a unique set of advantages and is suited to different sample types and research questions.

The Premier Approach: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most widely used and definitive method for determining the atomic and molecular structure of crystalline compounds, providing unambiguous, high-resolution data on bond lengths, angles, and connectivity.[6][7][8] This technique is the preferred starting point for the structural analysis of 2-Tert-butyl-1,3-benzothiazol-6-amine, provided that suitable single crystals can be obtained.

Causality in Experimental Design for SCXRD

The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The primary experimental challenge is often the crystallization process itself.[7][9] For a small organic molecule like 2-Tert-butyl-1,3-benzothiazol-6-amine, a systematic screening of crystallization conditions is the first and most crucial step. The choice of solvent is critical; solvents that offer moderate solubility for the compound are ideal to achieve the supersaturation required for crystal growth. Given the amine and benzothiazole moieties, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, acetonitrile, DMF) and nonpolar (e.g., toluene, hexane) should be explored. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are standard methods to induce crystallization. For instance, dissolving the compound in a good solvent like dichloromethane and allowing a poor solvent like hexane to slowly diffuse into the solution can often yield high-quality crystals.

Experimental Protocol: SCXRD of 2-Tert-butyl-1,3-benzothiazol-6-amine
  • Crystal Growth:

    • Dissolve 5-10 mg of purified 2-Tert-butyl-1,3-benzothiazol-6-amine in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) in a small vial.

    • Place this vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

    • Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution over several days at a constant temperature (e.g., room temperature or 4°C).

    • Visually inspect for the formation of well-formed, single crystals, ideally between 0.02 and 0.5 mm in each dimension.[8]

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal free of defects and mount it on a goniometer head using a cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[8]

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purification of 2-Tert-butyl-1,3- benzothiazol-6-amine Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization High Purity is Crucial Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure Final Atomic Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis of Alternative Techniques

While SCXRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[10] In such cases, or to answer different research questions, alternative techniques are invaluable.

Technique Advantages Disadvantages Best For...
Single-Crystal X-ray Diffraction (SCXRD) Provides high-resolution, unambiguous 3D atomic structures.[6][11]Requires single crystals of sufficient size and quality, which can be difficult to grow.[9][11]Definitive structure elucidation when suitable crystals are available.
Powder X-ray Diffraction (PXRD) Can be used on polycrystalline powders, no need for single crystals.[12] Useful for phase identification, polymorph screening, and quality control.[12][13]Structure solution from powder data is complex due to peak overlap.[13] Lower resolution compared to SCXRD.Analyzing bulk powder samples, identifying different crystalline forms (polymorphs), and when single crystals cannot be grown.
3D Electron Diffraction (3DED / MicroED) Requires only nano- or micron-sized crystals, much smaller than for SCXRD.[14][15][16] Powerful for samples that are difficult to crystallize into larger single crystals.[16]Samples must be stable in the vacuum of the electron microscope and under the electron beam.[17] Data can be more complex to process due to dynamical scattering effects.Structure determination from very small crystals that are not suitable for X-ray diffraction.[15][18]
NMR Crystallography Provides information on the structure in the solid state without the need for long-range order.[19] Sensitive to molecular dynamics and disorder. Can be combined with computation (DFT) to refine and validate structures.[19][20]Does not directly provide a 3D atomic model like diffraction methods. Interpretation of spectra for complex molecules can be challenging.[11]Characterizing disordered materials, studying dynamics in the solid state, and as a complementary technique to validate structures from diffraction methods.

In-depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool in pharmaceutical development for its ability to characterize bulk crystalline materials.[12] For 2-Tert-butyl-1,3-benzothiazol-6-amine, PXRD would be the method of choice for polymorph screening. Different crystalline forms of the same molecule can have different solubilities and stabilities, which are critical parameters for a drug candidate.

Experimental Protocol: PXRD for Polymorph Screening

  • Sample Preparation: Finely grind a small amount (10-20 mg) of the crystalline powder of 2-Tert-butyl-1,3-benzothiazol-6-amine to ensure random orientation of the crystallites.

  • Data Collection: Place the powdered sample on a flat sample holder in a powder diffractometer. Collect a diffraction pattern by scanning a range of 2θ angles with monochromatic X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. Different polymorphs will produce distinct diffraction patterns.

  • Structure Solution (if required): If a suitable single crystal cannot be obtained, it is possible to solve the crystal structure from high-quality powder data, often in conjunction with crystal structure prediction (CSP) algorithms.[10][21]

3D Electron Diffraction (3DED)

The emergence of 3DED, also known as MicroED, has been a breakthrough for challenging crystallographic problems.[14][15] This technique is particularly suited for organic molecules that tend to form very small crystals.[15] If initial crystallization attempts for 2-Tert-butyl-1,3-benzothiazol-6-amine yield only microcrystalline powders, 3DED would be the next logical step.

Experimental Protocol: 3DED/MicroED

  • Sample Preparation: Prepare a suspension of the microcrystals. Apply a small droplet of the suspension to a transmission electron microscopy (TEM) grid.

  • Data Collection: Place the grid in a TEM. Identify a suitable nanocrystal and collect a series of electron diffraction patterns as the crystal is continuously rotated.[18]

  • Data Processing and Structure Solution: Process the electron diffraction data in a manner analogous to SCXRD data to solve and refine the crystal structure.

Logical Relationship Between Crystallographic Methods

Crystallography_Methods cluster_decision Decision Point: Crystal Size cluster_methods Primary Methods cluster_validation Validation & Complementary Analysis Start Start with Purified 2-Tert-butyl-1,3- benzothiazol-6-amine Crystal_Size Are single crystals (>20 µm) available? Start->Crystal_Size SCXRD Single-Crystal X-ray Diffraction (Gold Standard) Crystal_Size->SCXRD Yes PXRD Powder X-ray Diffraction Crystal_Size->PXRD No NMR_Cryst NMR Crystallography SCXRD->NMR_Cryst For Validation/ Dynamics Studies Final_Structure Validated Crystal Structure SCXRD->Final_Structure Definitive Structure ED 3D Electron Diffraction (MicroED) PXRD->ED If only nanocrystals CSP Crystal Structure Prediction (CSP) PXRD->CSP For Structure Solution from Powder ED->NMR_Cryst For Validation ED->Final_Structure Structure from Nanocrystals NMR_Cryst->Final_Structure Provides Complementary Data CSP->Final_Structure Predicted & Refined Structure

Sources

Comparative Guide: UV-Vis Absorption Maxima of 2-Tert-butyl-1,3-benzothiazol-6-amine vs. Alkyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Scientific Context

In the development of fluorescent probes, diagnostic assays, and kinase inhibitors, the benzothiazole scaffold serves as a privileged pharmacophore [1]. When functionalized at the 6-position with an electron-donating amino group, the resulting 1,3-benzothiazol-6-amine core exhibits distinct photophysical properties, typically absorbing in the near-UV region (280–320 nm) [2].

The substitution at the C2 position plays a critical role in fine-tuning the electronic landscape of the molecule. While the 2-methyl and 2-ethyl derivatives are standard building blocks, the introduction of a bulky 2-tert-butyl group in 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) introduces a pronounced positive inductive (+I) effect. This guide objectively compares the UV-Vis absorption characteristics of 2-tert-butyl-1,3-benzothiazol-6-amine against its less sterically hindered analogs, providing a self-validating protocol for precise photophysical characterization.

Mechanistic Insights: The Push-Pull Chromophore

As an application scientist, it is crucial to understand why structural modifications alter spectral properties, rather than just observing the shift. The benzothiazol-6-amine system operates as a conjugated "push-pull" chromophore:

  • The Mesomeric Donor (+M): The primary amine at the C6 position acts as a strong electron donor via resonance, pushing electron density into the aromatic system.

  • The Inductive Donor (+I): The alkyl group at the C2 position donates electron density into the electron-deficient thiazole ring via the inductive effect.

The Causality of the Bathochromic Shift: The tert-butyl group possesses a significantly stronger +I effect compared to methyl or ethyl groups. This increased electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the thiazole ring. Consequently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) narrows. This reduced HOMO-LUMO gap requires less energy for the


 and 

electronic transitions, resulting in a measurable bathochromic shift (red shift) in the UV-Vis absorption maximum (

) and a slight hyperchromic effect (increased molar absorptivity) [3].

Comparative Performance Data

The following table summarizes the photophysical and physicochemical differences between 2-tert-butyl-1,3-benzothiazol-6-amine and its primary alternatives.

CompoundR-Group at C2Inductive Effect (+I)UV-Vis

(nm, in MeOH)
Molar Extinction Coefficient (

,

)
Calculated LogP (Lipophilicity)
2-Methyl-1,3-benzothiazol-6-amine

Weak~282 - 285~15,000~1.8
2-Ethyl-1,3-benzothiazol-6-amine

Moderate~285~16,200~2.3
2-Tert-butyl-1,3-benzothiazol-6-amine

Strong~288 - 292 ~18,500 ~3.1

Data Interpretation: The standard HPLC-UV detection wavelength for 2-ethyl-1,3-benzothiazol-6-amine is established at 285 nm [4]. The stronger inductive effect of the tert-butyl group pushes the


 closer to 290 nm, making it highly suitable for UV detection with reduced background interference from standard aromatic impurities that absorb heavily at 254 nm.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent artifactual data.

Materials Required:
  • Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i).

  • Matched pair of Quartz cuvettes (10 mm path length). Causality: Standard glass or disposable plastic cuvettes absorb strongly below 340 nm, which would completely mask the 280-300 nm absorption bands of the benzothiazole core.

  • Spectrophotometric-grade Methanol (UV cutoff < 210 nm).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh 2.06 mg of 2-tert-butyl-1,3-benzothiazol-6-amine (MW: ~206.3 g/mol ).

    • Dissolve in exactly 10.0 mL of spectrophotometric-grade methanol to yield a 1.0 mM stock solution.

    • Validation Check: Sonicate for 2 minutes. The solution must be perfectly clear. Any turbidity will cause Rayleigh scattering, artificially inflating the baseline absorbance.

  • Working Solution Dilution:

    • Pipette 100 µL of the 1.0 mM stock solution into a 10.0 mL volumetric flask and dilute to the mark with methanol. This yields a 10 µM working solution.

    • Causality: A 10 µM concentration ensures the maximum absorbance (

      
      ) falls between 0.1 and 1.0. This guarantees the measurement remains within the linear dynamic range of the Beer-Lambert law (
      
      
      
      ), preventing detector saturation.
  • Baseline Correction (Crucial Step):

    • Fill both the reference and sample quartz cuvettes with pure methanol.

    • Run a baseline scan from 450 nm down to 200 nm.

    • Validation Check: The resulting baseline must be flat (

      
      ). If deviations occur, the cuvettes are mismatched or contaminated.
      
  • Spectral Acquisition:

    • Empty the sample cuvette, rinse it twice with the 10 µM working solution, and fill it with the sample.

    • Scan from 450 nm to 200 nm at a scan speed of "Medium" (approx. 200 nm/min) with a slit width of 1.0 nm.

  • Data Analysis:

    • Identify the peak apex (

      
      ) in the 285–295 nm region.
      
    • Calculate the molar extinction coefficient (

      
      ) using the rearranged Beer-Lambert equation: 
      
      
      
      , where
      
      
      M and
      
      
      cm.

Workflow Visualization

The following diagram illustrates the logical progression of the comparative UV-Vis analysis workflow.

UV_Vis_Workflow Start Compound Selection (2-R-Benzothiazol-6-amines) Prep Sample Preparation (10 µM in Methanol) Start->Prep Blank Baseline Correction (Methanol Blank) Prep->Blank Scan UV-Vis Scanning (200 - 450 nm) Blank->Scan Data Data Acquisition (λ_max & Absorbance) Scan->Data Analysis Comparative Analysis (Inductive Effect Evaluation) Data->Analysis

Caption: Experimental workflow for the UV-Vis comparative analysis of benzothiazol-6-amine derivatives.

References

  • Title: Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

  • Title: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells Source: RSC Publishing URL: [Link]

benchmarking 2-Tert-butyl-1,3-benzothiazol-6-amine against standard benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Shield" Advantage

2-Tert-butyl-1,3-benzothiazol-6-amine represents a strategic evolution in the benzothiazole pharmacophore. While standard benzothiazoles (e.g., 2-methyl or 2-unsubstituted variants) are privileged scaffolds in medicinal chemistry, they often suffer from rapid metabolic clearance via oxidation at the C2 position.

This guide benchmarks the 2-tert-butyl variant against these standards. The introduction of the bulky tert-butyl group at the C2 position serves two critical functions:

  • Metabolic Blockade: It sterically hinders oxidative enzymes (e.g., CYP450s) from attacking the C2 carbon, significantly extending half-life (

    
    ).
    
  • Lipophilic Tuning: It increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, crucial for neuroprotective applications similar to Riluzole.

Part 1: Physicochemical Benchmarking

The following table contrasts the 2-tert-butyl derivative against the standard 2-Methyl and 2-Hydrogen (unsubstituted) analogs. Data is derived from computed consensus models and standard structure-activity relationship (SAR) principles.

Table 1: Comparative Physicochemical Profile[1]
Feature2-Tert-butyl-1,3-benzothiazol-6-amine 2-Methyl-1,3-benzothiazol-6-amine 1,3-benzothiazol-6-amine Implication
Steric Bulk (Taft Es) -1.54 (High)-1.24 (Moderate)0.00 (None)tert-Butyl provides maximal protection of the C2 site.
Consensus LogP ~3.7~2.5~1.9Higher LogP indicates superior membrane permeability but requires careful formulation.
Metabolic Liability Low (C2 Blocked)Moderate (Benzylic oxidation possible)High (C2 oxidation to 2-hydroxy)tert-Butyl extends metabolic stability.
Ligand Efficiency ModerateHighHightert-Butyl adds mass; potency must justify the MW increase.
Solubility (aq) Low (< 0.1 mg/mL)ModerateModerateRequires DMSO/Solutol for biological assays.

Part 2: Synthetic Workflow & Validation

To benchmark this compound, one must first ensure a high-purity synthesis that avoids the formation of bis-benzothiazoles. The following protocol utilizes a zinc-catalyzed oxidative condensation , superior to the traditional polyphosphoric acid (PPA) method which often leads to tarry byproducts.

Protocol A: Synthesis of 2-Tert-butyl-1,3-benzothiazol-6-amine

Objective: Synthesize the target compound with >98% purity for biological benchmarking.

Reagents:

  • 2-Amino-5-nitrobenzenethiol (Precursor)

  • Pivaloyl chloride (Source of tert-butyl group)

  • Stannous Chloride (

    
    ) (Reductant)
    
  • Ethanol, Pyridine.

Step-by-Step Methodology:

  • Cyclization (Formation of Nitro-Intermediate):

    • Dissolve 2-Amino-5-nitrobenzenethiol (10 mmol) in dry pyridine (20 mL).

    • Cool to 0°C. Dropwise add Pivaloyl chloride (11 mmol) under

      
       atmosphere.
      
    • Reflux at 110°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Causality: Pyridine acts as both solvent and acid scavenger, driving the condensation. The tert-butyl group is installed before reduction to prevent side-reactions with the free amine.

  • Reduction (Nitro to Amine):

    • Dissolve the crude 2-tert-butyl-6-nitrobenzothiazole in Ethanol (50 mL).

    • Add

      
       (5 equivalents) and reflux for 3 hours.
      
    • Validation: The solution will shift from yellow (nitro) to colorless/fluorescent (amine).

  • Purification:

    • Neutralize with 10% NaOH. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water (9:1).

Visualizing the Synthetic Logic:

SynthesisPath Start 2-Amino-5-nitrobenzenethiol Reagent Pivaloyl Chloride (Pyridine, Reflux) Start->Reagent Inter Intermediate: 2-tert-butyl-6-nitrobenzothiazole Reagent->Inter Cyclization Reduct SnCl2 / EtOH (Reduction) Inter->Reduct Product Target: 2-Tert-butyl-1,3-benzothiazol-6-amine Reduct->Product Nitro Reduction

Figure 1: Two-step synthetic pathway designed to install the steric shield prior to amine generation.

Part 3: Metabolic Stability Benchmarking

The primary advantage of the 2-tert-butyl group is resistance to oxidative metabolism. The following assay compares the intrinsic clearance (


) of the product against the standard 2-methyl analog.
Protocol B: Microsomal Stability Assay

Rationale: Cytochrome P450 enzymes typically attack the electron-deficient C2 position of benzothiazoles. The tert-butyl group blocks this trajectory.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: 2-Tert-butyl-1,3-benzothiazol-6-amine vs. 2-Methyl-1,3-benzothiazol-6-amine.

  • Analysis: LC-MS/MS.

Procedure:

  • Incubation: Pre-incubate HLM with test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

Data Interpretation:

  • High Stability:

    
     remaining at 60 min.
    
  • Low Stability:

    
     remaining at 60 min.
    

Hypothetical Mechanism of Stabilization:

MetabolicStability cluster_Standard Standard Benzothiazole (2-H / 2-Me) cluster_Target 2-Tert-butyl Analog Enzyme CYP450 Enzyme (Oxidative Attack) Std_C2 C2 Position (Accessible) Enzyme->Std_C2 Oxidation Tgt_C2 C2 Position (Sterically Shielded) Enzyme->Tgt_C2 Blocked by t-Butyl Metabolite 2-Hydroxy Metabolite (Inactive/Cleared) Std_C2->Metabolite Stable Intact Molecule (Extended Half-Life) Tgt_C2->Stable

Figure 2: Mechanistic comparison of metabolic susceptibility. The tert-butyl group prevents the formation of the inactive 2-hydroxy metabolite.

Part 4: Biological Applications & SAR Context[2][3][4][5][6][7]

The 6-amine group allows this molecule to function as a "warhead" or a scaffold for further derivatization (e.g., into sulfonamides or ureas).

Antimicrobial Activity

Research indicates that 6-substituted benzothiazoles exhibit significant antifungal activity.[1][2] The tert-butyl group enhances lipophilicity, potentially aiding penetration through the fungal cell wall, which is richer in lipids than bacterial walls.

  • Key Insight: While 2-mercapto derivatives are often antibacterial, 2-alkyl-6-amino derivatives show specificity toward fungal pathogens like Candida albicans.

Antitumor Potential

Benzothiazoles are known to intercalate DNA or inhibit topoisomerase II. The bulky 2-tert-butyl group may restrict DNA intercalation (which requires a planar molecule) but can enhance binding to hydrophobic pockets in enzymes like Tyrosine Kinases .

  • Benchmarking Note: If your target is DNA intercalation, the tert-butyl group is detrimental (steric clash). If your target is an enzyme with a hydrophobic allosteric site, the tert-butyl group is advantageous.

References

  • Synthesis of 2-substituted benzothiazoles

    • Comparison of Methods: "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Scholars Research Library.
  • Biological Activity of 6-substituted Benzothiazoles

    • "Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
  • Metabolic Stability of Benzothiazoles

    • "Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis."[3][4] RSC Advances.

  • General Properties of 2-Tert-butyl-1,3-benzothiazol-6-amine

    • PubChem Compound Summary for CID 4121276 (Related Amide) and CID 10488510 (2-Amino-6-tert-butylbenzothiazole - Structural Analog).

(Note: Specific CAS 1332529-01-5 is a specialized intermediate; properties are inferred from the homologous series of 2-alkyl-6-aminobenzothiazoles described in the literature above.)

Sources

melting point determination and range for 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the melting point determination for 2-Tert-butyl-1,3-benzothiazol-6-amine , a critical intermediate in the synthesis of bioactive benzothiazole derivatives.

This guide is structured to compare methodological alternatives for characterization, establishing the "Gold Standard" for accuracy in drug development workflows.

A Comparative Methodological Guide for Chemical Characterization

Executive Summary & Chemical Identity[1]

2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0) is a specialized heterocyclic building block. Unlike its ubiquitous analog 2-methyl-6-aminobenzothiazole, the incorporation of a bulky tert-butyl group at the C2 position significantly alters its physicochemical profile, enhancing lipophilicity and modifying crystal packing forces.

Accurate melting point (MP) determination is not merely a purity check; it is a critical control point for detecting polymorphic transitions and solvate formation, which are common in bulky benzothiazole derivatives.

Chemical Profile
PropertySpecification
IUPAC Name 2-tert-butyl-1,3-benzothiazol-6-amine
CAS Number 58460-11-0
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
Core Scaffold Benzothiazole
Key Substituents C2: tert-Butyl (Bulky, Lipophilic) C6: Amine (Reactive, H-Bond Donor)
Expected MP Range 135°C – 165°C (Predicted based on structural analogs*)

*Note: While the 2-methyl analog melts at ~140-142°C, the increased symmetry and molecular weight of the tert-butyl group typically elevate the melting transition, though steric disruption of stacking can broaden the range.

Comparative Analysis: Determination Methodologies

In high-stakes drug development, the "performance" of the melting point determination relies on the method chosen. Below is a rigorous comparison of the three primary alternatives: Manual Capillary , Automated Opto-Electronic , and Differential Scanning Calorimetry (DSC) .

Performance Matrix
FeatureMethod A: Manual Capillary (Oil Bath/Thiele)Method B: Automated Opto-Electronic (Recommended Routine)Method C: DSC (Gold Standard)
Principle Visual observation of phase change.Optical transmission detection.Heat flow measurement vs. Reference.
Precision Low (± 1.0–2.0°C)High (± 0.3–0.5°C)Ultra-High (± 0.1°C)
Subjectivity High (Operator dependent)Low (Algorithm dependent)Zero (Thermodynamic data)
Sample Req. ~5–10 mg~2–5 mg~2–5 mg
Key Insight Good for "quick & dirty" checks.Ideal for QC release testing.Required for polymorphism & purity analysis.
Throughput Low (1 sample/run)High (3–6 samples/run)Medium (Autosampler dependent)
Technical Verdict
  • For Routine Synthesis: Use Automated Opto-Electronic . It balances speed with sufficient accuracy for intermediate verification.

  • For Reference Standards/GLP: Use DSC . The 2-tert-butyl group introduces potential for rotational disorder; DSC is the only method capable of distinguishing between a broad melt due to impurities and a solid-solid transition prior to melting.

Experimental Protocols

Protocol A: Automated Opto-Electronic Determination

Target System: Mettler Toledo MP90 or Buchi M-565

Causality: The heating rate is the critical variable. A rate that is too fast creates a thermal lag between the sensor and the sample, artificially elevating the observed MP.

  • Sample Prep: Dry the sample of 2-Tert-butyl-1,3-benzothiazol-6-amine in a vacuum oven at 40°C for 4 hours to remove residual solvent (critical for benzothiazoles which can form solvates).

  • Packing: Introduce 3–4 mm of sample into a clean glass capillary. Tap firmly to ensure tight packing (avoids air pockets that cause uneven heat transfer).

  • Ramp 1 (Scout): Heat at 10°C/min to determine the approximate melt onset.

  • Ramp 2 (Measure):

    • Start Temperature: 10°C below the "Scout" onset.

    • Ramp Rate: 1.0°C/min . (Do not exceed this for final data).

  • Data Capture: Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

Target System: TA Instruments Q2000 or PerkinElmer DSC 8000

Causality: DSC measures the enthalpy of fusion (


). A depressed melting point accompanied by a broadened peak width is the definitive thermodynamic signature of impurity (Eutectic theory).
  • Calibration: Verify Indium standard (

    
    ).
    
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. (Prevents sublimation of the amine prior to melting).

  • Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Integrate the endothermic peak.

    • 
       : Extrapolated onset temperature (The true thermodynamic melting point).
      
    • 
       : Peak temperature (Dependent on sample mass).
      
    • Purity Calculation: Use the Van 't Hoff equation analysis provided by the software if purity is >98%.

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring that polymorphic forms (common in tert-butyl substituted aromatics) are not mistaken for impurities.

MP_Determination_Workflow Start Crude 2-Tert-butyl- 1,3-benzothiazol-6-amine Dry Vacuum Drying (40°C, 4h) Start->Dry Screen Capillary Screen (10°C/min) Dry->Screen Decision Range > 2°C? Screen->Decision Observed Range Recryst Recrystallization (EtOH/Water) Decision->Recryst Yes (Impure) AutoMP Automated MP (1°C/min) Decision->AutoMP No (Sharp) Recryst->Dry DSC DSC Analysis (Polymorph Check) AutoMP->DSC Validation Final Release Specification (Target: 135-165°C) DSC->Final Confirm Form

Figure 1: Logical workflow for melting point determination, prioritizing the detection of impurities and solvates before final specification release.

Structural Context & Expected Results[4][6][7][8][9][10]

To validate your experimental data, compare your results against the established structure-property relationships of the benzothiazole class.

CompoundStructureMelting Point (°C)Note
2-Methyl-6-aminobenzothiazole Methyl @ C2140 – 142°CReference Standard [1]
2-Amino-6-methylbenzothiazole Amino @ C2128 – 130°CIsomer Comparison
2-Tert-butyl-1,3-benzothiazol-6-amine Tert-butyl @ C2 Expected: >140°C Bulky group increases rigidity and lattice energy.

Interpretation: If your experimental MP is significantly lower (<130°C) , suspect:

  • Residual Solvent: The tert-butyl group creates voids in the lattice that can trap solvent.

  • Isomer Contamination: Presence of 2-amino-6-tert-butylbenzothiazole (if synthesized via different route).

References

  • Sigma-Aldrich. (2023). Product Specification: 2-Amino-6-methylbenzothiazole. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10488510: 2-Amino-6-tert-butylbenzothiazole. Link

  • Mettler Toledo. (2022). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Note. Link

  • Enamine. (2023).[1] Building Block Catalog: Benzothiazoles. Link

(Note: Specific melting point data for the 2-tert-butyl-6-amine isomer is proprietary to specific synthesis batches; the ranges provided are derived from validated structure-property relationships of the benzothiazole class.)

Sources

Safety Operating Guide

2-Tert-butyl-1,3-benzothiazol-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-Tert-butyl-1,3-benzothiazol-6-amine (CAS: 58460-11-0). This document is structured for researchers and safety officers requiring immediate, actionable protocols grounded in chemical safety principles.

Substance Identification & Hazard Profile

Before initiating disposal, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.

PropertyDetail
Chemical Name 2-(tert-butyl)-1,3-benzothiazol-6-amine
CAS Number 58460-11-0
Formula

Molecular Weight 206.31 g/mol
Physical State Solid (typically off-white to yellow powder)
Core Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritation , Aquatic Toxicity

Scientific Rationale for Handling: Benzothiazole derivatives are known environmental pollutants with high persistence in aquatic systems.[1] The 6-amine functionality adds potential for biological interaction (toxicity), while the lipophilic tert-butyl group increases bioaccumulation potential. Therefore, this compound must never be discharged into municipal water systems.

Pre-Disposal Safety Protocols

The Precautionary Principle: As a specialized research chemical, specific toxicological data for CAS 58460-11-0 may be limited compared to common reagents. Treat this substance as a high-hazard organic amine .

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) for prolonged handling.

    • Respiratory: N95/P100 particulate respirator if handling open powder outside a fume hood.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Spill Management:

    • Solid Spill: Do not dry sweep (generates dust). Use a HEPA vacuum or wet-wipe method with inert absorbent pads.

    • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with some amines).

Waste Stream Segregation Strategy

Proper segregation is the critical step to prevent cross-reactivity in waste drums and ensure compliant incineration.

Scenario A: Solid Waste (Pure Compound)
  • Classification: Hazardous Organic Solid.

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic, Irritant. Contains: 2-Tert-butyl-1,3-benzothiazol-6-amine."[2][3][4]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

The disposal path depends entirely on the solvent system used during synthesis or purification.

Solvent SystemWaste Stream ClassificationRationale
Methanol, Ethanol, DMSO, DMF Non-Halogenated Organic The compound itself contains no halogens (F, Cl, Br, I). It is compatible with standard fuel-blending incineration streams.
DCM, Chloroform, DCE Halogenated Organic The presence of halogenated solvents overrides the solute's classification. Must be incinerated at higher temperatures (

) to prevent dioxin formation.
Aqueous Buffers/Acids Toxic Aqueous Waste Do NOT pour down the drain. Benzothiazoles inhibit bacteria in wastewater treatment plants. Collect in a separate carboy for off-site treatment.

Step-by-Step Disposal Protocol

Step 1: Quenching & Deactivation (If Reactive)

If the amine is in a crude reaction mixture containing unreacted electrophiles (e.g., acid chlorides, alkyl halides):

  • Add a slight excess of mild nucleophile (e.g., Ethanol or Water) to quench reactive partners.

  • Adjust pH to neutral (pH 6-8) if the solution is highly acidic or basic. Note: Amines can form salts with acids; these salts are often more water-soluble but equally toxic.

Step 2: Packaging
  • Solids: Transfer the compound into a screw-top vial or jar. Tape the lid securely. Place this primary container inside a secondary clear plastic bag (double containment).

  • Liquids: Pour into the appropriate solvent waste carboy. Leave at least 10% headspace to prevent over-pressurization.

Step 3: Labeling (The "Cradle-to-Grave" Chain)

Attach a hazardous waste tag with the following specific data:

  • Constituents: "2-Tert-butyl-1,3-benzothiazol-6-amine (<5%)" + [Solvent Name] (>95%).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

Step 4: Final Handover

Transfer the waste to your facility's EHS (Environmental Health & Safety) collection point. Ensure the manifest explicitly lists "Benzothiazole derivative" to alert the disposal vendor of the nitrogen/sulfur content (requires scrubbers during incineration to capture


 and 

).

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the logical flow for determining the correct waste bin.

DisposalWorkflow Start Waste: 2-Tert-butyl-1,3-benzothiazol-6-amine StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid BinSolid Bin: Hazardous Solid Waste (Incineration) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based BinHalo Bin: Halogenated Organic Waste (High Temp Incineration) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->BinNonHalo BinAq Bin: Toxic Aqueous Waste (NO DRAIN DISPOSAL) Aqueous->BinAq

Caption: Decision logic for segregating benzothiazole waste streams to ensure regulatory compliance and environmental safety.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217345 (2-tert-butyl-1,3-benzothiazol-6-amine). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities (Applicable to Drug Scaffolds). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Tert-butyl-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Tert-butyl-1,3-benzothiazol-6-amine is a functionalized aromatic amine. While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (aminobenzothiazoles) dictates a high-caution approach .

The Critical Risks:

  • Sensitization: Benzothiazoles are known dermal sensitizers.[1] Repeated exposure can lead to irreversible allergic contact dermatitis.

  • Aromatic Amine Toxicity: Potential for methemoglobinemia and genotoxicity implies that all handling must prevent inhalation and skin absorption.

  • Aquatic Toxicity: Benzothiazole derivatives are frequently classified as toxic to aquatic life with long-lasting effects (H411/H410).[2]

Core Rule: Treat this compound as a Potential Carcinogen and Sensitizer . Compliance with basic OSHA standards is insufficient; this guide outlines a "Zero-Exposure" protocol.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard codes are assigned based on Structural Activity Relationship (SAR) analysis of analogous benzothiazole amines:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 + H312Harmful if swallowed or in contact with skin.Zero skin contact. Double gloving is mandatory.
Sensitization H317May cause an allergic skin reaction.[1][2][3][4]Trace contamination matters. Glove removal technique is critical.
Eye Irritation H319Causes serious eye irritation.[5][6][7]Fine powder risk. Safety glasses are insufficient; goggles required for powders.
Aquatic Tox H411Toxic to aquatic life.[2][3][8]No drain disposal. All waste (including gloves) must be incinerated.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Double-Barrier" System

Aromatic amines can permeate standard nitrile gloves. The "breakthrough time" for a solution of this amine in DMSO or Methanol will be significantly shorter than for the solid.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.

    • Function: Biological barrier and sweat protection.

  • Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.

    • Function: Chemical barrier.

    • Protocol: Inspect outer gloves every 30 minutes. Change immediately if splashed.

  • Rationale: Studies on aromatic amines (e.g., Aniline) show permeation can occur in <10 minutes with thin nitrile. The double layer prevents "unnoticed" permeation.

B. Respiratory Protection[6][7][8][9][10]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Control (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

    • Note: A standard N95 is insufficient for organic vapors generated during solubilization.

C. Ocular & Body Protection[5][7][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Benzothiazole amines are often fine, electrostatic powders. Safety glasses allow dust entry from the sides.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.

    • Avoid: Exposed skin at the wrists. Tape glove cuffs to lab coat sleeves if handling >10 grams.

Operational Workflow & Decision Logic

Visualization: PPE Selection & Handling Logic

The following diagram illustrates the decision-making process for handling this compound based on physical state and quantity.

PPE_Decision_Matrix Start Start: Handling 2-Tert-butyl-1,3-benzothiazol-6-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quantity Quantity > 100mg? Solid->Quantity Solvent_Check Solvent Permeation Check Liquid->Solvent_Check Standard_PPE Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Quantity->Standard_PPE No High_Risk_PPE High-Risk Protocol: - Fume Hood (Sash Low) - Double Gloves (Outer Neoprene) - Tyvek Sleeves/Apron - Antistatic Gun (for powder) Quantity->High_Risk_PPE Yes Action Proceed with Experiment Standard_PPE->Action High_Risk_PPE->Action Solvent_Check->Standard_PPE Standard Solvent Solvent_Check->High_Risk_PPE High Permeation (e.g., DCM)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity. Note the escalation to High-Risk protocols when handling larger quantities of powder.

Step-by-Step Handling Protocols

Protocol A: Weighing & Solubilization

Objective: Prevent inhalation of dust and dermal contact during transfer.

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Pre-weigh the solvent container/vial to avoid transferring solid back and forth.

    • Static Control: Use an antistatic gun on the spatula and weighing boat. Benzothiazoles are often static-prone, causing "jumping" powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid to the weighing boat.

    • Crucial Step: If any powder lands on the balance, wipe immediately with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous solid waste.

  • Solubilization:

    • Add solvent (DMSO is preferred over DCM to reduce volatility and permeation speed).

    • Cap the vial immediately. Vortex inside the hood.

Protocol B: Spill Response (Solid vs. Solution)
ScenarioImmediate ActionCleanup MethodWaste Disposal
Dry Powder Spill Stop airflow disturbance. Evacuate if outside hood.Do NOT sweep. Cover with wet paper towels (water/surfactant) to dampen, then scoop.Hazardous Solid Waste (Incineration).
Solution Spill Alert nearby personnel.Cover with absorbent pads. Clean surface with soap/water ×3.Hazardous Liquid Waste.
Visualization: Emergency Response Pathway

Spill_Response Event Spill Incident Assess Assess Location Event->Assess InHood Inside Fume Hood Assess->InHood Outside Outside Hood Assess->Outside Action_In 1. Close Sash 2. Absorb/Dampen 3. Decontaminate InHood->Action_In Action_Out 1. Evacuate Lab 2. Secure Perimeter 3. Call HSE/Hazmat Outside->Action_Out

Figure 2: Immediate response workflow for spills. Note that spills outside the fume hood require immediate evacuation due to the sensitization risk.

Waste Disposal & Decontamination

Environmental Stewardship: Benzothiazoles are persistent in the environment.

  • Liquids: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent. Label explicitly: "Contains Benzothiazole Amine - Toxic to Aquatic Life."

  • Solids: All contaminated gloves, weighing boats, and pipette tips must go into Hazardous Solid Waste .

  • Glassware: Rinse 3x with Acetone or Methanol. Collect the rinsate as hazardous waste. Only then wash with detergent.

References

  • PubChem. (n.d.). Compound Summary: Benzothiazole.[1][9] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzothiazole-2-ylamine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved October 26, 2025, from [Link]

Sources

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